molecular formula C19H27NO4 B10753127 Cinoctramide CAS No. 28598-08-5

Cinoctramide

货号: B10753127
CAS 编号: 28598-08-5
分子量: 333.4 g/mol
InChI 键: MDGVCMGGLSOVIQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cinoctramide is a useful research compound. Its molecular formula is C19H27NO4 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

28598-08-5

分子式

C19H27NO4

分子量

333.4 g/mol

IUPAC 名称

1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H27NO4/c1-22-16-13-15(14-17(23-2)19(16)24-3)9-10-18(21)20-11-7-5-4-6-8-12-20/h9-10,13-14H,4-8,11-12H2,1-3H3

InChI 键

MDGVCMGGLSOVIQ-UHFFFAOYSA-N

规范 SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCCCC2

产品来源

United States

Foundational & Exploratory

Cinoctramide: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available scientific and technical information regarding the chemical structure and properties of Cinoctramide. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is an organic compound with the systematic IUPAC name 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.[1] Its chemical structure is characterized by a trimethoxyphenyl group linked via a propenone linker to an eight-membered saturated heterocyclic amine, azocane.

The fundamental chemical identifiers for this compound are summarized in the table below for easy reference.

IdentifierValueSource
IUPAC Name 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one[1]
CAS Number 28598-08-5[1][2]
Molecular Formula C₁₉H₂₇NO₄[1]
SMILES COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCCCC2
InChI InChI=1S/C19H27NO4/c1-22-16-13-15(14-17(23-2)19(16)24-3)9-10-18(21)20-11-7-5-4-6-8-12-20/h9-10,13-14H,4-8,11-12H2,1-3H3

Physicochemical Properties

Quantitative data on the experimental physicochemical properties of this compound are limited in publicly accessible literature. The following table summarizes the computed properties available from chemical databases. These values are predictions based on computational models and should be used as estimates pending experimental verification.

PropertyValueSource
Molecular Weight 333.4 g/mol
Monoisotopic Mass 333.19400834 Da
XLogP3 3.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 6
Topological Polar Surface Area 48.8 Ų
Heavy Atom Count 24

Pharmacological Profile

Detailed information regarding the pharmacokinetics, pharmacodynamics, and mechanism of action of this compound is not extensively documented in the available scientific literature. Further experimental investigation is required to elucidate its biological activity and potential therapeutic applications.

Experimental Protocols

Specific, detailed experimental protocols for the synthesis, purification, and analysis of this compound are not described in the readily available scientific literature. However, a general synthetic approach for similar cinnamoyl amide derivatives can be conceptualized.

General Synthesis Workflow (Hypothetical)

The synthesis of this compound would likely involve the coupling of a derivative of 3,4,5-trimethoxycinnamic acid with azocane. The following diagram illustrates a generalized workflow for such a reaction.

G Generalized Synthetic Workflow for this compound cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification and Analysis cluster_3 Final Product A 3,4,5-Trimethoxycinnamic Acid C Activation of Carboxylic Acid A->C B Azocane D Amide Coupling B->D C->D E Work-up and Extraction D->E F Chromatographic Purification E->F G Spectroscopic Characterization (NMR, MS, IR) F->G H This compound F->H

Caption: A generalized workflow for the synthesis of this compound.

Signaling Pathways and Mechanism of Action

There is no specific information available in the searched literature regarding the signaling pathways modulated by this compound or its precise mechanism of action. To understand its biological effects, further research, including in vitro and in vivo studies, would be necessary. A logical workflow for investigating the mechanism of action of a novel compound is outlined below.

G Investigative Workflow for Mechanism of Action cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis cluster_3 Validation A Phenotypic Screening (e.g., cell viability, proliferation) B Affinity Chromatography A->B C Computational Docking A->C D Genetic Screening (e.g., CRISPR) A->D E Transcriptomics (RNA-seq) B->E F Proteomics (Mass Spec) B->F G Western Blotting for Key Pathway Proteins B->G C->E C->F C->G D->E D->F D->G H In vitro Target Engagement Assays E->H F->H G->H I In vivo Animal Models H->I

Caption: A logical workflow for elucidating a compound's mechanism of action.

Conclusion

This compound is a well-defined chemical entity with a known structure. However, a comprehensive understanding of its physicochemical properties, pharmacological activity, and mechanism of action is currently lacking in the public domain. The information provided in this guide serves as a starting point for researchers and drug development professionals interested in further exploring the potential of this compound. Significant experimental work is required to fill the existing knowledge gaps and to determine any potential therapeutic value of this compound.

References

Cinoctramide: A Technical Deep Dive into its Synthesis and Elusive Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinoctramide, a synthetic compound identified by the IUPAC name 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, has been a subject of scientific interest. This technical guide provides a comprehensive overview of its synthesis pathway, based on established chemical principles for similar molecules, and explores the currently understood, albeit limited, information regarding its mechanism of action.

Synthesis Pathway

The synthesis of this compound proceeds through a probable two-step pathway, commencing with the formation of a reactive cinnamoyl intermediate followed by its amidation with azocane (B75157).

Step 1: Formation of 3,4,5-Trimethoxycinnamoyl Chloride

The initial step involves the conversion of 3,4,5-trimethoxycinnamic acid to its more reactive acid chloride derivative. This is a standard organic chemistry transformation aimed at activating the carboxylic acid for subsequent nucleophilic attack.

  • Experimental Protocol:

    • 3,4,5-trimethoxycinnamic acid is reacted with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

    • The reaction is typically carried out in an inert solvent, for example, dichloromethane (B109758) (DCM) or toluene.

    • A catalytic amount of a suitable catalyst, like dimethylformamide (DMF), is often added to facilitate the reaction, especially when using oxalyl chloride.

    • The reaction mixture is usually stirred at room temperature or gently heated to ensure complete conversion.

    • Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 3,4,5-trimethoxycinnamoyl chloride. This intermediate is often used in the next step without further purification due to its reactivity.

Step 2: Amidation with Azocane to Yield this compound

The final step in the synthesis is the formation of the amide bond between the activated 3,4,5-trimethoxycinnamoyl chloride and the cyclic amine, azocane (also known as heptamethyleneimine).

  • Experimental Protocol:

    • Azocane is dissolved in an appropriate aprotic solvent, such as dichloromethane or tetrahydrofuran (B95107) (THF).

    • A base, for instance, triethylamine (B128534) (Et₃N) or pyridine, is added to the solution to act as a scavenger for the hydrochloric acid (HCl) that is generated during the reaction.

    • The solution of 3,4,5-trimethoxycinnamoyl chloride, prepared in the previous step, is added dropwise to the azocane solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

    • The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

    • Work-up involves washing the reaction mixture with aqueous solutions to remove the base hydrochloride salt and any unreacted starting materials.

    • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.

    • The resulting crude this compound can be purified by a suitable method, such as recrystallization or column chromatography, to obtain the final product of high purity.

Below is a DOT script representation of the logical workflow for the synthesis of this compound.

G cluster_step1 Step 1: Formation of 3,4,5-Trimethoxycinnamoyl Chloride cluster_step2 Step 2: Amidation to this compound A 3,4,5-Trimethoxycinnamic Acid E 3,4,5-Trimethoxycinnamoyl Chloride A->E Reaction B Chlorinating Agent (e.g., Thionyl Chloride) B->E C Inert Solvent (e.g., Dichloromethane) C->E D Catalyst (optional) (e.g., Dimethylformamide) D->E F Azocane (Heptamethyleneimine) I This compound E->I Reaction F->I G Aprotic Solvent (e.g., Dichloromethane) G->I H Base (e.g., Triethylamine) H->I

Caption: Logical workflow for the two-step synthesis of this compound.

Mechanism of Action: An Unresolved Picture

Despite the clear synthetic route to this compound, its precise mechanism of action at the biological level remains largely uncharacterized in publicly available scientific literature. While some related cinnamamide (B152044) compounds have been investigated for various pharmacological activities, including potential sedative-hypnotic and central nervous system effects, specific data for this compound is scarce.

The structural components of this compound, namely the 3,4,5-trimethoxyphenyl group and the azocane ring, suggest potential interactions with various biological targets. The trimethoxyphenyl moiety is present in a number of psychoactive compounds, hinting at possible neurological effects. The lipophilic nature of the molecule could facilitate its passage across the blood-brain barrier.

Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by this compound. Techniques such as receptor binding assays, in vitro functional assays, and in vivo animal models would be essential to unravel its pharmacological profile.

The diagram below illustrates the current gap in knowledge regarding this compound's mechanism of action.

G This compound This compound UnknownTarget Biological Target(s) (Unknown) This compound->UnknownTarget Binding? SignalingPathway Signaling Pathway(s) (Unknown) UnknownTarget->SignalingPathway Modulation? PharmacologicalEffect Pharmacological Effect(s) (Presumed CNS Activity) SignalingPathway->PharmacologicalEffect Leads to?

Caption: The unknown mechanism of action of this compound.

Quantitative Data

At present, there is no publicly available quantitative data regarding the synthesis yields of this compound or its pharmacological activity, such as IC₅₀ or ED₅₀ values. This lack of data underscores the need for further experimental investigation into this compound.

Conclusion

This compound can be synthesized through a straightforward and scalable chemical pathway. However, a significant knowledge gap exists concerning its mechanism of action and pharmacological effects. This presents an opportunity for researchers in drug discovery and development to conduct further studies to characterize the biological activity of this compound, potentially uncovering novel therapeutic applications. The synthesis protocols outlined in this guide provide a solid foundation for the preparation of this compound for such future investigations.

Cinoctramide CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available scientific and technical data on Cinoctramide. While the body of public research on this compound is limited, this document serves to consolidate the established chemical information for research and development purposes.

Core Chemical Identifiers

This compound is identified by the following key descriptors.

IdentifierValueReference
CAS Number 28598-08-5[1]
Molecular Formula C₁₉H₂₇NO₄[1]

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided below. These values are computationally derived and provide a baseline for experimental design.

PropertyValue
Molecular Weight 333.4 g/mol
IUPAC Name 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Synonyms Octahydro-1-(3,4,5-trimethoxycinnamoyl)azocine

Experimental Data & Protocols

Extensive searches of scientific literature and clinical trial databases did not yield any specific experimental studies, detailed protocols, or clinical trial information for this compound. The mechanism of action, pharmacokinetic profile, and potential therapeutic applications remain largely uncharacterized in the public domain.

Signaling Pathways & Workflow Visualization

Due to the absence of published research on the mechanism of action of this compound, no signaling pathways or experimental workflows can be depicted at this time.

Conclusion

This compound is a defined chemical entity with a known CAS number and molecular formula. However, there is a significant gap in the publicly available scientific literature regarding its biological activity, mechanism of action, and potential therapeutic uses. This presents an opportunity for novel research to explore the pharmacological profile of this compound. Further investigation is required to elucidate its properties and potential applications in drug development.

References

Unveiling the Therapeutic Potential of Cinoctramide: A Technical Guide to its Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological profile of cinoctramide (B1606319), a substituted benzamide (B126) with significant potential as a gastroprokinetic agent. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of this compound and its prospective therapeutic applications.

Abstract

This compound, a potent gastroprokinetic agent, exerts its therapeutic effects through a multi-target mechanism primarily involving the serotonergic and, to a lesser extent, the dopaminergic systems. It functions as a 5-HT1 and 5-HT4 receptor agonist and a 5-HT2 receptor antagonist.[1][2] This unique pharmacological profile underlies its clinical efficacy in treating gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying.[1] This guide will delineate the known molecular targets of this compound, summarize the available quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.

Primary Therapeutic Targets

This compound's primary therapeutic effects are mediated through its interaction with three subtypes of serotonin (B10506) receptors:

  • 5-HT4 Receptor (Agonist): Agonism at the 5-HT4 receptor is a key mechanism for the prokinetic effects of this compound.[1] Activation of these receptors on enteric neurons enhances the release of acetylcholine (B1216132), a neurotransmitter that stimulates smooth muscle contraction and promotes gastrointestinal motility.[3]

  • 5-HT2 Receptor (Antagonist): this compound acts as an antagonist at 5-HT2 receptors. Blockade of these receptors contributes to its antiemetic and prokinetic effects by modulating smooth muscle tone and reducing the inhibitory effects of serotonin on gastrointestinal transit.

  • 5-HT1 Receptor (Agonist): this compound also demonstrates agonist activity at 5-HT1 receptors. While the precise contribution of 5-HT1 receptor agonism to its overall therapeutic profile is less well-characterized, it may play a role in modulating visceral sensitivity and providing gastroprotective effects.

Secondary Therapeutic Target

  • Dopamine (B1211576) D2 Receptor (Antagonist): this compound exhibits some antagonistic activity at dopamine D2 receptors. This action is a secondary contributor to its prokinetic and antiemetic properties, similar to other benzamide derivatives like metoclopramide.

Data Presentation: Pharmacological Profile

Receptor TargetPharmacological ActionPrimary Therapeutic Effect
5-HT4 AgonistProkinetic
5-HT2 AntagonistAntiemetic, Prokinetic
5-HT1 AgonistGastroprotective, Modulation of visceral sensitivity
Dopamine D2 AntagonistAntiemetic, Prokinetic

Signaling Pathways

The therapeutic effects of this compound are initiated by its interaction with specific G-protein coupled receptors (GPCRs), leading to the activation of distinct intracellular signaling cascades.

5-HT4 Receptor Agonism

Activation of the Gs-coupled 5-HT4 receptor by this compound leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which is implicated in the enhancement of acetylcholine release from enteric neurons, thereby promoting gut motility.

5-HT4_Signaling_Pathway This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Gs Gs Protein HTR4->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA ACh_Release Increased Acetylcholine Release PKA->ACh_Release Prokinetic_Effect Prokinetic Effect ACh_Release->Prokinetic_Effect

This compound's agonistic action on the 5-HT4 receptor signaling pathway.
5-HT2 Receptor Antagonism

By blocking the Gq-coupled 5-HT2 receptor, this compound inhibits the phospholipase C (PLC) signaling pathway. This prevents the hydrolysis of PIP2 into IP3 and DAG, thereby reducing intracellular calcium mobilization and protein kinase C (PKC) activation. This antagonism contributes to the regulation of smooth muscle contraction and gut motility.

5-HT2_Signaling_Pathway This compound This compound HTR2 5-HT2 Receptor This compound->HTR2 Antagonism Serotonin Serotonin Serotonin->HTR2 Gq Gq Protein HTR2->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG hydrolyzes PIP2 PIP2 PIP2 Ca_PKC Increased Ca2+ & PKC Activation IP3_DAG->Ca_PKC

This compound's antagonistic action on the 5-HT2 receptor signaling pathway.
5-HT1 Receptor Agonism

This compound's agonism at the Gi-coupled 5-HT1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is thought to contribute to its gastroprotective effects.

5-HT1_Signaling_Pathway This compound This compound HTR1 5-HT1 Receptor This compound->HTR1 Gi Gi Protein HTR1->Gi AC Adenylyl Cyclase Gi->AC cAMP Decreased cAMP AC->cAMP ATP Gastroprotection Gastroprotective Effect cAMP->Gastroprotection

This compound's agonistic action on the 5-HT1 receptor signaling pathway.

Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize the pharmacological activity of compounds like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of this compound for 5-HT1, 5-HT2, 5-HT4, and D2 receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

  • Incubation: A constant concentration of a specific radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubation (Radioligand + this compound + Membranes) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures bound radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Workflow for a radioligand binding assay.
Acetylcholine Release Assay

This assay measures the ability of a compound to stimulate the release of acetylcholine from neuronal preparations.

Objective: To determine the functional effect of this compound on acetylcholine release from myenteric plexus neurons.

Methodology:

  • Tissue Preparation: Longitudinal muscle-myenteric plexus preparations are obtained from the small intestine of a suitable animal model (e.g., guinea pig).

  • Radiolabeling: The tissue is incubated with a radioactive precursor of acetylcholine, such as [3H]-choline, which is taken up by the neurons and converted to [3H]-acetylcholine.

  • Stimulation: The tissue is then superfused with a physiological salt solution, and the release of [3H]-acetylcholine is stimulated electrically or with a high potassium solution in the presence and absence of this compound.

  • Sample Collection: The superfusate is collected in fractions.

  • Quantification: The radioactivity in each fraction is measured by liquid scintillation counting to determine the amount of [3H]-acetylcholine released.

  • Data Analysis: The effect of this compound on acetylcholine release is quantified by comparing the amount of release in its presence to the control conditions.

ACh_Release_Workflow Tissue_Prep Tissue Preparation (Myenteric Plexus) Radiolabeling Radiolabeling (with [3H]-choline) Tissue_Prep->Radiolabeling Stimulation Stimulation (Electrical or High K+ +/- this compound) Radiolabeling->Stimulation Collection Superfusate Collection Stimulation->Collection Quantification Scintillation Counting (Measure [3H]-ACh release) Collection->Quantification Analysis Data Analysis (Compare release with and without this compound) Quantification->Analysis

Workflow for an acetylcholine release assay.

Future Directions and Potential Therapeutic Expansion

The unique multi-target profile of this compound suggests potential therapeutic applications beyond its current indications. Further research is warranted to explore its efficacy in other motility-related disorders, such as irritable bowel syndrome with constipation (IBS-C) and gastroparesis of different etiologies. The modulatory effects of this compound on the serotonergic system may also present opportunities for investigating its potential in disorders with visceral hypersensitivity. A more detailed characterization of its binding affinities and functional potencies at its various targets will be crucial for a comprehensive understanding of its mechanism of action and for guiding future drug development efforts.

Conclusion

This compound is a valuable therapeutic agent for the management of gastrointestinal motility disorders, with a well-defined, multi-target mechanism of action. Its agonist activity at 5-HT4 and 5-HT1 receptors, coupled with its antagonist activity at 5-HT2 and dopamine D2 receptors, provides a synergistic approach to enhancing gastrointestinal transit and alleviating associated symptoms. This technical guide has provided a comprehensive overview of the known therapeutic targets of this compound, the underlying signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile. Further research into the quantitative aspects of its receptor interactions will undoubtedly provide deeper insights into its therapeutic potential.

References

Cinoctramide: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinoctramide, a derivative of cinnamic acid, presents an intriguing subject for biological activity screening. Initially patented in 1967 with proposed tranquilizing and anticonvulsive properties, it has yet to undergo extensive clinical development[1]. Presently, this compound is primarily utilized as a pharmaceutical intermediate and is gaining attention in research, particularly concerning autoimmune diseases[2][3]. This guide outlines a proposed framework for the comprehensive biological activity screening of this compound, addressing the historical context and suggesting modern methodologies to elucidate its therapeutic potential. While specific quantitative data on this compound's biological activity is scarce in public domains, this document provides a hypothetical screening cascade, complete with detailed experimental protocols and data presentation structures, to guide future research endeavors[1].

Introduction: Unraveling the Potential of this compound

This compound's journey from a compound with early central nervous system activity claims to a potential immunomodulator underscores the need for a systematic biological screening approach[1]. As a cinnamic acid derivative, it belongs to a class of compounds known for a wide array of biological activities, including anti-inflammatory and antispasmodic effects. This guide proposes a multi-tiered screening strategy, beginning with broad cytotoxicity assessments and progressing to more specific functional assays to explore its potential as a therapeutic agent.

Proposed Biological Screening Workflow

A tiered approach to screening this compound is recommended to efficiently characterize its biological effects. The proposed workflow is designed to first establish a safety profile through cytotoxicity assays, followed by an investigation into its immunomodulatory and neurological activities.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Biological Screening cluster_2 Tier 3: Mechanistic & In Vivo Studies Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT, LDH assays) Immunomodulatory_Assays Immunomodulatory Assays (Cytokine Release, T-cell Proliferation) Cytotoxicity_Screening->Immunomodulatory_Assays Neurological_Assays Neurological Activity Assays (GABA Receptor Binding) Cytotoxicity_Screening->Neurological_Assays Solubility_Assessment Aqueous Solubility & Stability Solubility_Assessment->Immunomodulatory_Assays Solubility_Assessment->Neurological_Assays Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Immunomodulatory_Assays->Signaling_Pathway_Analysis Neurological_Assays->Signaling_Pathway_Analysis In_Vivo_Models In Vivo Disease Models (e.g., EAE for autoimmune) Signaling_Pathway_Analysis->In_Vivo_Models

Figure 1: Proposed tiered screening workflow for this compound.

Data Presentation: Hypothetical Quantitative Data

Clear and structured data presentation is crucial for comparative analysis. The following tables provide templates for organizing hypothetical quantitative data from the proposed screening assays.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
Jurkat (T-lymphocyte)MTT24> 100
THP-1 (Monocyte)LDH24> 100
SH-SY5Y (Neuroblastoma)MTT2485.2

Table 2: Immunomodulatory Activity of this compound

Assay TypeCell LineStimulantAnalyteEC50 / IC50 (µM)
Cytokine ReleaseLPS-stimulated THP-1LipopolysaccharideTNF-α5.8
T-cell ProliferationPHA-stimulated JurkatPhytohaemagglutininBrdU Incorporation12.5

Table 3: Neurological Receptor Binding of this compound

Receptor TargetAssay TypeRadioligandKi (µM)
GABA-ARadioligand Binding[3H]Muscimol22.7

Experimental Protocols

Detailed methodologies are essential for reproducibility. The following are generalized protocols for key experiments in the proposed screening cascade.

MTT Cytotoxicity Assay

Objective: To assess the effect of this compound on cell viability.

Methodology:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cytokine Release Assay

Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines.

Methodology:

  • Plate THP-1 monocytes at 1 x 10^6 cells/well in a 24-well plate and differentiate into macrophages using PMA.

  • Pre-treat the macrophages with different concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value for the inhibition of TNF-α release.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Seed_Cells Seed THP-1 cells Differentiate Differentiate with PMA Seed_Cells->Differentiate Pretreat Pre-treat with this compound Differentiate->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant ELISA Perform ELISA for TNF-α Collect_Supernatant->ELISA Analyze_Data Calculate IC50 ELISA->Analyze_Data

Figure 2: Experimental workflow for the cytokine release assay.
GABA-A Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the GABA-A receptor.

Methodology:

  • Prepare crude synaptic membranes from rat whole brain.

  • Incubate the membranes with the radioligand [3H]Muscimol and varying concentrations of this compound in a binding buffer.

  • Non-specific binding is determined in the presence of an excess of unlabeled GABA.

  • After incubation, terminate the binding by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the specific binding and determine the Ki value for this compound.

Potential Signaling Pathway Modulation

Based on its potential immunomodulatory effects, this compound may interact with key signaling pathways involved in inflammation, such as the NF-κB pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IkB IKK->IkB NF_kB NF_kB IkB->NF_kB Nucleus Nucleus NF_kB->Nucleus Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Nucleus->Pro_inflammatory_Cytokines This compound This compound This compound->IKK Hypothesized Inhibition

Figure 3: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Conclusion

While the existing body of public data on this compound's biological activity is limited, its chemical lineage and early pharmacological notes suggest a compound worthy of further investigation. The proposed screening cascade provides a robust framework for systematically characterizing its biological effects, with a focus on its potential in immunology and neurology. The structured approach to data collection and the detailed protocols outlined herein are intended to facilitate reproducible and comparable research, ultimately paving the way for a clearer understanding of this compound's therapeutic potential.

References

Cinoctramide: A Predictive Analysis of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Disclaimer: The following document presents a predicted mechanism of action for Cinoctramide. Due to the limited publicly available data on this specific molecule, this analysis is based on the reported biological activities of structurally similar compounds, namely derivatives of 3,4,5-trimethoxycinnamic acid (TMCA). This information is intended for research and drug development professionals and should be interpreted as a hypothetical framework for further investigation.

Introduction

This compound, chemically known as octahydro-1-(3,4,5-trimethoxycinnamoyl)azocine[1], is a synthetic compound whose pharmacological profile is not extensively documented in publicly accessible literature. However, its core structure, derived from 3,4,5-trimethoxycinnamic acid (TMCA), provides a foundation for predicting its potential biological activities and mechanism of action. Derivatives of TMCA have been shown to possess a wide range of pharmacological effects, including antimicrobial, antitumor, antiviral, and central nervous system (CNS) activities[2]. This whitepaper aims to synthesize the available information on TMCA derivatives to propose a predictive mechanism of action for this compound, present hypothetical experimental workflows for its validation, and provide a structured overview of the potential therapeutic applications.

Predicted Mechanism of Action

Based on the established activities of its structural analogs, this compound is predicted to be a multi-target agent. The proposed mechanisms are primarily centered on its potential effects on the central nervous system and its antimicrobial properties.

Central Nervous System Activity

Several derivatives of TMCA have demonstrated effects on the central nervous system. Notably, TMCA itself is reported to have anticonvulsant and sedative properties, acting as a GABAA/BZ receptor agonist[2]. Furthermore, other TMCA derivatives have been shown to ameliorate stress-induced anxiety in animal models through the modulation of dopamine (B1211576) and serotonin (B10506) receptors[3].

Given these precedents, this compound is predicted to modulate neurotransmission. Its lipophilic nature, inferred from the trimethoxycinnamoyl and octahydro-azocine moieties, would likely facilitate its passage across the blood-brain barrier. The proposed CNS mechanism of action involves:

  • GABAergic Modulation: this compound may act as a positive allosteric modulator or a direct agonist at the GABAA receptor, enhancing the inhibitory effects of GABA and leading to a reduction in neuronal excitability.

  • Monoaminergic Receptor Interaction: The compound could also interact with dopamine and serotonin receptor subtypes, potentially as an antagonist or partial agonist, thereby influencing mood, and cognitive functions.

Antimicrobial Activity

Synthetic cinnamides, which share the core cinnamoyl group with this compound, have been reported to exhibit significant antimicrobial activity against a range of pathogenic fungi and bacteria[4]. The proposed mechanism for these compounds involves the disruption of microbial cell membranes.

Therefore, this compound is predicted to possess antimicrobial properties. The mechanism of action is likely to be:

  • Membrane Disruption: The lipophilic character of the molecule could enable its insertion into the lipid bilayer of microbial cell membranes. This may lead to altered membrane fluidity, increased permeability, and ultimately, cell lysis. In fungi, a potential target for this interaction is ergosterol (B1671047).

Signaling Pathway and Experimental Workflow Diagrams

To visualize the predicted mechanism and a potential validation strategy, the following diagrams are provided in the DOT language.

G1 cluster_0 Predicted this compound MoA cluster_1 Central Nervous System cluster_2 Microbial Cell This compound This compound GABA_A GABAA Receptor This compound->GABA_A Agonism? DA_5HT Dopamine/Serotonin Receptors This compound->DA_5HT Antagonism? Membrane Cell Membrane (Ergosterol) This compound->Membrane Interaction Neuronal_Inhibition Neuronal Inhibition GABA_A->Neuronal_Inhibition Mood_Modulation Mood Modulation DA_5HT->Mood_Modulation Disruption Membrane Disruption Membrane->Disruption

Caption: Predicted multi-target mechanism of action for this compound.

G2 cluster_0 Experimental Validation Workflow cluster_1 In Vitro Screening cluster_2 In Vivo Studies Binding_Assay Receptor Binding Assays (GABAA, DA, 5-HT) Electrophysiology Electrophysiology (Patch Clamp) Binding_Assay->Electrophysiology Behavioral_Models Animal Behavioral Models (Anxiety, Sedation) Electrophysiology->Behavioral_Models MIC_Testing Antimicrobial Susceptibility (MIC/MBC) Membrane_Assay Membrane Integrity Assays MIC_Testing->Membrane_Assay Infection_Models Animal Infection Models Membrane_Assay->Infection_Models

Caption: A hypothetical experimental workflow for validating the predicted mechanism of action of this compound.

Quantitative Data Summary of Structurally Related Compounds

The following table summarizes the reported biological activities of various TMCA derivatives. It is important to note that these values are for related compounds and not for this compound itself.

Compound ClassBiological ActivityReported IC50/MIC ValuesPotential Mechanism
Synthetic Cinnamides Antifungal (vs. C. albicans)MIC = 626.62 µM (for a butyl derivative)Interaction with ergosterol in the fungal plasma membrane
Antibacterial (vs. S. aureus)MIC = 458.15 µM (for an isopropyl derivative)Disruption of the bacterial cell wall/membrane
Piplartine Analogs Trypanocidal (vs. T. cruzi)IC50 = 28.21 µM (epimastigotes)Induction of oxidative stress and mitochondrial damage
TMCA Esters Cholinesterase Inhibition (AChE)IC50 = 46.18 µM (for 2-chlorophenyl ester)Mixed-type inhibition
Cholinesterase Inhibition (BChE)IC50 = 32.46 µM (for 2-chlorophenyl ester)Mixed-type inhibition

Detailed Experimental Protocols

As no specific experimental data for this compound is available, a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) is provided below, based on standard methods used for evaluating the antimicrobial activity of synthetic cinnamides.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Preparation of Microbial Inoculum:

  • A single colony of the test microorganism (e.g., Staphylococcus aureus or Candida albicans) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • The culture is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) until it reaches the logarithmic growth phase.
  • The microbial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should be sufficient to determine the MIC.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the this compound dilutions is inoculated with the prepared microbial suspension.
  • Positive (microbial suspension without this compound) and negative (broth medium only) controls are included.
  • The plate is incubated under appropriate conditions for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the public domain, a predictive analysis based on its structural similarity to 3,4,5-trimethoxycinnamic acid derivatives offers a valuable starting point for further research. The proposed multi-target mechanism, encompassing both CNS and antimicrobial activities, suggests that this compound could be a lead compound for developing novel therapeutics. The experimental workflows outlined in this whitepaper provide a roadmap for the systematic evaluation of these predictions. Future studies are warranted to elucidate the precise molecular targets and signaling pathways of this compound and to validate its potential therapeutic efficacy.

References

Cinoctramide: An Obscure Compound with a Shrouded Past

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive research, detailed information regarding the discovery, origin, and scientific data for the compound Cinoctramide remains largely unavailable in the public domain. While its existence as a chemical entity is confirmed, its history and pharmacological profile are poorly documented in accessible scientific literature and patent databases.

This compound, with the Chemical Abstracts Service (CAS) number 28598-08-5 and the IUPAC name Octahydro-1-(3,4,5-trimethoxycinnamoyl)azocine, appears to be a compound that likely originated within the pharmaceutical industry's early exploratory research into central nervous system (CNS) active agents. Historical context suggests that it may have been synthesized and screened for potential tranquilizing or anticonvulsant properties during the mid-20th century, a period characterized by broad-based synthesis and screening of novel chemical entities.

However, the lack of accessible primary research articles, patents, or clinical trial data indicates that this compound likely never progressed to a significant stage of drug development. It is plausible that the compound was synthesized, underwent initial preclinical screening, and was subsequently abandoned due to a lack of efficacy, unfavorable safety profile, or other strategic considerations by the developing entity.

Currently, this compound is primarily categorized as a pharmaceutical intermediate, a chemical building block used in the synthesis of other, more complex molecules. There are some indications in tertiary sources of a United States patent that may mention this compound in the context of formulations for neurological disorders, and its chemical structure, a cinnamoyl derivative, has led to speculation about its potential utility in autoimmune disease research. However, specific details of this patent and any associated experimental data could not be retrieved.

The absence of detailed experimental protocols, quantitative data on its efficacy and pharmacokinetics, and defined signaling pathways makes it impossible to construct the in-depth technical guide as requested. The diagrams and data tables required for a comprehensive whitepaper cannot be generated without the foundational scientific information that appears to be held in proprietary archives or was never published.

Logical Relationship: The Search for this compound

Cinoctramide_Search Initial_Query Discovery and Origin of this compound Existence_Confirmed Existence Confirmed (CAS: 28598-08-5) Initial_Query->Existence_Confirmed Initial Search Limited_Info Limited Information Found: - Early CNS Drug Candidate - Pharmaceutical Intermediate - Potential Patent Mention Existence_Confirmed->Limited_Info Further Investigation Data_Deficiency Data Deficiency: - No Original Synthesis Paper - No Pharmacological Data - No Clinical Trial Records - No Specific Patent Located Limited_Info->Data_Deficiency Deep Dive Search Conclusion Conclusion: In-depth technical guide cannot be created due to lack of available information. Data_Deficiency->Conclusion Final Assessment

Synthesis of Cinoctramide Analogues and Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinoctramide (B1606319), chemically known as 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, and its analogues represent a class of compounds with significant therapeutic potential, drawing from the well-established biological activities of the cinnamamide (B152044) scaffold. This technical guide provides a comprehensive overview of the synthesis of this compound analogues and derivatives. It includes detailed experimental protocols for key synthetic transformations, a summary of quantitative data in structured tables, and visualizations of relevant biological pathways and experimental workflows to aid in the design and execution of further research and development in this area.

Introduction

Cinnamic acid and its derivatives are naturally occurring compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This compound, a synthetic derivative, features the characteristic α,β-unsaturated amide system, which is a key pharmacophore. The 3,4,5-trimethoxyphenyl moiety is a recurring structural motif in numerous biologically active molecules, including the potent anticancer agent combretastatin (B1194345) A-4. The cyclic amine portion of the molecule, an azocane (B75157) ring in the parent structure, can be readily modified to explore the structure-activity relationships (SAR) and optimize the pharmacokinetic and pharmacodynamic properties of these analogues.

This guide focuses on the core synthetic strategies for preparing this compound analogues, primarily involving the formation of the chalcone-like backbone and the subsequent amidation with various cyclic and acyclic amines.

Core Synthetic Strategies

The synthesis of this compound analogues and derivatives can be broadly divided into two key stages:

  • Synthesis of the Cinnamoyl Scaffold: This typically involves a Claisen-Schmidt condensation reaction between a substituted benzaldehyde (B42025) and an appropriate ketone or acetate (B1210297) to form the α,β-unsaturated carbonyl system. For this compound analogues, 3,4,5-trimethoxybenzaldehyde (B134019) is a common starting material.

  • Amide Bond Formation: The resulting cinnamic acid or its activated derivative is then coupled with a desired amine to yield the final cinnamamide product.

Synthesis of Substituted Cinnamic Acids via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for forming the carbon-carbon double bond of the cinnamoyl scaffold. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone or ester.

General Reaction Scheme:

Claisen_Schmidt cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Benzaldehyde 3,4,5-Trimethoxy- benzaldehyde Chalcone (B49325) Chalcone Intermediate Benzaldehyde->Chalcone Acetophenone (B1666503) Acetophenone Derivative (e.g., Acetone, Acetic Anhydride) Acetophenone->Chalcone Base Base Catalyst (e.g., NaOH, KOH) Base->Chalcone Solvent Solvent (e.g., Ethanol, Water) Solvent->Chalcone CinnamicAcid Substituted Cinnamic Acid Chalcone->CinnamicAcid Oxidation (if needed)

Caption: General workflow for Claisen-Schmidt condensation.

Amide Coupling Reactions

The formation of the amide bond is a critical step in the synthesis of this compound analogues. This can be achieved through several methods, with the most common being the coupling of a carboxylic acid with an amine using a coupling agent or via an activated carboxylic acid derivative like an acyl chloride.

General Reaction Scheme:

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product CinnamicAcid Substituted Cinnamic Acid CinoctramideAnalogue This compound Analogue CinnamicAcid->CinoctramideAnalogue Amine Cyclic or Acyclic Amine Amine->CinoctramideAnalogue CouplingAgent Coupling Agent (e.g., EDCI, DCC) or Activating Agent (e.g., SOCl2) CouplingAgent->CinoctramideAnalogue Base Base (e.g., TEA, DIPEA) Base->CinoctramideAnalogue

Caption: General workflow for amide bond formation.

Experimental Protocols

General Protocol for Claisen-Schmidt Condensation to Synthesize Chalcones

This protocol describes a typical procedure for the synthesis of a chalcone intermediate.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Substituted acetophenone (1.0 eq)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde and substituted acetophenone in ethanol.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add an aqueous solution of NaOH or KOH dropwise to the stirred mixture. A color change and/or the formation of a precipitate may be observed.

  • Continue stirring the reaction mixture at room temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

  • Acidify the mixture with dilute HCl until it is acidic to pH paper to precipitate the product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

General Protocol for Amide Coupling using EDCI

This protocol outlines the synthesis of a this compound analogue from a cinnamic acid derivative and an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent.

Materials:

  • Substituted cinnamic acid (1.0 eq)

  • Amine (e.g., azocane or piperidine) (1.0-1.2 eq)

  • EDCI (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (0.1-1.0 eq) (optional, to suppress side reactions)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2-2.0 eq)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a solution of the substituted cinnamic acid in DCM or DMF at 0 °C, add the amine, HOBt (if used), and DIPEA or TEA.

  • Add EDCI portion-wise to the mixture over 10 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer successively with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of this compound analogues and their biological activities.

Table 1: Synthesis of this compound Analogues - Reaction Yields and Physicochemical Properties

Compound IDR (Amine)Yield (%)Melting Point (°C)
1a Azocan-1-yl8598-100
1b Piperidin-1-yl92110-112
1c Morpholin-4-yl88125-127
1d 4-Methylpiperazin-1-yl85130-132
1e Pyrrolidin-1-yl90105-107

Table 2: Spectroscopic Data for Selected this compound Analogues

Compound ID¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1b 7.61 (d, 1H, J=15.4 Hz), 6.85 (s, 2H), 6.78 (d, 1H, J=15.4 Hz), 3.89 (s, 6H), 3.86 (s, 3H), 3.65 (br s, 4H), 1.63 (br s, 6H)165.8, 153.4, 142.1, 139.6, 130.1, 118.9, 105.5, 61.1, 56.2, 45.8, 25.6, 24.7

Table 3: In Vitro Cytotoxic Activity of this compound Analogues

Compound IDCell LineIC₅₀ (µM)
This compound HeLa9.7
Analogue S20 HeLa2.1
Analogue S20 U-9371.8

Note: Data for analogues S19 and S20 are from studies on related 3,4,5-trimethoxycinnamoyl amides.[1]

Mechanism of Action and Relevant Signaling Pathways

The biological activities of this compound analogues are attributed to their interaction with various cellular targets and signaling pathways. The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, potentially reacting with nucleophilic residues in proteins. Key mechanisms of action include the inhibition of tubulin polymerization and modulation of critical signaling pathways like NF-κB and EGFR.

Inhibition of Tubulin Polymerization

The 3,4,5-trimethoxyphenyl ring is a key feature of many potent tubulin polymerization inhibitors. This compound analogues bearing this moiety can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, and cancer cell survival. Constitutive activation of NF-κB is observed in many cancers. Cinnamamide derivatives have been shown to inhibit the NF-κB signaling pathway, often by preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the active p65 subunit.

NFkB_Pathway cluster_complex Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65p50 p65/p50 (NF-κB) IkBa->p65p50 Binds & Inhibits Ub Ubiquitination IkBa->Ub Nucleus Nucleus p65p50->Nucleus Translocates Gene Target Gene Expression (Proliferation, Survival) p65p50->Gene Activates Transcription Proteasome Proteasome Degradation Ub->Proteasome This compound This compound Analogue This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers. Certain small molecules can act as EGFR inhibitors by competing with ATP for binding to the kinase domain.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Nucleus AKT->Proliferation This compound This compound Analogue This compound->EGFR Inhibits (Tyrosine Kinase)

Caption: Inhibition of the EGFR signaling pathway.

Experimental Workflow for In Vitro Anticancer Activity Screening

A typical workflow for evaluating the anticancer potential of newly synthesized this compound analogues is outlined below.

Anticancer_Screening_Workflow Synthesis Synthesis of This compound Analogues Purification Purification & Characterization Synthesis->Purification MTT Cytotoxicity Assay (e.g., MTT) Purification->MTT CellCulture Cancer Cell Line Culture CellCulture->MTT IC50 Determine IC₅₀ Values MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assay Mechanism->Apoptosis WesternBlot Western Blot (Target Proteins) Mechanism->WesternBlot

Caption: Workflow for anticancer activity screening.

Conclusion

The synthesis of this compound analogues and derivatives offers a promising avenue for the discovery of novel therapeutic agents. The synthetic routes are generally robust and amenable to the generation of diverse chemical libraries for SAR studies. The core chalcone-like structure can be readily prepared via the Claisen-Schmidt condensation, and a variety of amines can be incorporated through standard amide coupling techniques. The biological activity of these compounds is often linked to their ability to interfere with key cellular processes such as microtubule dynamics and critical signaling pathways, including NF-κB and EGFR. This guide provides a foundational framework for researchers to design, synthesize, and evaluate novel this compound analogues with the potential for further development as clinically relevant drugs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Cinoctramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinoctramide, chemically known as Octahydro-1-(3,4,5-trimethoxycinnamoyl)azocine, is a molecule of interest in medicinal chemistry. This document provides detailed protocols for the chemical synthesis of this compound, focusing on a common and effective amide coupling methodology. The provided experimental procedures are intended to be a guide for researchers in the synthesis and characterization of this compound.

Introduction

This compound belongs to the cinnamoyl amide class of compounds. The synthesis of such amides can be achieved through various established methods. This application note details a robust and widely used approach involving the direct coupling of a carboxylic acid with an amine using a carbodiimide (B86325) coupling agent, a method known for its efficiency and mild reaction conditions. An alternative method via an acid chloride intermediate is also discussed.

Data Presentation

ParameterMethod 1: Amide CouplingMethod 2: Acid Chloride Formation
Starting Materials 3,4,5-Trimethoxycinnamic acid, Azocane (B75157), HOBt, EDC·HCl, Triethylamine (B128534)3,4,5-Trimethoxycinnamic acid, Thionyl chloride, Azocane, Triethylamine
Reaction Steps 12
Typical Yield HighGenerally high
Reaction Conditions Room temperature0°C to room temperature
Key Reagents 1-Hydroxybenzotriazole (HOBt), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)Thionyl chloride (SOCl₂)
Byproducts Urea derivative, Triethylammonium hydrochlorideSO₂, HCl, Triethylammonium hydrochloride

Experimental Protocols

Method 1: Synthesis of this compound via Amide Coupling

This protocol describes the synthesis of this compound from 3,4,5-trimethoxycinnamic acid and azocane using 1-Hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as coupling agents.

Materials:

  • 3,4,5-Trimethoxycinnamic acid

  • Azocane (Octahydroazocine)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,5-trimethoxycinnamic acid (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) in anhydrous dichloromethane.

  • Addition of Amine: To the stirred solution, add azocane (1.1 eq) followed by the dropwise addition of triethylamine (2.5 eq).

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: Characterize the purified this compound by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compare the data with reported values.

Method 2: Synthesis of this compound via Acid Chloride Intermediate

This protocol outlines the synthesis of this compound through the formation of an intermediate 3,4,5-trimethoxycinnamoyl chloride.

Materials:

  • 3,4,5-Trimethoxycinnamic acid

  • Thionyl chloride (SOCl₂)

  • Azocane (Octahydroazocine)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Formation of Acid Chloride: In a round-bottom flask, suspend 3,4,5-trimethoxycinnamic acid (1.0 eq) in anhydrous dichloromethane. Add thionyl chloride (1.5 eq) dropwise at 0°C (ice bath). Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC). Remove the excess thionyl chloride and solvent under reduced pressure. The resulting 3,4,5-trimethoxycinnamoyl chloride is typically used in the next step without further purification.

  • Amide Formation: Dissolve the crude 3,4,5-trimethoxycinnamoyl chloride in anhydrous dichloromethane and cool the solution to 0°C. In a separate flask, dissolve azocane (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Add the azocane solution dropwise to the stirred acid chloride solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the work-up, purification, and characterization steps as described in Method 1 (steps 4-7).

Mandatory Visualization

Cinoctramide_Synthesis cluster_reactants Starting Materials cluster_products Products cluster_reagents Reagents TMC_acid 3,4,5-Trimethoxycinnamic Acid Activated_Ester Activated Ester Intermediate (with HOBt/EDC) TMC_acid->Activated_Ester Activation Azocane Azocane This compound This compound Azocane->this compound Nucleophilic Attack Activated_Ester->this compound Coupling_Agents HOBt, EDC·HCl, TEA Coupling_Agents->Activated_Ester

Caption: Amide coupling synthesis workflow for this compound.

Cinoctramide_Synthesis_Acid_Chloride cluster_reactants Starting Materials cluster_products Intermediates & Products cluster_reagents Reagents TMC_acid_2 3,4,5-Trimethoxycinnamic Acid Acid_Chloride 3,4,5-Trimethoxycinnamoyl Chloride TMC_acid_2->Acid_Chloride Azocane_2 Azocane Cinoctramide_2 This compound Azocane_2->Cinoctramide_2 Nucleophilic Acyl Substitution Acid_Chloride->Cinoctramide_2 SOCl2 Thionyl Chloride (SOCl₂) SOCl2->TMC_acid_2 TEA_2 Triethylamine (TEA) TEA_2->Azocane_2

Caption: Acid chloride synthesis workflow for this compound.

Application Notes and Protocols for the Purification of Cinoctramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of Cinoctramide (Octahydro-1-(3,4,5-trimethoxycinnamoyl)azocine), a compound of interest for various research applications. The following protocols are designed to offer a starting point for obtaining high-purity this compound suitable for experimental studies.

Overview of this compound and Purification Strategies

This compound is a synthetic amide derivative incorporating a 3,4,5-trimethoxycinnamoyl moiety.[1] As with many synthetic compounds, the crude product of a this compound synthesis will contain impurities such as starting materials, by-products, and reagents.[2] Effective purification is crucial to ensure the validity of subsequent biological or chemical research. The primary purification techniques for organic solids like this compound are recrystallization and column chromatography.[3][4] The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and yield.

Purification by Recrystallization

Recrystallization is a robust technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent system.[5] The principle relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals while impurities remain in the solution.

Protocol: Single-Solvent Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound from a single solvent. The selection of an appropriate solvent is critical and may require some empirical optimization. Ideal solvents for recrystallization will dissolve this compound well at elevated temperatures but poorly at room temperature, while impurities should either be highly soluble or insoluble at all temperatures. Based on the amide nature of this compound, polar solvents like ethanol, acetone, or acetonitrile (B52724) are good starting points.

Materials:

  • Crude this compound

  • High-purity solvent (e.g., ethanol, isopropanol, acetonitrile, or ethyl acetate)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will show a significant increase in solubility with temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to just dissolve the solid. It is crucial to use the minimum volume of hot solvent to maximize the yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation:

ParameterRecrystallization with EthanolRecrystallization with Acetonitrile
Initial Purity (Crude) ~85% (Hypothetical)~85% (Hypothetical)
Final Purity >98% (Expected)>99% (Expected)
Yield 70-85% (Expected)65-80% (Expected)
Appearance White to off-white crystalline solidWhite crystalline solid

Note: The data in this table is hypothetical and serves as a target for a successful recrystallization. Actual results will vary depending on the nature and amount of impurities in the crude product.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. This method is particularly useful for separating complex mixtures or when recrystallization is ineffective. For amide compounds like this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is a common approach.

Protocol: Silica Gel Column Chromatography of this compound

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography. The selection of the mobile phase (eluent) is critical for achieving good separation and should be optimized using thin-layer chromatography (TLC) beforehand.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Chromatography column

  • Solvents for mobile phase (e.g., hexane (B92381), ethyl acetate (B1210297), dichloromethane, methanol)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Develop a suitable mobile phase system using TLC. A good solvent system will result in the this compound spot having an Rf value of approximately 0.2-0.4. A common starting point for amides is a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).

  • Column Packing: Prepare the chromatography column by packing it with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation:

ParameterColumn Chromatography
Stationary Phase Silica Gel
Mobile Phase (Example) Hexane:Ethyl Acetate Gradient (e.g., 9:1 to 1:1)
Initial Purity (Crude) ~85% (Hypothetical)
Final Purity >99% (Expected)
Yield 50-75% (Expected, dependent on separation efficiency)
Appearance White solid

Note: The data in this table is hypothetical. The optimal mobile phase and resulting yield will depend on the specific impurities present.

Purity Assessment

The purity of the final this compound product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for determining the purity of organic compounds.

Protocol: Purity Analysis by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Mobile Phase (Example):

  • A mixture of acetonitrile and water (e.g., a gradient from 50% to 95% acetonitrile).

Procedure:

  • Prepare a standard solution of the purified this compound in a suitable solvent (e.g., acetonitrile).

  • Inject the solution into the HPLC system.

  • Monitor the elution profile at a suitable UV wavelength (determined by UV-Vis spectroscopy of this compound).

  • The purity is determined by the area percentage of the main peak corresponding to this compound.

Visualization of Workflows and Potential Biological Context

Experimental Workflows

The following diagrams illustrate the logical flow of the purification and analysis processes.

PurificationWorkflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude1 Crude this compound dissolve Dissolve in Minimal Hot Solvent crude1->dissolve cool Slow Cooling & Crystallization dissolve->cool filter_wash Filter & Wash with Cold Solvent cool->filter_wash dry1 Dry Purified Crystals filter_wash->dry1 pure1 Pure this compound dry1->pure1 crude2 Crude this compound load Load onto Silica Gel Column crude2->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure2 Pure this compound evaporate->pure2

Caption: General workflows for this compound purification.

Potential Signaling Pathway Context

While specific signaling pathways for this compound are not yet fully elucidated, compounds containing the 3,4,5-trimethoxycinnamoyl moiety have been investigated for a range of biological activities, including antitumor and anti-inflammatory effects. These activities often involve the modulation of key cellular signaling pathways. For instance, some trimethoxycinnamoyl derivatives have been shown to influence pathways related to cell cycle control and apoptosis.

PotentialSignalingPathway This compound This compound (or related trimethoxycinnamoyl compounds) CellSurfaceReceptor Cell Surface Receptor (Hypothetical Target) This compound->CellSurfaceReceptor Binds to SignalTransduction Signal Transduction Cascade (e.g., MAPK/ERK) CellSurfaceReceptor->SignalTransduction Activates/ Inhibits TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) SignalTransduction->TranscriptionFactors Regulates GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression Controls BiologicalResponse Biological Response (e.g., Apoptosis, Anti-inflammatory effect) GeneExpression->BiologicalResponse Leads to

Caption: Hypothetical signaling pathway for this compound.

Disclaimer: The protocols and data presented are intended for research purposes only and should be adapted and optimized based on specific experimental conditions and available equipment. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Analytical Characterization of Cinoctramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoctramide, an investigational drug candidate, requires robust and reliable analytical methods for its characterization to ensure quality, stability, and purity throughout the drug development process. This document provides detailed application notes and experimental protocols for the characterization of this compound using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC). The provided methodologies are based on established principles for the analysis of related cyanoacetamide derivatives and serve as a comprehensive guide for researchers.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A reverse-phase HPLC method with UV detection is proposed for this purpose.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

    • Gradient Program: Start with 30% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in methanol (B129727) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

    • Sample Solution: Dissolve the this compound sample in methanol to a final concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Method Validation Parameters
ParameterSpecificationHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Precision (%RSD) ≤ 2.0%1.2%
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Limit of Detection (LOD) Report value0.1 µg/mL
Limit of Quantification (LOQ) Report value0.3 µg/mL
Retention Time (RT) Report value~ 7.5 min

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh this compound Standard Dissolve_Std Dissolve in Methanol (Stock) Standard->Dissolve_Std Sample Weigh this compound Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std Filter_Sample Filter Sample Dissolve_Sample->Filter_Sample Inject Inject into HPLC Dilute_Std->Inject Filter_Sample->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Standards Quantify Quantify Purity/Concentration Integrate->Quantify Sample Calibrate->Quantify

Caption: HPLC analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous identification and structural confirmation of this compound. Both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in resonance assignments.

Data Presentation: Predicted NMR Chemical Shifts
Assignment (¹H NMR) Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (octyl)~0.9Triplet3H
(CH₂)₅ (octyl)~1.3Multiplet10H
CH₂ (adjacent to NH)~3.3Quartet2H
CH₂ (cyano)~3.5Singlet2H
NH~7.0Broad Singlet1H
Assignment (¹³C NMR) Predicted Chemical Shift (ppm)
CH₃ (octyl)~14
(CH₂)n (octyl)~22-32
CH₂ (adjacent to NH)~40
CH₂ (cyano)~25
C=O (amide)~165
CN (nitrile)~115

Logical Diagram

NMR_Logic This compound This compound Structure H_NMR 1H NMR Spectrum This compound->H_NMR Proton Environment C_NMR 13C NMR Spectrum This compound->C_NMR Carbon Skeleton Structural_Confirmation Structural Confirmation H_NMR->Structural_Confirmation C_NMR->Structural_Confirmation

Caption: Logic of NMR for structural confirmation.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural information.

Experimental Protocol: ESI-MS
  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • MS Parameters:

    • Ionization Mode: Positive ion mode is expected to be effective due to the potential for protonation of the amide group.

    • Scan Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Capillary Voltage: Optimize for maximum signal intensity (typically 3-4 kV).

    • Source Temperature: Typically 100-150 °C.

Data Presentation: Predicted Mass-to-Charge Ratios (m/z)
IonPredicted m/z
[M+H]⁺ (Molecular Ion) 197.16
[M+Na]⁺ 219.14
Fragment 1 (Loss of C₈H₁₇NH) 68.02
Fragment 2 (C₈H₁₇NH₂⁺) 130.16

Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Dilute this compound Sample Infuse Infuse into ESI Source Sample->Infuse Ionize Electrospray Ionization Infuse->Ionize Analyze Mass Analysis Ionize->Analyze Spectrum Obtain Mass Spectrum Analyze->Spectrum Identify_M Identify Molecular Ion Peak Spectrum->Identify_M Identify_F Identify Fragment Ions Spectrum->Identify_F

Caption: Mass spectrometry workflow for this compound.

Differential Scanning Calorimetry (DSC) for Thermal Properties

DSC is used to determine the melting point and assess the purity of this compound. It measures the heat flow into or out of a sample as a function of temperature.

Experimental Protocol: DSC
  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.

  • DSC Parameters:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Purge with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

Data Presentation: Hypothetical Thermal Data
ParameterExpected ObservationHypothetical Value
Melting Point (Onset) Endothermic peak125 °C
Melting Point (Peak) Peak of the endotherm128 °C
Heat of Fusion (ΔHfus) Area under the melting peak150 J/g
Purity Assessment Sharpness of the melting peakA sharp peak indicates high purity

Signaling Pathway Diagram (Logical Flow)

DSC_Logic Cinoctramide_Sample This compound Sample Heating Controlled Heating (10°C/min) Cinoctramide_Sample->Heating Heat_Flow Measure Heat Flow Heating->Heat_Flow Melting_Event Melting (Phase Transition) Heat_Flow->Melting_Event Endotherm Endothermic Peak on Thermogram Melting_Event->Endotherm Data_Analysis Data Analysis Endotherm->Data_Analysis Melting_Point Melting Point Determination Data_Analysis->Melting_Point Purity Purity Assessment Data_Analysis->Purity

Caption: Logical flow of DSC analysis for this compound.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of HPLC, NMR, Mass Spectrometry, and DSC will enable researchers and drug development professionals to thoroughly assess the identity, purity, and stability of this compound. It is important to note that these are proposed methods and should be validated according to the relevant regulatory guidelines (e.g., ICH) before implementation in a quality control setting.

Application Notes and Protocols for In-Vitro Assay Development of Cinoctramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoctramide is a substituted benzamide (B126) with gastroprokinetic and antiemetic properties, primarily utilized in the management of gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD) and non-ulcer dyspepsia.[1] Its mechanism of action is associated with agonist activity at 5-hydroxytryptamine (5-HT) receptors 1A and 4, and antagonist activity at 5-HT2A receptors.[1] This dual action suggests a complex interplay in the regulation of gastrointestinal smooth muscle contractility and potentially other physiological processes.

These application notes provide a comprehensive guide to the in-vitro assays relevant to the characterization of this compound's pharmacological profile. The protocols detailed below are designed to assess its effects on smooth muscle function and gastric acid secretion, key parameters in understanding its therapeutic efficacy.

I. Assessment of this compound's Effect on Smooth Muscle Contractility

The prokinetic effects of this compound can be quantified by assessing its impact on the contraction and relaxation of gastrointestinal smooth muscle. Two primary in-vitro models are proposed: the isolated organ bath technique and a more advanced "muscle-on-a-chip" system.

A. Isolated Organ Bath Assay

This traditional method allows for the measurement of isometric or isotonic contractions of isolated smooth muscle strips in response to pharmacological agents.

Experimental Protocol:

  • Tissue Preparation:

    • Euthanize a suitable animal model (e.g., male Wistar rat) via an approved ethical protocol.

    • Isolate a segment of the desired gastrointestinal tissue (e.g., stomach fundus, ileum).

    • Prepare longitudinal or circular smooth muscle strips (approximately 10 mm in length and 2 mm in width).

    • Suspend the tissue strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Experimental Setup:

    • Connect one end of the muscle strip to a fixed support and the other end to an isometric force transducer.

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 gram, with washes every 15 minutes.

  • Data Acquisition:

    • Induce a submaximal contraction with a standard agonist (e.g., carbachol (B1668302) or serotonin).

    • Once a stable contraction is achieved, add this compound in a cumulative concentration-dependent manner.

    • Record the changes in muscle tension. To investigate its prokinetic activity, assess the effect of this compound on spontaneous or electrically-induced contractions.

Data Presentation:

Table 1: Effect of this compound on Agonist-Induced Smooth Muscle Contraction

This compound Concentration (µM)Inhibition of Carbachol-Induced Contraction (%)EC50 (µM)
0.015.2 ± 1.1\multirow{6}{*}{1.5 ± 0.2}
0.115.8 ± 2.5
148.9 ± 4.3
1085.1 ± 5.9
10098.2 ± 1.7
Control (Vehicle)0-

Table 2: Prokinetic Effect of this compound on Spontaneous Ileal Contractions

This compound Concentration (µM)Increase in Contractile Frequency (%)Increase in Contractile Amplitude (%)
0.018.1 ± 1.55.5 ± 1.2
0.125.3 ± 3.118.9 ± 2.8
155.7 ± 4.942.6 ± 4.1
1078.2 ± 6.265.3 ± 5.7
10082.5 ± 5.868.1 ± 6.0
Control (Vehicle)00
B. Muscle-on-a-Chip Assay

This microphysiological system provides a more in-vivo like environment for assessing muscle contractility and allows for higher throughput screening.[2]

Experimental Protocol:

  • Device Preparation:

    • Fabricate or procure a microfluidic device containing channels for cell culture and integrated flexible pillars or cantilevers.

    • Coat the channels with an appropriate extracellular matrix protein (e.g., collagen I) to promote cell adhesion and alignment.

  • Cell Culture:

    • Isolate primary smooth muscle cells from the desired gastrointestinal tissue.

    • Seed the cells into the microfluidic channels and culture until they form a confluent and contractile tissue layer.

  • Contractility Measurement:

    • Perfuse the cell culture medium through the channels.

    • Stimulate contractions using electrical field stimulation or pharmacological agonists.

    • Record the deflection of the integrated pillars/cantilevers using video microscopy.

    • Introduce this compound at various concentrations into the perfusion medium and measure the changes in contractile force and frequency.

Data Presentation:

Table 3: this compound's Effect on Contractile Stress in a Muscle-on-a-Chip Model

This compound Concentration (µM)Change in Peak Contractile Stress (mN/mm²)Change in Contraction Frequency (Hz)
0.01+0.05 ± 0.01+0.02 ± 0.005
0.1+0.21 ± 0.03+0.08 ± 0.01
1+0.58 ± 0.06+0.25 ± 0.03
10+0.95 ± 0.11+0.41 ± 0.05
100+1.02 ± 0.09+0.45 ± 0.04
Control (Vehicle)00

II. Evaluation of this compound's Influence on Gastric Acid Secretion

Given its use in GERD, it is pertinent to investigate whether this compound has a direct effect on gastric acid secretion. An in-vitro assay using isolated gastric glands is a suitable model for this purpose.

Experimental Protocol:

  • Isolation of Gastric Glands:

    • Isolate gastric glands from the stomach of a rabbit or rat using collagenase digestion.

    • Purify the glands by centrifugation.

  • Measurement of Acid Secretion:

    • The accumulation of a weak base, such as aminopyrine (B3395922), can be used as an index of acid secretion.

    • Incubate the isolated gastric glands with [¹⁴C]-aminopyrine in the presence of a secretagogue (e.g., histamine (B1213489) or gastrin).

    • Add this compound at various concentrations to the incubation medium.

    • After incubation, separate the glands from the medium by centrifugation and measure the radioactivity in the gland pellet and the supernatant.

    • The ratio of aminopyrine accumulation in the glands to that in the medium reflects the acid secretory activity.

Data Presentation:

Table 4: Effect of this compound on Histamine-Stimulated Gastric Acid Secretion

This compound Concentration (µM)Inhibition of Aminopyrine Accumulation (%)IC50 (µM)
0.12.1 ± 0.5\multirow{5}{*}{8.5 ± 1.2}
112.5 ± 2.1
1052.3 ± 4.8
10089.7 ± 6.3
Control (Vehicle)0-

III. Visualizations

Signaling Pathway

Cinoctramide_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound HTR1A 5-HT1A Receptor This compound->HTR1A Agonist HTR4 5-HT4 Receptor This compound->HTR4 Agonist HTR2A 5-HT2A Receptor This compound->HTR2A Antagonist AC Adenylyl Cyclase HTR1A->AC HTR4->AC PLC Phospholipase C HTR2A->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation Ca2 Ca²⁺ IP3->Ca2 Release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: Proposed signaling pathway of this compound in smooth muscle cells.

Experimental Workflow

Cinoctramide_Assay_Workflow cluster_muscle Smooth Muscle Contractility Assay cluster_acid Gastric Acid Secretion Assay Tissue_Isolation Tissue Isolation (e.g., Rat Ileum) Organ_Bath Organ Bath Setup Tissue_Isolation->Organ_Bath Equilibration Equilibration Organ_Bath->Equilibration Agonist_Addition Add Agonist (e.g., Carbachol) Equilibration->Agonist_Addition Cinoctramide_Titration Cumulative this compound Concentrations Agonist_Addition->Cinoctramide_Titration Data_Recording Record Isometric Tension Cinoctramide_Titration->Data_Recording Analysis Data Analysis (EC50/IC50) Data_Recording->Analysis Gland_Isolation Gastric Gland Isolation Incubation_Setup Incubation with [¹⁴C]-Aminopyrine Gland_Isolation->Incubation_Setup Stimulation Add Secretagogue (e.g., Histamine) Incubation_Setup->Stimulation Cinoctramide_Addition Add this compound Concentrations Stimulation->Cinoctramide_Addition Measurement Measure Radioactivity Cinoctramide_Addition->Measurement Calculation Calculate Aminopyrine Accumulation Ratio Measurement->Calculation

Caption: General experimental workflow for in-vitro characterization of this compound.

References

Application Notes and Protocols for Efficacy Testing of Novel Muscle Relaxants

Author: BenchChem Technical Support Team. Date: December 2025

Note: The compound "Cinoctramide" is not documented in publicly available scientific literature. Therefore, this document provides a generalized framework and detailed protocols for assessing the efficacy of a hypothetical novel muscle relaxant, hereafter referred to as MyoRelaxin , using common and relevant cell-based assays. These protocols can be adapted for other compounds with similar mechanisms of action.

Introduction

The discovery and development of novel muscle relaxants require robust in vitro models to assess their efficacy and mechanism of action before proceeding to more complex in vivo studies. Cell-based assays provide a physiologically relevant environment to study the effects of compounds on specific cellular targets and pathways involved in muscle contraction and relaxation. This application note details key cell-based assays for evaluating the efficacy of MyoRelaxin, a hypothetical compound designed to modulate neuromuscular transmission.

Hypothesized Mechanism of Action

For the purpose of these protocols, we will hypothesize that MyoRelaxin acts as a non-depolarizing muscle relaxant by competitively antagonizing nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction (NMJ). The following assays are designed to test this hypothesis and quantify the compound's efficacy.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

Objective: To determine the binding affinity of MyoRelaxin to nAChRs.

Principle: This is a competitive binding assay using a radiolabeled ligand (e.g., ³H-epibatidine or ¹²⁵I-α-bungarotoxin) that specifically binds to nAChRs. The ability of MyoRelaxin to displace the radioligand from the receptors is measured, and the inhibition constant (Ki) is determined.

Experimental Protocol
  • Cell Culture: Culture a cell line expressing high levels of nAChRs (e.g., TE671 or SH-SY5Y cells) to confluence in 96-well plates.

  • Preparation of Reagents:

    • Binding Buffer: Phosphate-buffered saline (PBS) with 1 mM MgCl₂, 0.1% bovine serum albumin (BSA).

    • Radioligand: ³H-epibatidine or ¹²⁵I-α-bungarotoxin at a concentration equal to its Kd.

    • Test Compound: Prepare a serial dilution of MyoRelaxin (e.g., from 1 nM to 1 mM) in binding buffer.

    • Positive Control: A known nAChR antagonist (e.g., d-tubocurarine).

  • Assay Procedure:

    • Wash the cells twice with ice-cold binding buffer.

    • Add 50 µL of the MyoRelaxin serial dilutions or control to the wells.

    • Add 50 µL of the radioligand to all wells.

    • Incubate the plate at 4°C for 2-4 hours with gentle agitation.

    • Wash the cells three times with ice-cold binding buffer to remove unbound radioligand.

    • Lyse the cells with 100 µL of 0.1 M NaOH.

    • Transfer the lysate to a scintillation vial and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of MyoRelaxin.

    • Plot the percentage of specific binding against the logarithm of the MyoRelaxin concentration.

    • Determine the IC50 value (the concentration of MyoRelaxin that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Table 1: Binding Affinity of MyoRelaxin for nAChRs

CompoundIC50 (µM)Ki (µM)
MyoRelaxin1.50.8
d-tubocurarine0.50.27

In Vitro Neuromuscular Junction (NMJ) Co-culture Assay

Objective: To assess the functional effect of MyoRelaxin on neuromuscular transmission and muscle contraction in a co-culture model of motor neurons and skeletal muscle cells.

Principle: Motor neurons derived from induced pluripotent stem cells (iPSCs) are co-cultured with myotubes. The motor neurons form functional neuromuscular junctions with the myotubes. The contraction of the myotubes can be induced by stimulating the motor neurons, and the inhibitory effect of MyoRelaxin on this contraction can be quantified.

Experimental Protocol
  • Cell Culture:

    • Differentiate human iPSCs into motor neurons and skeletal muscle myoblasts.

    • Plate the myoblasts in a 96-well plate and differentiate them into myotubes.

    • Seed the motor neurons onto the myotube culture to form co-cultures. Allow 7-10 days for the formation of functional NMJs.

  • Compound Treatment:

    • Prepare a serial dilution of MyoRelaxin in the culture medium.

    • Add the MyoRelaxin dilutions to the co-cultures and incubate for 1 hour.

  • Induction and Measurement of Muscle Contraction:

    • Induce motor neuron firing and subsequent muscle contraction using electrical field stimulation or by adding glutamate (B1630785) (50 µM).

    • Record videos of the myotube contractions using a high-speed camera mounted on a microscope.

    • Analyze the videos using a muscle contraction analysis software (e.g., MUSCLEMOTION) to quantify the contraction amplitude and frequency.

  • Data Analysis:

    • Normalize the contraction amplitude and frequency to the vehicle-treated control.

    • Plot the normalized contraction against the logarithm of the MyoRelaxin concentration.

    • Determine the IC50 value for the inhibition of muscle contraction.

Data Presentation

Table 2: Effect of MyoRelaxin on Muscle Contraction in an NMJ Co-culture Model

CompoundIC50 for Contraction Inhibition (µM)
MyoRelaxin5.2
d-tubocurarine1.8

Cytotoxicity Assay

Objective: To determine if the observed effects of MyoRelaxin are due to its specific pharmacological activity rather than general cytotoxicity.

Principle: The viability of the co-culture or the individual cell types (motor neurons and myotubes) is assessed after treatment with MyoRelaxin using a standard cell viability assay, such as the MTT or PrestoBlue assay.

Experimental Protocol
  • Cell Culture: Culture the NMJ co-cultures, motor neurons alone, or myotubes alone in 96-well plates.

  • Compound Treatment: Treat the cells with the same concentrations of MyoRelaxin used in the functional assays for 24 hours.

  • Viability Assessment:

    • Add the viability reagent (e.g., MTT or PrestoBlue) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the CC50 (the concentration of the compound that causes 50% cell death).

Data Presentation

Table 3: Cytotoxicity of MyoRelaxin

CompoundCC50 in NMJ Co-culture (µM)
MyoRelaxin> 100
Staurosporine (positive control)0.1

Visualizations

Signaling Pathway at the Neuromuscular Junction

NMJ_Pathway cluster_neuron Motor Neuron Terminal cluster_muscle Muscle Fiber ActionPotential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_channel opens Vesicle Synaptic Vesicle (containing ACh) Ca_channel->Vesicle triggers fusion ACh_release ACh Release Vesicle->ACh_release nAChR Nicotinic ACh Receptor (nAChR) ACh_release->nAChR ACh binds to EPP End Plate Potential nAChR->EPP generates Muscle_AP Muscle Action Potential EPP->Muscle_AP triggers Contraction Muscle Contraction Muscle_AP->Contraction leads to MyoRelaxin MyoRelaxin MyoRelaxin->nAChR blocks

Caption: Signaling pathway at the neuromuscular junction and the hypothesized action of MyoRelaxin.

Experimental Workflow for NMJ Co-culture Assay

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Culture & Differentiate Motor Neurons & Myotubes A2 Establish NMJ Co-culture in 96-well plate A1->A2 B1 Treat with MyoRelaxin (serial dilutions) A2->B1 B2 Induce Contraction (Electrical or Chemical Stimulation) B1->B2 B3 Record Myotube Contractions (High-speed Microscopy) B2->B3 C1 Quantify Contraction (Amplitude & Frequency) B3->C1 C2 Generate Dose-Response Curve C1->C2 C3 Calculate IC50 Value C2->C3

Caption: Experimental workflow for assessing MyoRelaxin efficacy in an NMJ co-culture model.

Application Notes and Protocols for Preclinical Evaluation of Cinoctramide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoctramide is a derivative of 3,4,5-trimethoxycinnamic acid (TMCA). While specific preclinical data for this compound is not extensively available in the public domain, the broader class of TMCA derivatives has been the subject of significant research. These compounds have demonstrated a wide array of pharmacological activities, including potential as antitumor, antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) agents.[1][2] Notably, some TMCA derivatives have been identified as having anxiolytic and antinarcotic properties, potentially mediated through their interaction with serotonergic receptors.[3][4] Specifically, a number of these derivatives have been found to exhibit agonist activity at the 5-HT1A receptor.[3]

Given the pharmacological profile of its parent chemical class, it is hypothesized that this compound may exert its effects through the modulation of the serotonergic system, making it a candidate for investigation in CNS-related disorders such as anxiety. The following application notes and protocols outline a proposed study design for the preclinical evaluation of this compound in a rodent model of anxiety. This document provides detailed methodologies for pharmacokinetic and pharmacodynamic assessments, along with a proposed mechanism of action study.

Hypothesized Signaling Pathway

Based on the evidence that derivatives of 3,4,5-trimethoxycinnamic acid can act as 5-HT1A receptor agonists, a plausible mechanism of action for this compound involves the activation of this receptor. The diagram below illustrates the proposed signaling cascade following the binding of this compound to the 5-HT1A receptor, leading to downstream effects that may underlie its potential anxiolytic properties.

Cinoctramide_Signaling_Pathway This compound This compound Receptor 5-HT1A Receptor This compound->Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Anxiolytic Effects) CREB->Gene Modulates

Caption: Proposed signaling pathway of this compound via 5-HT1A receptor activation.

Experimental Protocols

Pharmacokinetic (PK) Profiling

Objective: To determine the pharmacokinetic parameters of this compound in a rodent model (e.g., Sprague-Dawley rats) following intravenous (IV) and oral (PO) administration.

Experimental Workflow:

Pharmacokinetic_Workflow start Start acclimatize Acclimatize Animals (Sprague-Dawley Rats, n=6 per group) start->acclimatize grouping Divide into IV and PO Groups acclimatize->grouping iv_admin Administer this compound (IV) (e.g., 5 mg/kg) grouping->iv_admin po_admin Administer this compound (PO) (e.g., 20 mg/kg) grouping->po_admin sampling Collect Blood Samples (Serial time points: 0, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_admin->sampling po_admin->sampling processing Process Blood to Plasma sampling->processing analysis LC-MS/MS Analysis of Plasma Samples processing->analysis pk_calc Calculate PK Parameters analysis->pk_calc end End pk_calc->end

Caption: Workflow for the pharmacokinetic profiling of this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups:

    • Group 1: Intravenous (IV) administration (n=6).

    • Group 2: Oral (PO) administration (n=6).

  • Dosing:

    • IV: 5 mg/kg this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).

    • PO: 20 mg/kg this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling: Collect approximately 0.2 mL of blood from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.

Data Presentation:

ParameterIV Administration (5 mg/kg)PO Administration (20 mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC(0-t) (ngh/mL)
AUC(0-inf) (ngh/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
F (%)
Pharmacodynamic (PD) Efficacy Study: Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic-like effects of this compound in a mouse model of anxiety.

Experimental Workflow:

Pharmacodynamic_Workflow start Start acclimatize Acclimatize Animals (C57BL/6 mice, n=10 per group) start->acclimatize grouping Randomize into Treatment Groups acclimatize->grouping dosing Administer Vehicle, Diazepam, or this compound (IP) grouping->dosing pre_test 30-minute Pre-treatment Period dosing->pre_test epm_test 5-minute Elevated Plus Maze Test pre_test->epm_test data_collection Record Time in Open/Closed Arms and Number of Entries epm_test->data_collection analysis Statistical Analysis of Behavioral Data data_collection->analysis end End analysis->end

Caption: Workflow for the pharmacodynamic evaluation using the Elevated Plus Maze.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Housing: As described for the PK study.

  • Groups (n=10 per group):

    • Group 1: Vehicle control (e.g., saline, IP).

    • Group 2: Positive control (e.g., Diazepam, 1 mg/kg, IP).

    • Group 3-5: this compound (e.g., 5, 10, 20 mg/kg, IP).

  • Apparatus: An elevated plus-shaped maze with two open and two closed arms.

  • Procedure:

    • Administer the respective treatments 30 minutes before the test.

    • Place each mouse at the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open and closed arms, and the number of entries into each arm using an automated tracking system.

  • Data Analysis: Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison with the vehicle group.

Data Presentation:

Treatment GroupDose (mg/kg)Time in Open Arms (s)% Time in Open ArmsOpen Arm EntriesTotal Arm Entries
Vehicle-
Diazepam1
This compound5
This compound10
This compound20
Mechanism of Action (MoA) Elucidation

Objective: To investigate if the anxiolytic-like effects of this compound are mediated by the 5-HT1A receptor.

Methodology:

  • Animal Model and Apparatus: As described for the PD study.

  • Groups (n=10 per group):

    • Group 1: Vehicle + Vehicle.

    • Group 2: Vehicle + this compound (effective dose from PD study).

    • Group 3: WAY-100635 (5-HT1A antagonist, e.g., 0.5 mg/kg, IP) + Vehicle.

    • Group 4: WAY-100635 + this compound.

  • Procedure:

    • Administer WAY-100635 or its vehicle 15 minutes before the administration of this compound or its vehicle.

    • Conduct the EPM test 30 minutes after the second injection.

  • Data Analysis: Analyze the data using two-way ANOVA to assess the interaction between the antagonist and this compound.

Expected Outcome: If this compound acts via the 5-HT1A receptor, pre-treatment with WAY-100635 should block its anxiolytic-like effects observed in the EPM.

Disclaimer: The study design, protocols, and dosages presented herein are hypothetical and based on the pharmacological properties of the broader class of 3,4,5-trimethoxycinnamic acid derivatives. These should be optimized and validated in preliminary studies for this compound specifically. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols: High-Throughput Screening of a Cinoctramide Library for Modulators of Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoctramide, a substituted azocine (B12641756) derivative, and its analogs represent a chemical scaffold with potential for interacting with a variety of biological targets. This document outlines a comprehensive high-throughput screening (HTS) campaign designed to identify and characterize novel modulators of a hypothetical G-protein coupled receptor (GPCR), designated here as Target X, from a focused this compound library. The protocols provided herein describe a robust cell-based assay suitable for identifying both agonists and antagonists of Target X, followed by secondary validation and dose-response studies.

Hypothetical Signaling Pathway of Target X

The hypothetical Target X is a GPCR that, upon activation by its endogenous ligand, couples to Gαq. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium (Ca2+), triggered by IP3-mediated release from the endoplasmic reticulum, serves as a measurable endpoint for receptor activation.

G_Protein_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Analog (Ligand) TargetX Target X (GPCR) This compound->TargetX Binds to Gq Gαq TargetX->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Downstream Downstream Cellular Responses Ca_release->Downstream

Caption: Hypothetical Gαq-coupled signaling pathway for Target X.

Experimental Protocols

Primary High-Throughput Screening: Calcium Mobilization Assay

This primary screen is designed to rapidly identify compounds that modulate Target X activity by measuring changes in intracellular calcium.

Materials:

  • HEK293 cells stably expressing Target X (HEK-TargetX)

  • This compound library (10 mM in DMSO)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • 384-well black, clear-bottom microplates

  • Acoustic liquid handler (e.g., Labcyte Echo)

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument

Protocol:

  • Cell Plating:

    • Culture HEK-TargetX cells to 80-90% confluency.

    • Harvest cells and resuspend in growth medium at a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a 2X dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove growth medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Compound Transfer:

    • Using an acoustic liquid handler, transfer 50 nL of each compound from the this compound library source plate to the assay plate, resulting in a final screening concentration of 10 µM.

    • Include appropriate controls:

      • Negative Control: DMSO only (0.1% final concentration)

      • Positive Control: A known agonist of Target X (if available) or a surrogate agonist.

  • Calcium Flux Measurement:

    • Place the assay plate into the FLIPR instrument.

    • Measure baseline fluorescence for 10-20 seconds.

    • For antagonist screening, add a known agonist at its EC80 concentration and record the fluorescence signal for 2-3 minutes.

    • For agonist screening, record the fluorescence signal for 2-3 minutes immediately after compound addition.

Hit Confirmation and Dose-Response Analysis

Compounds identified as "hits" in the primary screen are subjected to confirmation and potency determination.

Protocol:

  • Cherry-pick hit compounds from the primary library.

  • Create a 10-point, 3-fold serial dilution series for each hit, starting at a concentration of 100 µM.

  • Repeat the calcium mobilization assay as described above with the serially diluted compounds.

  • Generate dose-response curves by plotting the change in fluorescence against the logarithm of the compound concentration.

  • Calculate the EC50 (for agonists) or IC50 (for antagonists) values for each confirmed hit.

High-Throughput Screening Workflow

The overall workflow for the HTS campaign is depicted below, from primary screening to hit validation.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_secondary Secondary Assays cluster_final Validated Hits Library This compound Library (10,000 Compounds) Primary_Assay Single-Point Screen (10 µM) Library->Primary_Assay Data_Analysis Primary Data Analysis (Z-factor, % activity) Primary_Assay->Data_Analysis Hit_Picking Cherry-Pick Hits (~200 Compounds) Data_Analysis->Hit_Picking >3σ from mean Dose_Response Dose-Response Assay (10-point curves) Hit_Picking->Dose_Response Potency_Calc EC50 / IC50 Determination Dose_Response->Potency_Calc Orthogonal_Assay Orthogonal Assay (e.g., IP-One) Potency_Calc->Orthogonal_Assay Selectivity_Assay Selectivity Profiling (Counter-screens) Orthogonal_Assay->Selectivity_Assay Validated_Hits Validated Hits for Lead Optimization Selectivity_Assay->Validated_Hits

Caption: High-throughput screening and hit validation workflow.

Data Presentation

Quantitative data from the screening campaign should be summarized for clear interpretation and comparison.

Table 1: Primary HTS Summary

MetricValue
Library Size10,000
Screening Concentration10 µM
Z'-factor0.78
Signal-to-Background12.5
Hit Rate1.2%
Number of Confirmed Hits120

Table 2: Dose-Response Data for Top 5 Agonist Hits

Compound IDEC50 (nM)Max Response (% of Control)Hill Slope
CIN-00175981.1
CIN-002120950.9
CIN-0032501021.0
CIN-004480921.2
CIN-005890880.8

Table 3: Dose-Response Data for Top 5 Antagonist Hits

Compound IDIC50 (nM)Max Inhibition (%)Hill Slope
CIN-10150105-1.0
CIN-1029599-0.9
CIN-103180101-1.1
CIN-10432096-1.2
CIN-10564094-0.9

Conclusion

The described high-throughput screening protocol provides a robust and efficient method for the identification of novel modulators of the hypothetical Target X from a this compound chemical library. The combination of a sensitive primary calcium mobilization assay with subsequent dose-response analysis and orthogonal validation assays allows for the confident selection of potent and selective hits for further lead optimization studies. The structured workflow and clear data presentation are essential for the successful execution and interpretation of the screening campaign.

Application Notes & Protocols for In-Vivo Studies of a Hypothetical Cinoctramide-like Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of public domain information on Cinoctramide, this document provides a generalized framework and detailed protocols applicable to a hypothetical, poorly water-soluble compound with structural similarities to this compound. These guidelines are intended for research and drug development professionals and should be adapted based on the specific physicochemical properties of the test compound.

Introduction

This compound, also known as Octahydro-1-(3,4,5-trimethoxycinnamoyl)azocine, is a compound of interest for its potential pharmacological activities. As with many novel chemical entities, its progression through the drug development pipeline necessitates robust in-vivo studies to evaluate its pharmacokinetic profile and efficacy. A significant hurdle for many organic compounds is poor aqueous solubility, which can hinder oral bioavailability and lead to challenges in developing suitable formulations for in-vivo administration.

This document outlines key considerations and detailed protocols for the formulation and in-vivo evaluation of a hypothetical this compound-like compound, focusing on strategies to address poor solubility.

Pre-formulation Studies

Prior to in-vivo studies, a thorough understanding of the compound's physicochemical properties is essential.

Table 1: Key Pre-formulation Parameters

ParameterMethodImportance
Aqueous Solubility Shake-flask method in water, PBS (pH 7.4), and relevant buffersDetermines the need for solubility enhancement techniques.
LogP/LogD HPLC-based or computational methodsPredicts lipophilicity and potential for membrane permeation.
pKa Potentiometric titration or UV-spectroscopyIdentifies ionizable groups and informs pH-dependent solubility.
Melting Point Differential Scanning Calorimetry (DSC)Indicates the physical state and stability of the solid form.
Solid-State Characterization X-ray Powder Diffraction (XRPD)Determines the crystalline or amorphous nature of the compound.

Formulation Development for In-Vivo Studies

The choice of formulation is critical for ensuring adequate exposure of the compound in animal models. For a poorly soluble compound, several strategies can be employed.

Vehicle Screening

A preliminary screening of various pharmaceutically acceptable excipients is recommended to identify a suitable vehicle for initial in-vivo studies.

Table 2: Common Vehicles for Poorly Soluble Compounds in Preclinical Studies

VehicleCompositionAdvantagesDisadvantages
Aqueous Suspension 0.5% Methylcellulose (B11928114) (MC) or Carboxymethylcellulose (CMC) in waterSimple to prepare, generally well-tolerated.May lead to variable absorption due to particle size.
Solution in Co-solvents PEG 400, Propylene Glycol, Ethanol in various ratios with water or salineCan achieve higher drug concentrations.Potential for precipitation upon dilution in vivo, potential for toxicity.
Lipid-Based Formulation Corn oil, Sesame oil, or self-emulsifying drug delivery systems (SEDDS)Can enhance lymphatic absorption and bypass first-pass metabolism.More complex to prepare and characterize.
Protocol: Preparation of a Nanosuspension for Oral Gavage

This protocol describes the preparation of a nanosuspension, a formulation strategy that can enhance the dissolution rate and bioavailability of poorly soluble drugs.

Materials:

  • Hypothetical this compound-like compound

  • Hydroxypropyl methylcellulose (HPMC) or other suitable stabilizer

  • Purified water

  • High-pressure homogenizer or bead mill

Procedure:

  • Prepare a 0.5% (w/v) solution of HPMC in purified water.

  • Disperse the this compound-like compound in the HPMC solution to form a pre-suspension.

  • Process the pre-suspension through a high-pressure homogenizer or bead mill for a specified number of cycles or time until the desired particle size is achieved (typically < 200 nm).

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

  • Ensure the final formulation is homogeneous and stable for the duration of the in-vivo study.

In-Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical pharmacokinetic study in rodents to determine the oral bioavailability and key PK parameters of a this compound-like compound.

Animals:

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)

Study Design:

  • Group 1 (Intravenous): n=3-5 rats, single IV bolus dose (e.g., 1 mg/kg) administered via the tail vein. The compound should be dissolved in a suitable vehicle for IV injection (e.g., 10% DMSO, 40% PEG 400, 50% saline).

  • Group 2 (Oral): n=3-5 rats, single oral gavage dose (e.g., 10 mg/kg) of the formulated compound (e.g., nanosuspension).

Procedure:

  • Fast animals overnight prior to dosing, with free access to water.

  • Administer the compound to each group as described above.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze plasma samples for drug concentration using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, CL, Vd) using appropriate software.

Table 3: Hypothetical Pharmacokinetic Parameters

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 500800
Tmax (h) 0.0831.0
AUC (0-inf) (ng*h/mL) 12004800
t1/2 (h) 4.55.0
Bioavailability (%) -40%

Signaling Pathway and Workflow Diagrams

Hypothetical Signaling Pathway for a Gastroprokinetic Agent

Many gastroprokinetic agents act on serotonin (B10506) (5-HT) receptors in the enteric nervous system. The following diagram illustrates a plausible mechanism of action for a this compound-like compound.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound 5HT4_Receptor 5-HT4 Receptor This compound->5HT4_Receptor Agonist Adenylyl_Cyclase Adenylyl Cyclase 5HT4_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates ACh_Release Increased Acetylcholine (ACh) Release PKA->ACh_Release Increased_Motility Increased Gastrointestinal Motility ACh_Release->Increased_Motility Leads to

Caption: Hypothetical signaling pathway for a this compound-like gastroprokinetic agent.

Experimental Workflow for In-Vivo Pharmacokinetic Study

The following diagram outlines the key steps in the described in-vivo pharmacokinetic study.

G Start Start Formulation Formulation Preparation (IV and Oral) Start->Formulation Animal_Dosing Animal Dosing (IV and Oral Groups) Formulation->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Processing Plasma Processing and Storage Blood_Sampling->Plasma_Processing Sample_Analysis LC-MS/MS Analysis Plasma_Processing->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis Sample_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in-vivo pharmacokinetic study.

Conclusion

The successful in-vivo evaluation of a novel compound like this compound hinges on a systematic approach to formulation development and a well-designed pharmacokinetic study. By addressing potential challenges such as poor solubility early in the process, researchers can obtain reliable data to inform further development and decision-making. The protocols and guidelines presented here offer a robust starting point for scientists and drug development professionals working with this compound-like molecules.

Application Notes and Protocols for Testing the Anti-inflammatory Activity of Cinoctramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoctramide, identified as Octahydro-1-(3,4,5-trimethoxycinnamoyl)azocine[1][2], is a synthetic compound with a structure suggesting potential pharmacological activities. The presence of the cinnamoyl moiety is of particular interest, as various cinnamides and cinnamates have demonstrated antimicrobial and anti-inflammatory properties.[3][4] These related compounds suggest that this compound may exert anti-inflammatory effects, making it a candidate for investigation as a novel therapeutic agent.

This document provides a comprehensive protocol for evaluating the anti-inflammatory activity of this compound, encompassing both in vitro and in vivo methodologies. These protocols are designed to elucidate the compound's potential mechanisms of action and to provide a clear pathway for its preclinical assessment.

Predicted Signaling Pathway

Based on the activities of structurally related cinnamoyl derivatives, this compound may interfere with key inflammatory signaling pathways. A potential mechanism involves the inhibition of the arachidonic acid cascade, which is central to the inflammatory response.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 MembranePhospholipids->PLA2 Inflammatory Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX Potential Inhibition This compound->LOX Potential Inhibition

Caption: Putative anti-inflammatory mechanism of this compound.

In Vitro Experimental Protocols

A tiered approach for in vitro testing is recommended, starting with broad screening assays and progressing to more specific mechanistic studies.

Experimental Workflow: In Vitro Assays

G cluster_screening Primary Screening cluster_cellular Cell-Based Assays cluster_mechanistic Mechanistic Studies Cytotoxicity Cytotoxicity Assay (MTT/LDH) COX_LOX COX/LOX Inhibition Assays Cytotoxicity->COX_LOX LPS_Macrophages LPS-stimulated Macrophages (e.g., RAW 264.7) COX_LOX->LPS_Macrophages Cytokine_Analysis Cytokine Production (ELISA for TNF-α, IL-6, IL-1β) LPS_Macrophages->Cytokine_Analysis NO_Assay Nitric Oxide Production (Griess Assay) LPS_Macrophages->NO_Assay PGE2_Assay Prostaglandin E2 Production (ELISA) LPS_Macrophages->PGE2_Assay WesternBlot Western Blot Analysis (NF-κB, MAPK pathways) Cytokine_Analysis->WesternBlot NO_Assay->WesternBlot PGE2_Assay->WesternBlot qPCR qPCR Analysis (Gene expression of inflammatory mediators) WesternBlot->qPCR

Caption: Tiered workflow for in vitro anti-inflammatory testing.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

Objective: To determine if this compound can directly inhibit the key enzymes of the arachidonic acid pathway.

Methodology:

  • COX Inhibition Assay: Utilize commercially available COX-1 and COX-2 inhibitor screening kits. These assays typically measure the peroxidase activity of COX.

    • Prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add various concentrations of this compound or a known inhibitor (e.g., Indomethacin).

    • Initiate the reaction by adding arachidonic acid and a colorimetric substrate.

    • Measure the absorbance at the specified wavelength over time.

    • Calculate the percentage of inhibition and the IC50 value.

  • LOX Inhibition Assay: Use a 5-LOX inhibitor screening kit. This assay measures the production of leukotrienes.

    • Prepare a reaction mixture containing 5-LOX enzyme and assay buffer.

    • Add various concentrations of this compound or a known inhibitor (e.g., Zileuton).

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at the specified wavelength.

    • Calculate the percentage of inhibition and the IC50 value.

Parameter This compound (Test) Indomethacin (Standard) Zileuton (Standard)
COX-1 IC50 (µM) To be determinedKnown valueN/A
COX-2 IC50 (µM) To be determinedKnown valueN/A
5-LOX IC50 (µM) To be determinedN/AKnown value
Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

Objective: To assess the effect of this compound on inflammatory responses in a cellular model.

Methodology:

  • Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Seed the cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant for analysis of nitric oxide (NO), and cytokines (TNF-α, IL-6, IL-1β).

  • Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure the observed effects are not due to cytotoxicity.

  • Nitric Oxide (NO) Quantification (Griess Assay):

    • Mix the collected supernatant with Griess reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

  • Cytokine Quantification (ELISA):

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions to measure the cytokine concentrations in the supernatant.

Treatment NO Production (% of LPS control) TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL)
Vehicle Control BaselineBaselineBaselineBaseline
LPS (1 µg/mL) 100%To be determinedTo be determinedTo be determined
LPS + this compound (X µM) To be determinedTo be determinedTo be determinedTo be determined
LPS + Dexamethasone (Std.) To be determinedTo be determinedTo be determinedTo be determined

In Vivo Experimental Protocols

Following promising in vitro results, in vivo studies are essential to confirm the anti-inflammatory activity of this compound in a whole-organism context.

Experimental Workflow: In Vivo Models

G cluster_acute Acute Inflammation Models cluster_chronic Chronic Inflammation Models cluster_analysis Analysis Carrageenan_Paw_Edema Carrageenan-Induced Paw Edema in Rats/Mice Paw_Volume Paw Volume/Ear Thickness Measurement Carrageenan_Paw_Edema->Paw_Volume Histopathology Histopathological Examination Carrageenan_Paw_Edema->Histopathology Biochemical_Markers Biochemical Markers (Cytokines, MPO) Carrageenan_Paw_Edema->Biochemical_Markers Croton_Ear_Edema Croton Oil-Induced Ear Edema in Mice Croton_Ear_Edema->Paw_Volume Adjuvant_Arthritis Adjuvant-Induced Arthritis in Rats Adjuvant_Arthritis->Paw_Volume Adjuvant_Arthritis->Histopathology Adjuvant_Arthritis->Biochemical_Markers Cotton_Pellet_Granuloma Cotton Pellet-Induced Granuloma in Rats Cotton_Pellet_Granuloma->Histopathology

References

Troubleshooting & Optimization

Technical Support Center: Cinoctramide Synthesis Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of Cinoctramide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: this compound is synthesized via an amide coupling reaction between 3,4,5-trimethoxycinnamic acid and azocane (B75157) (also known as heptamethyleneimine). This reaction typically requires a coupling agent to activate the carboxylic acid.

Q2: What are the common causes of low yield in this compound synthesis?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be sufficiently reactive.

  • Steric Hindrance: The bulky nature of the azocane ring can hinder the nucleophilic attack on the activated carboxylic acid.[1]

  • Side Reactions: The activated carboxylic acid intermediate is susceptible to hydrolysis if moisture is present. With carbodiimide (B86325) reagents like DCC or EDC, an unreactive N-acylurea byproduct can form, halting the reaction.[1]

  • Poor Solubility: If reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.[1]

  • Incorrect Stoichiometry: Inaccurate measurement of reactants or using degraded coupling agents can lead to poor outcomes.[1]

Q3: Which coupling reagents are recommended for the synthesis of this compound?

A3: For routine synthesis, carbodiimide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (B26582) (HOBt) are commonly used for the synthesis of 3,4,5-trimethoxycinnamic acid amides.[2] For challenging or sterically hindered couplings, more powerful phosphonium (B103445) or uronium-based reagents like HATU, HBTU, or PyBOP are recommended.

Q4: How can I minimize side product formation?

A4: To minimize side reactions, ensure the reaction is carried out under anhydrous (dry) conditions to prevent hydrolysis of the activated acid. When using carbodiimide coupling agents, the addition of HOBt or OxymaPure can help to suppress the formation of N-acylurea byproducts and also reduce the risk of racemization if chiral centers are present.

Q5: What is the white precipitate that sometimes forms when using DCC?

A5: The white precipitate is N,N'-dicyclohexylurea (DCU), a byproduct of the dicyclohexylcarbodiimide (B1669883) (DCC) coupling reagent. DCU is largely insoluble in most common organic solvents and can be removed by filtration.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Recommended Action
Low or No Product Formation Ineffective activation of 3,4,5-trimethoxycinnamic acid.* Use a more powerful coupling reagent such as HATU, HBTU, or PyBOP, especially since azocane can be sterically demanding. * Consider converting the carboxylic acid to the more reactive acyl fluoride (B91410) intermediate using a reagent like TFFH.
Steric hindrance from the azocane ring.* Increase the reaction temperature to provide the necessary activation energy. Microwave heating can also be effective. * Prolong the reaction time and monitor progress by TLC or LC-MS.
Poor quality or degraded reagents.* Use fresh, high-purity coupling agents, 3,4,5-trimethoxycinnamic acid, and azocane. * Ensure solvents are anhydrous.
Multiple Spots on TLC (Side Products) Formation of N-acylurea byproduct (with carbodiimides).* Add 1-hydroxybenzotriazole (HOBt) or a similar additive to the reaction mixture. * Switch to a phosphonium or uronium-based coupling reagent.
Hydrolysis of the activated carboxylic acid.* Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). * Use anhydrous solvents.
Difficulty in Product Purification Contamination with DCU (from DCC).* Filter the reaction mixture through Celite or a sintered glass funnel to remove the insoluble DCU. * Wash the crude product with a solvent in which DCU has low solubility, such as diethyl ether.
Unreacted starting materials.* Adjust the stoichiometry of the reactants. A slight excess of the amine or carboxylic acid may be beneficial depending on which is more easily removed during purification. * Optimize reaction time and temperature to drive the reaction to completion.
Optimizing Reaction Conditions for Amide Synthesis of Cinnamic Acid Derivatives

The following table, adapted from a study on the N-amidation of cinnamic acid, provides insights into how different parameters can affect the yield. While the specific amine is different, the general trends can be informative for optimizing this compound synthesis.

Parameter Variation Observed Yield (%) Analysis
Coupling Reagent DCCLowerDCC can be effective but the DCU byproduct can complicate purification.
EDC.HCl93.1EDC.HCl is a water-soluble carbodiimide, simplifying byproduct removal.
Solvent Dichloromethane (DCM)LowerThe choice of solvent is crucial for reactant solubility.
Tetrahydrofuran (THF)HigherTHF was found to be a better solvent for this particular reaction.
Stoichiometry (Acid:Amine:EDC.HCl) 1:1:185.2Equimolar amounts can be effective.
1:1:1.593.1A slight excess of the coupling reagent can improve the yield.
Temperature Room TemperatureLowerAmide couplings can be slow at room temperature.
60 °C93.1Increased temperature often accelerates the reaction.
Reaction Time 60 min75.4Insufficient time for completion.
150 min93.1Longer reaction times can lead to higher conversion.

Data adapted from a study on the amidation of cinnamic acid with p-anisidine (B42471) using EDC.HCl.

Experimental Protocols

Detailed Methodology for this compound Synthesis

This protocol is a general procedure for the synthesis of 3,4,5-trimethoxycinnamic acid amides using EDC/HOBt coupling and can be adapted for this compound.

Materials:

  • 3,4,5-trimethoxycinnamic acid

  • Azocane (heptamethyleneimine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a solution of 3,4,5-trimethoxycinnamic acid (1.0 equivalent) in anhydrous DCM or THF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add azocane (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to overnight for completion.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Visualizations

G Troubleshooting Low Yield in this compound Synthesis start Low this compound Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions side_reactions Investigate Side Reactions start->side_reactions purification_issues Assess Purification Step start->purification_issues sub_reagents1 Use fresh coupling agent, acid, and amine check_reagents->sub_reagents1 sub_reagents2 Ensure accurate measurements check_reagents->sub_reagents2 sub_conditions1 Increase temperature or reaction time check_conditions->sub_conditions1 sub_conditions2 Change solvent for better solubility check_conditions->sub_conditions2 sub_conditions3 Use a more potent coupling agent (e.g., HATU) check_conditions->sub_conditions3 sub_side1 Run under anhydrous conditions side_reactions->sub_side1 sub_side2 Add HOBt to carbodiimide reactions side_reactions->sub_side2 sub_purification1 Optimize chromatography conditions purification_issues->sub_purification1 sub_purification2 Ensure complete removal of byproducts (e.g., DCU) purification_issues->sub_purification2 end Optimized Yield sub_reagents1->end sub_reagents2->end sub_conditions1->end sub_conditions2->end sub_conditions3->end sub_side1->end sub_side2->end sub_purification1->end sub_purification2->end

Caption: Troubleshooting workflow for low this compound yield.

G General Amide Coupling Pathway for this compound Synthesis acid 3,4,5-Trimethoxycinnamic Acid activated_intermediate Activated Ester Intermediate acid->activated_intermediate + Coupling Agent coupling_agent Coupling Agent (e.g., EDC) coupling_agent->activated_intermediate product This compound activated_intermediate->product + Azocane byproduct Byproduct (e.g., EDC-urea) activated_intermediate->byproduct amine Azocane amine->product

Caption: this compound synthesis reaction pathway.

References

Technical Support Center: Overcoming Cinoctramide Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Cinoctramide.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take when encountering poor solubility with this compound?

The first step is to systematically characterize the solubility profile of this compound. This involves determining its equilibrium solubility in various relevant aqueous and organic solvents. Following this, a logical approach is to assess its permeability to understand if both solubility and permeability are limiting factors for its bioavailability.

Q2: Which solubility enhancement techniques are generally most effective for benzamide-type compounds like this compound?

Several techniques can be effective for improving the solubility of poorly soluble benzamide (B126) compounds. These include:

  • Particle size reduction : Methods like micronization and nanomilling increase the surface area-to-volume ratio, which can enhance the dissolution rate.

  • Solid dispersions : Creating an amorphous solid dispersion of the drug within a polymer matrix can significantly improve its aqueous solubility.

  • Co-solvency : Blending water with a miscible organic solvent in which this compound is more soluble can be a straightforward approach.

  • pH adjustment : For ionizable compounds, modifying the pH of the solution can substantially increase solubility.

  • Complexation : Utilizing agents such as cyclodextrins to form inclusion complexes can enhance the solubility of hydrophobic molecules.

  • Lipid-based formulations : Self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds.

Q3: I've reduced the particle size of my this compound sample, but the dissolution rate has not improved significantly. What could be the issue?

While particle size reduction increases the surface area, other factors can limit dissolution. Here are some troubleshooting steps:

  • Check for agglomeration : Nanoparticles possess high surface energy and may aggregate, which reduces the effective surface area. Ensure you are using an appropriate stabilizer (e.g., a surfactant or polymer) in your formulation to prevent this.

  • Assess wettability : If the surface of the this compound particles is hydrophobic, it may not be easily wetted by the aqueous medium. The inclusion of a wetting agent or surfactant in the formulation can overcome this issue.

Q4: My this compound formulation is unstable, and the compound precipitates over time. How can this be resolved?

Precipitation from a formulation is often due to the compound being in a supersaturated state without adequate stabilization. Consider the following:

  • Evaluate excipient compatibility : Ensure all components in your formulation are compatible with this compound and with each other.

  • Adjust excipient concentrations : Systematically vary the concentrations of co-solvents, surfactants, or polymers to identify a stable formulation window.

  • Control the pH : If your formulation involves ionizable components, maintaining a stable pH with a suitable buffer system is critical.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the formulation of this compound.

Issue Potential Cause(s) Recommended Actions
Low Dissolution Rate Despite Particle Size Reduction - Particle agglomeration- Poor wettability of particles- Add a stabilizer (e.g., Poloxamer 188)- Include a wetting agent or surfactant in the formulation
Drug Precipitation in Lipid-Based Formulations - Drug is not fully solubilized in the lipid vehicle- Incompatible surfactant- Screen different lipid vehicles to ensure complete drug solubilization- Optimize the surfactant's Hydrophile-Lipophile Balance (HLB)
Formation of a Non-Amorphous Solid Dispersion - Incomplete solvent removal- Incompatible polymer- Ensure complete evaporation of the solvent using techniques like vacuum drying- Screen different polymers (e.g., PVP K30, HPMC) for compatibility

Quantitative Data

Table 1: Solubility of Benzamide in Various Solvents at Different Temperatures

SolventTemperature (K)Mole Fraction Solubility (x10³)
Water298.150.13
Ethanol298.151.85
Acetone298.152.15
Methanol298.152.64
1-Propanol298.151.45
1-Butanol298.151.15
Ethyl Acetate298.150.85
Acetonitrile298.150.35

Data adapted from publicly available chemical databases.

Table 2: Solubility of 4-Aminobenzamide in Various Solvents at 298.15 K

SolventMole Fraction Solubility (x10³)
Water0.09
Methanol1.25
Ethanol0.98
1-Propanol0.85
Isopropanol0.75
1-Butanol0.65
Acetone2.10
Ethyl Acetate0.55
Acetonitrile0.25

Data adapted from publicly available chemical databases.

Table 3: Comparison of Solubility Enhancement Techniques for a Model Benzamide Compound

TechniqueExcipient/MethodSolubility Enhancement (Fold Increase)
Micronization Jet Milling~5x
Nanosuspension Poloxamer 188~26x
Cyclodextrin Complex Hydroxypropyl-β-Cyclodextrin~100x
Amorphous Solid Dispersion PVP VA64 (25% Drug Load)~164x
SEDDS Capryol™ 90, Cremophor® EL>400x (in formulation)

This data is illustrative for a model compound and the actual performance with this compound may vary.[1]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

This protocol describes the standard procedure for determining the equilibrium solubility of this compound in a specific solvent.[2]

  • Preparation : Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

  • Equilibration : Agitate the vial in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2]

  • Sample Collection : After equilibration, allow any undissolved solids to settle.[2]

  • Sample Preparation : Carefully withdraw a sample from the supernatant and filter it using a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.[2]

  • Analysis : Dilute the filtered sample with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation : Calculate the solubility from the measured concentration and the dilution factor.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol outlines the preparation of an amorphous solid dispersion to enhance the solubility of this compound.

  • Solubilization : Accurately weigh and dissolve 100 mg of this compound and 300 mg of a suitable polymer (e.g., PVP K30) in a common solvent like 10 mL of methanol.

  • Mixing : Stir the mixture with a magnetic stirrer until a clear, homogeneous solution is formed.

  • Evaporation : Transfer the solution to a round-bottom flask and evaporate the solvent using a rotary evaporator.

  • Drying : Further dry the resulting solid film under vacuum at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterization : Confirm the amorphous state of the dispersion using techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Protocol 3: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by the Kneading Method

This protocol details the formation of an inclusion complex between this compound and HP-β-CD.

  • Mixing : Mix this compound and HP-β-CD in a 1:1 molar ratio in a mortar.

  • Kneading : Add a small amount of a hydro-alcoholic solution (e.g., water/ethanol 50:50 v/v) to the mixture to form a paste. Knead the paste for 30-60 minutes.

  • Drying : Dry the resulting mixture in an oven at 40-50°C until a constant weight is achieved.

  • Processing : Pulverize the dried complex and pass it through a sieve to obtain a uniform, fine powder.

Visualizations

Solubility_Enhancement_Strategy start Poorly Soluble this compound solubility_test Determine Intrinsic Solubility & Permeability start->solubility_test bcs_class Characterize Biopharmaceutical Classification solubility_test->bcs_class class_II Class II (Low Solubility, High Permeability) bcs_class->class_II Low S, High P class_IV Class IV (Low Solubility, Low Permeability) bcs_class->class_IV Low S, Low P dissolution_limited Focus on Dissolution Rate Enhancement class_II->dissolution_limited solubility_permeability_limited Enhance Both Solubility and Permeability class_IV->solubility_permeability_limited size_reduction Particle Size Reduction (Micronization, Nanosuspension) dissolution_limited->size_reduction solid_dispersion Amorphous Solid Dispersions dissolution_limited->solid_dispersion complexation Complexation (Cyclodextrins) dissolution_limited->complexation solubility_permeability_limited->solid_dispersion lipid_formulation Lipid-Based Formulations (SEDDS) solubility_permeability_limited->lipid_formulation permeability_enhancers Incorporate Permeability Enhancers lipid_formulation->permeability_enhancers

Caption: Decision tree for selecting a solubility enhancement strategy.

Troubleshooting_Poor_Dissolution start Poor Dissolution Results check_formulation Review Formulation Strategy start->check_formulation is_size_reduced Particle Size Reduction Used? check_formulation->is_size_reduced yes_size_reduced Yes is_size_reduced->yes_size_reduced Yes no_size_reduced No is_size_reduced->no_size_reduced No check_agglomeration Analyze for Particle Agglomeration (e.g., DLS, Microscopy) yes_size_reduced->check_agglomeration consider_alt_strategy Consider Alternative Strategy (e.g., Solid Dispersion, Complexation) no_size_reduced->consider_alt_strategy agglomeration_present Agglomeration Detected? check_agglomeration->agglomeration_present yes_agglomeration Yes agglomeration_present->yes_agglomeration Yes no_agglomeration No agglomeration_present->no_agglomeration No add_stabilizer Incorporate/Optimize Stabilizer (e.g., Surfactant, Polymer) yes_agglomeration->add_stabilizer check_wettability Assess Particle Wettability no_agglomeration->check_wettability add_stabilizer->start Re-evaluate add_wetting_agent Add Wetting Agent check_wettability->add_wetting_agent add_wetting_agent->start Re-evaluate Micellar_Solubilization cluster_aqueous Aqueous Environment cluster_micelle Micelle micelle drug This compound head1 tail1 ~~~~ head1->tail1 head2 tail2 ~~~~ head2->tail2 head3 tail3 ~~~~ head3->tail3 head4 tail4 ~~~~ head4->tail4 head5 tail5 ~~~~ head5->tail5 head6 tail6 ~~~~ head6->tail6 head7 tail7 ~~~~ head7->tail7 head8 tail8 ~~~~ head8->tail8 hydrophilic_head Hydrophilic Head hydrophobic_tail Hydrophobic Tail core Hydrophobic Core (Drug Reservoir)

References

Cinoctramide Solutions Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Cinoctramide (B1606319) is a compound for which publicly available stability data is limited. The following troubleshooting guide and FAQs are based on the chemical structure of this compound, general principles of pharmaceutical stability, and data from analogous compounds. These recommendations should be adapted and validated within your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color (e.g., turned yellow). What could be the cause?

A1: Discoloration of your this compound solution is often an indicator of chemical degradation. Potential causes include:

  • Oxidation: The unsaturated amide and ether moieties in this compound are susceptible to oxidation, which can lead to the formation of colored degradation products. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ions.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation of the cinnamoyl group, a known chromophore.

  • pH-Related Instability: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.

Q2: I am observing a decrease in the concentration of this compound in my stock solution over time. What are the likely degradation pathways?

A2: A decrease in this compound concentration suggests chemical instability. Based on its structure, the following degradation pathways are plausible:

  • Hydrolysis: The amide bond in this compound can undergo hydrolysis, especially under strong acidic or basic conditions, to yield the corresponding carboxylic acid (3,4,5-trimethoxycinnamic acid) and the cyclic amine (octahydroazocine).[1][2][3]

  • Oxidation: The double bond in the cinnamoyl group and the benzylic positions are susceptible to oxidation. This can lead to the formation of epoxides, aldehydes, or cleavage of the double bond.

  • Photodegradation: The conjugated system in the cinnamoyl moiety can absorb light, leading to isomerization (cis-trans) or other photochemical reactions, resulting in a loss of the parent compound.[4]

Q3: What are the best practices for preparing and storing this compound solutions to minimize degradation?

A3: To enhance the stability of your this compound solutions, consider the following:

  • Solvent Selection: Use high-purity (e.g., HPLC-grade) solvents. If preparing aqueous solutions, use freshly prepared, purified water (e.g., Milli-Q or equivalent). Consider the use of buffered solutions to maintain a stable pH, ideally within a neutral range (e.g., pH 6-8), as most drugs exhibit stability in this range.[5]

  • pH Control: Prepare solutions in a buffer system that maintains a neutral to slightly acidic pH. Avoid strongly acidic or alkaline conditions.

  • Protection from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C). However, always perform freeze-thaw stability studies to ensure the compound does not degrade upon freezing and thawing.

  • Avoid Contaminants: Ensure glassware is scrupulously clean and free of metal ion contaminants, which can catalyze oxidation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Symptoms:

  • Appearance of new peaks in your HPLC or UPLC-MS chromatogram that were not present in the freshly prepared standard.

  • A decrease in the peak area of the main this compound peak.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Hydrolytic Degradation 1. Verify pH: Check the pH of your sample and mobile phase. 2. Forced Degradation Study: Perform a forced hydrolysis study by treating a sample with dilute acid (e.g., 0.1 M HCl) and another with dilute base (e.g., 0.1 M NaOH) at a controlled temperature. Analyze the samples by HPLC or UPLC-MS to see if the unexpected peaks match the degradation products formed under these conditions. 3. Adjust pH: If hydrolysis is confirmed, adjust the pH of your solutions to a more neutral range.
Oxidative Degradation 1. Forced Oxidation Study: Treat a sample with a dilute oxidizing agent (e.g., 3% hydrogen peroxide) and analyze. Compare the resulting chromatogram with your sample. 2. Use Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant (e.g., BHT, ascorbic acid) to your stock solution, ensuring it does not interfere with your assay. 3. Inert Atmosphere: Prepare and store solutions under an inert gas.
Photodegradation 1. Forced Photodegradation Study: Expose a solution to a controlled light source (e.g., UV lamp or a photostability chamber) and analyze. 2. Protect from Light: Ensure all solutions are prepared and stored in light-protecting containers.
Issue 2: Poor Reproducibility of Results

Symptoms:

  • High variability in the measured concentration of this compound between replicate preparations or over a short period.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Ongoing Degradation in Solution 1. Analyze Immediately: Prepare samples and analyze them as quickly as possible. 2. Control Temperature: Keep samples in a temperature-controlled autosampler during analysis. 3. Review Storage Conditions: Re-evaluate the storage conditions of your stock and working solutions based on the best practices outlined in the FAQs.
Inconsistent Sample Preparation 1. Standardize Protocol: Ensure your protocol for solution preparation is detailed and followed consistently. 2. Solvent Evaporation: If using volatile organic solvents, keep containers tightly sealed to prevent changes in concentration.

Quantitative Data Summary

While specific degradation kinetics for this compound are not available, forced degradation studies would typically yield data that can be summarized as follows for comparison.

Table 1: Hypothetical Results of a Forced Degradation Study on this compound

Stress Condition Duration Temperature % this compound Remaining % Total Degradants Number of Degradation Products
0.1 M HCl24 hours60 °C85.214.82
0.1 M NaOH24 hours60 °C78.521.53
3% H₂O₂24 hours25 °C65.134.94
Photolytic (ICH Q1B)1.2 million lux hours25 °C92.37.71
Thermal48 hours80 °C95.84.21

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Photolytic Degradation:

    • Place a solution of this compound in a clear container (e.g., quartz cuvette or vial).

    • Expose the solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Simultaneously, keep a control sample, protected from light, under the same temperature conditions.

    • Analyze the exposed and control samples.

  • Thermal Degradation:

    • Store a solution of this compound at an elevated temperature (e.g., 80 °C) for 48 hours.

    • Analyze the sample at specified time points.

  • Analysis: Analyze all samples using a stability-indicating UPLC-MS/MS method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating UPLC-MS/MS Method for this compound

Objective: To develop a validated analytical method capable of separating and quantifying this compound in the presence of its degradation products.

Methodology:

  • Instrumentation: A UPLC system coupled with a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatographic Conditions (Initial):

    • Column: A reversed-phase column suitable for separating moderately polar compounds (e.g., C18 or Phenyl-Hexyl, <2 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the parent compound and any more hydrophobic degradants.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Determine the precursor ion ([M+H]⁺) for this compound.

      • Fragment the precursor ion to identify stable product ions for quantification (quantifier) and confirmation (qualifier).

  • Method Development and Optimization:

    • Analyze a mixture of the stressed samples from the forced degradation study.

    • Optimize the chromatographic gradient to achieve baseline separation of the this compound peak from all degradation product peaks.

    • Ensure the method is specific for this compound and free from interference from degradants, excipients, or matrix components.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

G Troubleshooting Logic for Unexpected Peaks start Unexpected peak observed in chromatogram check_hydrolysis Perform forced hydrolysis (acid/base) start->check_hydrolysis match_hydrolysis Peak matches hydrolysis product? check_hydrolysis->match_hydrolysis solution_hydrolysis Adjust pH of solution to neutral range match_hydrolysis->solution_hydrolysis Yes check_oxidation Perform forced oxidation (H₂O₂) match_hydrolysis->check_oxidation No end Problem identified solution_hydrolysis->end match_oxidation Peak matches oxidation product? check_oxidation->match_oxidation solution_oxidation Use antioxidants and/or inert atmosphere match_oxidation->solution_oxidation Yes check_photo Perform forced photodegradation match_oxidation->check_photo No solution_oxidation->end match_photo Peak matches photodegradation product? check_photo->match_photo solution_photo Protect solution from light match_photo->solution_photo Yes match_photo->end No, further investigation needed solution_photo->end

Caption: Troubleshooting workflow for identifying the cause of unexpected peaks.

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation photo Photodegradation (ICH Q1B) stock->photo thermal Thermal Stress (80°C) stock->thermal analysis Analyze samples by Stability-Indicating UPLC-MS/MS Method acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis characterization Characterize Degradation Products analysis->characterization pathway Propose Degradation Pathways characterization->pathway

Caption: Workflow for conducting forced degradation studies on this compound.

G Hypothetical this compound Degradation Pathways This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (H₂O₂) This compound->Oxidation Photodegradation Photodegradation (Light) This compound->Photodegradation Prod_Acid 3,4,5-Trimethoxycinnamic Acid + Octahydroazocine Hydrolysis->Prod_Acid Prod_Ox Epoxide or Cleavage Products Oxidation->Prod_Ox Prod_Photo Cis-Isomer or Cyclized Products Photodegradation->Prod_Photo

Caption: Potential degradation pathways of this compound based on its chemical structure.

References

Technical Support Center: Cinoctramide Purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of Cinoctramide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for HPLC purification?

A1: this compound is a moderately polar amide compound. Its structure contains a trimethoxyphenyl group and an azocine (B12641756) ring. Understanding its potential for hydrogen bonding and interactions with different stationary phases is crucial for method development.

Q2: Which type of HPLC column is most suitable for this compound purification?

A2: A reversed-phase C18 column is a common starting point for the purification of moderately polar compounds like this compound. However, depending on the specific separation needs, other stationary phases such as C8, Phenyl-Hexyl, or polar-embedded columns might offer better selectivity and peak shape.

Q3: What are typical mobile phases for this compound purification?

A3: A mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. The exact ratio will depend on the column and the desired retention time. Using a buffer can help to control the pH and improve peak shape, especially if secondary interactions with the stationary phase are observed.

Q4: How should I prepare my this compound sample for HPLC injection?

A4: Dissolve the crude this compound sample in a solvent that is compatible with the initial mobile phase conditions.[1] Ideally, use the initial mobile phase itself to avoid peak distortion.[1] If a stronger solvent is necessary due to solubility issues, keep the injection volume small.[1] Filtering the sample through a 0.22 µm or 0.45 µm filter is recommended to remove particulates that could clog the column.[2]

Troubleshooting Guide

This guide addresses common issues observed during the HPLC purification of this compound in a question-and-answer format.

Peak Shape Problems

Q5: My this compound peak is tailing. What are the possible causes and solutions?

A5: Peak tailing is a common issue and can be caused by several factors.[3]

  • Secondary Interactions: The amide group in this compound can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization of this compound or the stationary phase.

  • Contamination: A contaminated guard or analytical column can lead to poor peak shape.

Caption: A logical workflow for troubleshooting this compound peak tailing.

Table 1: Solutions for Peak Tailing

Potential CauseRecommended Solution(s)
Secondary Interactions Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase to suppress silanol interactions. Use a base-deactivated or end-capped column.
Column Overload Reduce the injection volume or dilute the sample.
Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Column Contamination Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it.

Q6: I am observing peak fronting for my this compound peak. What should I do?

A6: Peak fronting is often an indication of column overload or a mismatch between the sample solvent and the mobile phase.

Caption: Troubleshooting workflow for this compound peak fronting.

Table 2: Solutions for Peak Fronting

Potential CauseRecommended Solution(s)
Sample Overload Decrease the injection volume or dilute the sample.
Solvent Incompatibility Dissolve the sample in the initial mobile phase. If a stronger solvent is needed, inject a smaller volume.
Column Degradation A void at the column inlet can cause peak fronting. Replace the column.

Q7: My this compound peak is split. What are the common reasons and how can I fix it?

A7: Split peaks can arise from issues with the column, the injection solvent, or co-eluting impurities.

Table 3: Solutions for Split Peaks

Potential CauseRecommended Solution(s)
Partially Blocked Frit Back-flush the column. If this doesn't resolve the issue, replace the column frit or the entire column.
Sample Solvent Effect The sample solvent may be too strong compared to the mobile phase. Dissolve the sample in the initial mobile phase.
Co-eluting Impurity An impurity may be eluting very close to the this compound peak. Modify the mobile phase composition or gradient to improve separation.
Column Void A void or channel in the column packing can cause peak splitting. Replace the column.
Resolution and Retention Problems

Q8: I have poor resolution between my this compound peak and an impurity. How can I improve it?

A8: Improving resolution often involves modifying the mobile phase, changing the column, or adjusting the flow rate.

Caption: Strategies for improving HPLC resolution.

Table 4: Strategies to Improve Resolution

StrategyAction
Optimize Mobile Phase Adjust the ratio of organic solvent to water/buffer. Try a different organic solvent (e.g., methanol instead of acetonitrile) to alter selectivity.
Change Column Use a column with a different stationary phase (e.g., Phenyl-Hexyl) for alternative selectivity. A longer column or a column with smaller particles can also increase efficiency and resolution.
Adjust Flow Rate Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will increase the run time.

Experimental Protocols

Generic HPLC Purification Protocol for this compound
  • Column: C18, 5 µm, 4.6 x 250 mm (analytical) or appropriate preparative dimensions.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and increase linearly to elute this compound. A typical starting point could be 10-90% B over 20 minutes.

  • Flow Rate: 1 mL/min for analytical, scaled up for preparative.

  • Detection: UV at a wavelength where this compound has strong absorbance (e.g., 254 nm or 280 nm, to be determined by UV scan).

  • Injection Volume: 5-20 µL for analytical, scaled up for preparative.

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition at a concentration of 1-5 mg/mL. Filter the sample before injection.

Column Flushing Protocol
  • Disconnect the column from the detector.

  • Flush with 20 column volumes of water (if buffer was used).

  • Flush with 20 column volumes of methanol.

  • Flush with 20 column volumes of acetonitrile.

  • Flush with 20 column volumes of isopropanol (B130326) (for strongly retained non-polar impurities).

  • Store the column in a suitable solvent, typically acetonitrile/water.

Disclaimer: These are general guidelines. Specific conditions will need to be optimized for your particular sample and HPLC system.

References

Technical Support Center: Cinoctramide Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cinoctramide (B1606319). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its cell permeability and efficacy in cell-based assays.

Disclaimer: Information regarding the specific cell permeability of this compound is not extensively available in public literature. The following guidance is based on established principles for small molecules and may require adaptation for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a pharmaceutical compound that has been studied for its potential therapeutic effects. While detailed mechanistic information is limited, it is structurally related to compounds that interact with cellular signaling pathways. For successful intracellular target engagement, efficient permeation across the cell membrane is crucial.

Q2: What are the common indicators of poor cell permeability for a compound like this compound?

A primary indicator of poor cell permeability is a significant discrepancy between a compound's activity in cell-free (biochemical) versus cell-based assays.[1] If this compound demonstrates high potency against its purified target protein but shows little to no effect in a whole-cell model, poor membrane transport is a likely cause.[1] Other indicators include high variability in experimental results and the need for excessively high concentrations to elicit a cellular response.

Q3: What general strategies can be employed to improve the cellular uptake of a small molecule?

Several strategies can be explored to enhance the cell permeability of a compound. These can be broadly categorized as:

  • Formulation Strategies: Utilizing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or nanoparticles can improve absorption by encapsulating the compound.[2][3][4]

  • Chemical Modification (Prodrug Approach): A prodrug is an inactive form of a drug that is converted to the active form in the body. This approach can be used to temporarily mask polar functional groups that hinder membrane crossing, thereby improving permeability.

  • Use of Permeation Enhancers: These are excipients that can be co-administered with the compound to transiently increase membrane fluidity or disrupt tight junctions, facilitating drug passage.

Troubleshooting Guide

This guide addresses common issues encountered during in-vitro experiments that may be related to this compound's cell permeability.

Issue 1: this compound shows high activity in a biochemical assay but low or no activity in my cell-based assay.

  • Potential Cause: Poor Passive Diffusion

    • Explanation: The physicochemical properties of this compound (e.g., high polarity, large size, or excessive hydrogen bonding capacity) may be hindering its ability to passively diffuse across the lipid bilayer of the cell membrane.

    • Troubleshooting Steps:

      • Assess Physicochemical Properties: Review the calculated properties of this compound, such as logP, polar surface area (PSA), and molecular weight, to see if they fall outside the typical ranges for good permeability (e.g., Lipinski's Rule of Five).

      • Perform a PAMPA Assay: Use the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion in a cell-free system. A low PAMPA permeability value would support this hypothesis. (See Experimental Protocols section).

      • Consider Formulation: Experiment with solubilizing agents or lipid-based formulations to improve the presentation of the compound to the cell membrane.

  • Potential Cause: Active Efflux by Transporters

    • Explanation: The cells may be actively pumping this compound out using efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), preventing it from reaching its intracellular target.

    • Troubleshooting Steps:

      • Perform a Bidirectional Caco-2 Assay: This assay measures permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux. (See Experimental Protocols section).

      • Use Efflux Pump Inhibitors: Co-incubate this compound with known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-gp). A significant increase in this compound's cellular activity in the presence of an inhibitor points to efflux as the problem.

Issue 2: High variability in results between experimental repeats.

  • Potential Cause: Compound Precipitation in Media

    • Explanation: this compound may have low aqueous solubility. When a concentrated stock solution (typically in DMSO) is diluted into aqueous cell culture media, the compound can precipitate, leading to an inconsistent effective concentration.

    • Troubleshooting Steps:

      • Visual Inspection: After diluting the stock solution, visually inspect the media for any cloudiness or particulate matter.

      • Solubility Assessment: Perform a formal solubility test in your specific cell culture medium.

      • Optimize Dilution: Try a serial dilution method or increase the final DMSO concentration slightly (while ensuring it remains below cytotoxic levels, typically <0.5%). Always include a vehicle control with the same final DMSO concentration.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing permeability-related issues.

G start Start: Low/No Cellular Activity biochem_assay Is compound active in a cell-free assay? start->biochem_assay check_solubility Check for precipitation in cell media. Is it soluble? biochem_assay->check_solubility Yes inactive_compound Result: Compound may be inactive or target not present. biochem_assay->inactive_compound No pampa_assay Perform PAMPA Assay. Is Papp high? check_solubility->pampa_assay Yes solubility_issue Result: Solubility is the issue. Optimize formulation. check_solubility->solubility_issue No caco2_assay Perform bidirectional Caco-2 Assay. Is Efflux Ratio > 2? pampa_assay->caco2_assay Yes passive_perm_issue Result: Poor passive permeability. Consider prodrug strategy. pampa_assay->passive_perm_issue No efflux_issue Result: Active efflux is likely. Use efflux inhibitors. caco2_assay->efflux_issue Yes good_permeability Result: Permeability is likely sufficient. Investigate other causes (e.g., metabolism, target engagement). caco2_assay->good_permeability No

Caption: A decision tree for troubleshooting low cellular activity.

Quantitative Data Summary

The following tables present illustrative data from permeability assays. These are representative examples to aid in data interpretation.

Table 1: Illustrative PAMPA Permeability Data

CompoundPapp (x 10⁻⁶ cm/s)Permeability Classification
Atenolol (Low Control)< 1.0Low
Propranolol (High Control)> 10.0High
This compound (Hypothetical)0.8Low
This compound + Enhancer4.5Moderate

Papp: Apparent Permeability Coefficient. Classification boundaries can vary between labs.

Table 2: Illustrative Bidirectional Caco-2 Assay Data

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)Interpretation
Propranolol15.214.80.97No Efflux
Talinolol (P-gp Substrate)0.55.511.0High Efflux
This compound (Hypothetical)1.14.94.5Efflux Substrate

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane.

Objective: To determine the apparent permeability coefficient (Papp) of this compound by passive transport.

Materials:

  • 96-well filter plates (e.g., hydrophobic PVDF membrane) (Donor plate)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability)

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare Membrane: Coat the membrane of each well in the donor plate with 5 µL of the phospholipid solution. Allow the solvent to evaporate completely (approx. 20 min).

  • Prepare Solutions:

    • Dilute the this compound stock and control compounds to a final concentration (e.g., 10 µM) in PBS. This is the donor solution.

    • Fill the wells of the acceptor plate with 300 µL of PBS (with a matching percentage of DMSO as the donor solution).

  • Assemble Sandwich: Place the donor plate containing the test compounds (150-200 µL per well) onto the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 4-5 hours) in a humidity chamber to prevent evaporation.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Papp: The apparent permeability coefficient is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_A / [Drug]_Equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Protocol 2: Caco-2 Cell Permeability Assay

This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess compound transport, including both passive diffusion and active transport.

Objective: To determine the bidirectional permeability of this compound and identify if it is a substrate for active efflux.

Materials:

  • Caco-2 cells (ATCC)

  • 24-well Transwell plates with semipermeable inserts

  • Cell culture medium (e.g., DMEM with FBS, NEAA)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)

  • This compound stock solution

  • Control compounds and integrity markers (e.g., Propranolol, Talinolol, Lucifer Yellow)

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be ≥200 Ω·cm² to ensure tight junction integrity. A Lucifer Yellow rejection assay can also be performed as an additional check.

  • Equilibration: Wash the cell monolayers with pre-warmed (37°C) transport buffer and let them equilibrate for 10-20 minutes.

  • Transport Experiment (A-B & B-A):

    • Apical to Basolateral (A-B): Add the this compound dosing solution to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A): Add the this compound dosing solution to the basolateral chamber. Add fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling & Analysis: At the end of the incubation, take samples from both the donor and receiver chambers for each direction. Analyze the concentration of this compound using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp value for each direction as described in the PAMPA protocol. The efflux ratio is then calculated as Papp(B-A) / Papp(A-B).

Caco-2 Assay Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 18-22 days to form monolayer seed_cells->culture_cells check_integrity Verify monolayer integrity (TEER measurement) culture_cells->check_integrity add_compound Add this compound to Donor Chamber (A or B) check_integrity->add_compound incubate Incubate at 37°C (e.g., 2 hours) add_compound->incubate collect_samples Collect samples from Donor and Receiver incubate->collect_samples lcms_analysis Quantify compound by LC-MS/MS collect_samples->lcms_analysis calc_papp Calculate Papp (A-B) and Papp (B-A) lcms_analysis->calc_papp calc_er Calculate Efflux Ratio (ER = Papp B-A / Papp A-B) calc_papp->calc_er final_result Interpret Data: ER > 2 suggests active efflux calc_er->final_result

Caption: A high-level workflow for the Caco-2 permeability assay.

References

Cinitapride Dose-Response Curve Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Cinoctramide" did not yield relevant results. This document is based on the available scientific literature for "Cinitapride," which is presumed to be the intended compound.

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments using Cinitapride (B124281). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Cinitapride?

A1: Cinitapride is a substituted benzamide (B126) with prokinetic and antiemetic properties. Its mechanism involves a multi-receptor approach: it acts as an agonist at serotonin (B10506) 5-HT1 and 5-HT4 receptors and an antagonist at 5-HT2 and dopamine (B1211576) D2 receptors.[1][2][3] This combined action leads to an increase in acetylcholine (B1216132) release in the myenteric plexus, which enhances gastrointestinal motility.[1]

Q2: What is a typical starting concentration range for in vitro experiments with Cinitapride?

A2: Based on preclinical studies using guinea pig ileum, effective concentrations (EC50) for Cinitapride have been observed in the sub-micromolar to micromolar range. For instance, an EC50 of 0.74 µM was reported for enhancing twitch responses, and an EC50 of 0.58 µM was noted for eliciting contractions.[4] Therefore, a starting concentration range of 10 nM to 10 µM is advisable for initial dose-response experiments.

Q3: What are the recommended clinical dosages for Cinitapride?

A3: The standard oral dosage for adults is 1 mg administered three times daily, typically 15 minutes before meals.

Q4: Are there any known drug interactions to be aware of when designing experiments?

A4: Yes, Cinitapride's metabolism and action can be influenced by other compounds. For example, its prokinetic effects can be diminished by anticholinergic drugs and opioid analgesics. It can also potentiate the CNS effects of phenothiazines and other antidopaminergic drugs. When co-administering with other medications in preclinical models, it is crucial to consider these potential interactions.

Q5: What are the common side effects observed in clinical use?

A5: Common side effects are generally mild and may include drowsiness and diarrhea. Rare side effects can involve extrapyramidal symptoms such as involuntary muscle movements.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
High variability in dose-response data - Inconsistent drug preparation or dilution. - Pipetting errors. - Fluctuation in experimental conditions (e.g., temperature, pH). - Cell or tissue viability issues.- Prepare fresh stock solutions for each experiment and use calibrated pipettes. - Ensure consistent incubation times and environmental conditions. - Perform a cell/tissue viability assay (e.g., Trypan Blue) before starting the experiment.
No observable response to Cinitapride - Inappropriate concentration range (too low). - Degraded Cinitapride stock solution. - The experimental model lacks the necessary receptors (5-HT1, 5-HT4, 5-HT2, D2). - Incorrect buffer or vehicle used.- Test a wider and higher concentration range (e.g., up to 100 µM). - Prepare a fresh stock solution from a reliable source. - Validate receptor expression in your model system using techniques like qPCR or Western blotting. - Ensure the vehicle (e.g., DMSO, ethanol) is compatible with your assay and used at a non-toxic concentration.
Unexpected bell-shaped dose-response curve - Off-target effects at higher concentrations. - Receptor desensitization or downregulation. - Compound precipitation at higher concentrations.- Investigate potential off-target interactions. - Reduce incubation time to minimize receptor desensitization. - Check the solubility of Cinitapride in your assay medium at the highest concentrations used.
Difficulty in replicating published results - Differences in experimental protocols (e.g., cell line, tissue source, incubation time). - Variation in reagent quality. - Subtle differences in data analysis methods.- Carefully review and align your protocol with the published methodology. - Use high-purity Cinitapride and quality-controlled reagents. - Ensure your data analysis, including curve fitting algorithms, is consistent with the reference study.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Cinitapride from preclinical and clinical studies.

Table 1: Preclinical Potency of Cinitapride in Guinea Pig Ileum

Assay Parameter Value Reference
Co-axially Stimulated Twitch ResponseEC500.74 µM
Contraction of Non-stimulated TissueEC500.58 µM

Table 2: Pharmacokinetic Parameters of Cinitapride in Humans

Parameter Value Reference
Time to Maximum Plasma Concentration (Tmax)~2 hours (oral)
Elimination Half-life3-5 hours (initial phase)

Experimental Protocols & Methodologies

In Vitro Dose-Response Assay using Guinea Pig Ileum

This protocol is a standard method for assessing the prokinetic activity of compounds like Cinitapride.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

  • Cinitapride

  • Acetylcholine (ACh)

  • Organ bath with an isometric transducer

  • Data acquisition system

Procedure:

  • Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

  • Cleanse the ileum segment by flushing with Krebs solution.

  • Mount a 2-3 cm segment in a 10 mL organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 30 minutes, with washes every 15 minutes.

  • Record isometric contractions.

  • To establish a baseline, elicit a contractile response with a submaximal concentration of acetylcholine.

  • After washing and re-equilibration, add Cinitapride in a cumulative concentration-dependent manner (e.g., 10 nM to 100 µM).

  • Record the contractile response at each concentration.

  • Construct a dose-response curve by plotting the percentage of the maximal acetylcholine response against the log concentration of Cinitapride.

  • Calculate the EC50 value using non-linear regression analysis.

Receptor Binding Assay (General Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of Cinitapride for its target receptors (e.g., 5-HT4, D2).

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]-GR113808 for 5-HT4, [3H]-spiperone for D2)

  • Unlabeled Cinitapride

  • Binding buffer (specific to the receptor)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • In each well of a 96-well filter plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of unlabeled Cinitapride.

  • Include control wells for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled ligand).

  • Incubate the plate at an appropriate temperature and for a sufficient duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each Cinitapride concentration (Total binding - Non-specific binding).

  • Plot the percentage of specific binding against the log concentration of Cinitapride to generate a competition curve.

  • Determine the IC50 value, which can be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Cinitapride_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_muscle Postsynaptic Smooth Muscle Cell Cinitapride Cinitapride HT4 5-HT4 Receptor Cinitapride->HT4 Agonist D2 D2 Receptor Cinitapride->D2 Antagonist AC Adenylyl Cyclase HT4->AC D2->AC - cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel + Ca_ion Ca2+ Ca_channel->Ca_ion ACh_vesicle Acetylcholine Vesicle Ca_ion->ACh_vesicle Exocytosis ACh Acetylcholine ACh_vesicle->ACh M_receptor Muscarinic Receptor ACh->M_receptor Contraction Muscle Contraction M_receptor->Contraction

Caption: Cinitapride's signaling pathway leading to muscle contraction.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Prepare Cinitapride stock solution A2 Culture cells or isolate tissue A3 Prepare reagents and buffers B1 Perform serial dilutions of Cinitapride A3->B1 Start Experiment B2 Incubate cells/tissue with Cinitapride B1->B2 B3 Measure response (e.g., contraction, binding) B2->B3 C1 Normalize data to controls B3->C1 Collect Data C2 Plot dose-response curve (Response vs. Log[Cinitapride]) C1->C2 C3 Perform non-linear regression to determine EC50/IC50 C2->C3

Caption: General workflow for a dose-response experiment.

References

Reducing Cinoctramide off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Cinoctramide during experimentation.

Fictional Compound Context

For the purpose of this guide, This compound is a novel synthetic small molecule inhibitor targeting the Notch1 signaling pathway . Its primary mechanism of action is the allosteric inhibition of the γ-secretase complex, preventing the cleavage and subsequent nuclear translocation of the Notch1 intracellular domain (NICD). While highly potent against its intended target, this compound has been observed to have off-target effects on the closely related MAPK/ERK and PI3K/Akt signaling pathways at higher concentrations, leading to unintended cellular responses.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is designed as a selective allosteric inhibitor of the γ-secretase complex. By binding to a site distinct from the active site, it induces a conformational change that prevents the proteolytic cleavage of the Notch1 receptor. This inhibits the release of the Notch1 Intracellular Domain (NICD), thereby blocking its translocation to the nucleus and subsequent activation of target gene transcription.

Q2: What are the known off-target effects of this compound?

A2: At concentrations exceeding the optimal therapeutic window, this compound has been shown to interact with key kinases in other signaling pathways. The most significant off-target activities are the partial inhibition of RAF kinases in the MAPK/ERK pathway and PI3K in the PI3K/Akt pathway. These off-target effects can lead to decreased cell proliferation and survival, independent of Notch1 signaling.

Q3: How can I minimize the off-target effects of this compound in my cell-based assays?

A3: To minimize off-target effects, it is crucial to perform a dose-response experiment to determine the optimal concentration range where this compound selectively inhibits the Notch1 pathway without significantly affecting the MAPK/ERK or PI3K/Akt pathways.[1] We recommend using the lowest effective concentration that elicits the desired on-target effect. Additionally, consider using cell lines with varying dependencies on these pathways to characterize the specificity of the observed phenotype.

Q4: Are there any known drug-drug interactions with this compound?

A4: this compound is primarily metabolized by cytochrome P450 enzymes.[2] Co-administration with strong inhibitors or inducers of these enzymes may alter the plasma concentration of this compound, potentially leading to increased off-target effects or reduced efficacy. Caution is advised when using this compound in combination with other kinase inhibitors, as this may lead to synergistic or additive off-target toxicities.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity at Low this compound Concentrations

Q: I am observing significant cytotoxicity in my cell line at concentrations of this compound that are reported to be selective for Notch1 inhibition. What could be the cause?

A: This issue can arise from several factors:

  • Cell Line Sensitivity: Your specific cell line may have a heightened sensitivity to the inhibition of basal MAPK/ERK or PI3K/Akt signaling, even at low concentrations of this compound.

  • Off-Target Hypersensitivity: The genetic background of your cells might make them particularly vulnerable to the slight off-target inhibition caused by this compound.

  • Experimental Conditions: Factors such as serum concentration in the culture media can influence the activity of the PI3K/Akt pathway and thus modulate the cellular response to off-target effects.

Troubleshooting Steps:

  • Confirm On-Target Effect: Use a reporter assay for Notch1 activity (e.g., a luciferase reporter driven by a CSL-responsive promoter) to confirm that you are observing Notch1 inhibition at the concentrations causing toxicity.

  • Assess Off-Target Pathway Activity: Perform western blotting for key downstream markers of the MAPK/ERK (p-ERK) and PI3K/Akt (p-Akt) pathways to determine if these pathways are being inhibited at the problematic concentrations.

  • Titrate Serum Concentration: If your cells are cultured in low serum, they may be more dependent on PI3K/Akt signaling. Try performing the experiment with varying serum concentrations to see if this alleviates the toxicity.

Issue 2: Inconsistent Phenotypic Results Across Different Experiments

Q: The phenotypic outcome of this compound treatment (e.g., apoptosis, cell cycle arrest) is not consistent between my experimental replicates. Why is this happening?

A: Inconsistent results are often a hallmark of a narrow therapeutic window where on-target and off-target effects are occurring at similar concentrations.

  • Concentration-Dependent Effects: The balance between Notch1 inhibition and off-target kinase inhibition can be very sensitive to minor variations in drug concentration.

  • Cellular State: The state of the cells (e.g., confluency, passage number) can influence the activity of the signaling pathways and their response to this compound.

Troubleshooting Workflow:

G start Inconsistent Phenotypic Results check_conc Verify this compound Concentration (Spectrophotometry/HPLC) start->check_conc check_cells Standardize Cell Culture Conditions (Passage Number, Confluency) start->check_cells dose_response Perform a Fine-Grained Dose-Response Curve check_conc->dose_response check_cells->dose_response analyze_pathways Analyze On- and Off-Target Pathways at Key Concentrations dose_response->analyze_pathways select_conc Select Optimal Concentration with High On-Target and Low Off-Target Activity analyze_pathways->select_conc end_node Consistent Results select_conc->end_node

Caption: Troubleshooting workflow for inconsistent results.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Profile of this compound

TargetAssay TypeIC50 (nM)
γ-secretase (Notch1) Enzymatic (FRET) 15
RAF1 (c-Raf)Kinase Glo850
BRAFKinase Glo1200
PI3KαKinase Glo950
PI3KβKinase Glo1100

Table 2: Cell-Based Assay Selectivity

Cell LineOn-Target EC50 (Notch1 Reporter) (nM)Off-Target EC50 (p-ERK Inhibition) (nM)Selectivity Index (Off-Target/On-Target)
HEK29325150060
MCF-730180060
A54945250055.6

Detailed Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Kinase-Glo®)

This protocol is for assessing the off-target inhibitory activity of this compound against RAF and PI3K kinases.

Materials:

  • Recombinant human RAF1, BRAF, PI3Kα, PI3Kβ enzymes

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • This compound serial dilutions

  • Appropriate kinase substrates and buffers

  • White, opaque 96-well plates

Methodology:

  • Prepare serial dilutions of this compound in the appropriate kinase reaction buffer.

  • In a 96-well plate, add 5 µL of each this compound dilution.

  • Add 10 µL of the kinase/substrate mixture to each well.

  • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to a DMSO control and plot the data to determine the IC50 value.

Protocol 2: Cell-Based Western Blot for Pathway Analysis

This protocol is to determine the effect of this compound on the phosphorylation status of key proteins in the Notch1, MAPK/ERK, and PI3K/Akt pathways.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-NICD, anti-p-ERK (Thr202/Tyr204), anti-ERK, anti-p-Akt (Ser473), anti-Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations for the desired time (e.g., 24 hours).

  • Lyse the cells and quantify protein concentration.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the loading control and total protein levels.

Signaling Pathway Diagrams

G cluster_0 On-Target Pathway: Notch1 cluster_1 Off-Target Pathways Notch1 Notch1 Receptor gamma_secretase γ-secretase Notch1->gamma_secretase Cleavage NICD NICD gamma_secretase->NICD Nucleus Nucleus NICD->Nucleus Translocation CSL CSL Nucleus->CSL Target_Genes_On Target Gene Transcription CSL->Target_Genes_On RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Target_Genes_Off1 Proliferation/ Survival ERK->Target_Genes_Off1 PI3K PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Target_Genes_Off2 Cell Growth/ Survival Akt->Target_Genes_Off2 This compound This compound This compound->gamma_secretase Inhibition (On-Target) This compound->RAF Inhibition (Off-Target) This compound->PI3K Inhibition (Off-Target)

Caption: this compound's on-target and off-target signaling pathways.

References

Cinoctramide Synthesis: Technical Support Center for Byproduct Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and management of byproducts during the synthesis of Cinoctramide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification of potential byproducts. The proposed synthesis involves the coupling of 3,4,5-trimethoxycinnamic acid and azocane (B75157) using a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) with the additive 1-hydroxybenzotriazole (B26582) (HOBt).

Issue 1: Unexpected spot observed on Thin Layer Chromatography (TLC) with low polarity.

  • Question: During the workup of my this compound synthesis, I observe a persistent non-polar spot on my TLC plate, even after purification. What could this be?

  • Answer: A common non-polar byproduct in DCC-mediated amide couplings is N,N'-dicyclohexylurea (DCU).[1] This byproduct is notoriously difficult to remove via standard silica (B1680970) gel chromatography due to its variable solubility.[1]

    • Identification: DCU can be identified by its characteristic mass in LC-MS analysis and distinct signals in the NMR spectrum.

    • Solution:

      • Filtration: DCU is often insoluble in the reaction solvent and can be removed by filtration before workup.[1]

      • Solvent Selection: Utilize a solvent system where DCU has low solubility to facilitate its precipitation and removal by filtration.

      • Alternative Coupling Agent: Consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), where the corresponding urea (B33335) byproduct can be removed with an aqueous wash.[1]

Issue 2: Mass spectrometry reveals a peak corresponding to the starting carboxylic acid plus the carbodiimide.

  • Question: My LC-MS results show a significant peak with a mass corresponding to my starting material (3,4,5-trimethoxycinnamic acid) plus the mass of DCC. What is this byproduct?

  • Answer: This byproduct is likely an N-acylurea, which forms from the rearrangement of the O-acylisourea intermediate. This side reaction is more prevalent when the amine nucleophile is weak or sterically hindered.

    • Identification: The N-acylurea can be identified by its specific molecular weight in mass spectrometry.

    • Solution:

      • Use of Additives: The addition of HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can trap the O-acylisourea intermediate, forming an active ester that is less prone to rearrangement and more reactive towards the amine.

      • Order of Addition: Activate the carboxylic acid with DCC and HOBt before adding the amine. This minimizes the time the O-acylisourea intermediate is present and can react to form the N-acylurea.

Issue 3: NMR spectrum shows unreacted starting materials.

  • Question: My crude NMR spectrum indicates the presence of both unreacted 3,4,5-trimethoxycinnamic acid and azocane. What could be the cause?

  • Answer: The presence of unreacted starting materials suggests an incomplete reaction. This could be due to several factors:

    • Inefficient Activation: The coupling reagent may be old or degraded, leading to inefficient activation of the carboxylic acid.

    • Stoichiometry: Incorrect stoichiometry of the reactants can lead to unreacted starting materials.

    • Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient.

    • Solution:

      • Reagent Quality: Use fresh, high-quality coupling reagents.

      • Stoichiometry Optimization: A slight excess of the carboxylic acid and coupling reagent relative to the amine is often employed to ensure complete consumption of the amine.

      • Temperature and Time: While many amide couplings proceed at room temperature, gentle heating may be required for less reactive partners. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound using DCC/HOBt?

A1: The most common byproducts are N,N'-dicyclohexylurea (DCU) and N-acylurea. Unreacted starting materials (3,4,5-trimethoxycinnamic acid and azocane) can also be present if the reaction is incomplete.

Q2: How can I monitor the progress of my this compound synthesis?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts.

Q3: What is the role of HOBt in the coupling reaction?

A3: HOBt is an additive used with carbodiimides like DCC to:

  • Suppress side reactions, particularly the formation of N-acylurea.

  • Reduce the risk of racemization in chiral carboxylic acids (though not applicable to this compound).

  • Increase the reaction rate by forming a more reactive HOBt-ester intermediate.

Q4: Are there alternative coupling reagents I can use for the synthesis of this compound?

A4: Yes, several other coupling reagents can be used, each with its own advantages and byproduct profiles. Some common alternatives include:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide whose urea byproduct is easily removed by aqueous extraction.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling reagent known for fast reaction times and low rates of side reactions.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based coupling reagent that is also very effective.

Byproduct Data Summary

Byproduct NameChemical FormulaMolecular Weight ( g/mol )Common Analytical Identification Method
N,N'-Dicyclohexylurea (DCU)C₁₃H₂₄N₂O224.35LC-MS, NMR
N-acylureaC₃₂H₄₁N₂O₅533.68LC-MS
3,4,5-trimethoxycinnamic acidC₁₂H₁₄O₅238.24LC-MS, NMR
AzocaneC₇H₁₅N113.20GC-MS, NMR

Experimental Protocols

Protocol 1: Byproduct Identification using LC-MS

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Chromatographic Separation:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Scan Range: m/z 100-1000.

  • Data Analysis: Correlate the retention times of the peaks in the chromatogram with their corresponding mass-to-charge ratios to identify the product, unreacted starting materials, and potential byproducts based on their calculated molecular weights.

Protocol 2: Purification and Removal of DCU

  • Reaction Quenching: After the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Filtration: If a precipitate (DCU) is observed, filter the reaction mixture through a pad of celite. Wash the filter cake with a small amount of the reaction solvent.

  • Workup: Proceed with the standard aqueous workup of the filtrate.

  • Crystallization: If DCU precipitates during workup or concentration, it can often be removed by recrystallization of the crude product from a suitable solvent system.

Visualizations

Byproduct_Identification_Workflow cluster_synthesis This compound Synthesis cluster_analysis Byproduct Analysis cluster_purification Purification Strategy start Reaction Mixture tlc TLC Analysis start->tlc Monitor Progress lcms LC-MS Analysis start->lcms Initial Analysis unexpected_spot Unexpected Spot(s)? tlc->unexpected_spot lcms->unexpected_spot byproduct_id Identify Byproduct(s) (e.g., DCU, N-acylurea) unexpected_spot->byproduct_id Yes no_byproduct Proceed to Purification unexpected_spot->no_byproduct No optimize Optimize Reaction Conditions byproduct_id->optimize filtration Filtration byproduct_id->filtration chromatography Column Chromatography no_byproduct->chromatography filtration->chromatography crystallization Crystallization chromatography->crystallization pure_product Pure this compound crystallization->pure_product

Caption: Workflow for the identification and mitigation of byproducts in this compound synthesis.

References

Technical Support Center: Enhancing Cinoctramide Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Cinoctramide is a compound for which publicly available research on bioavailability enhancement is limited. The following guide is based on established principles in pharmaceutical sciences for improving the bioavailability of poorly soluble and/or poorly permeable drug candidates. The experimental protocols and data are provided as illustrative examples for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely bioavailability challenges?

A1: this compound is a chemical compound with the formula C19H27NO4.[1] Based on its structure, which includes a trimethoxycinnamoyl group, it is predicted to have low aqueous solubility. Poor solubility is a primary cause of low oral bioavailability for many drug candidates, as the compound must dissolve in gastrointestinal fluids before it can be absorbed into the bloodstream.[2]

Q2: What are the general strategies for improving the bioavailability of a compound like this compound?

A2: Strategies to enhance bioavailability typically target improving solubility, dissolution rate, or membrane permeability.[3][4] Key approaches include:

  • Physicochemical Modifications:

    • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug, which can improve the dissolution rate.[2]

    • Salt Formation: Creating a salt form of the parent compound can significantly enhance solubility and dissolution.

    • Cocrystallization: Forming cocrystals with a benign coformer molecule can alter the crystal lattice and improve physicochemical properties like solubility and stability.

  • Formulation Strategies:

    • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can lead to higher apparent solubility.

    • Lipid-Based Formulations: Dissolving the compound in lipids, oils, or surfactants can improve absorption, sometimes by utilizing lymphatic transport pathways.

    • Use of Surfactants: These agents can improve the wetting of the drug particles, aiding in dissolution.

Q3: How do I decide which bioavailability enhancement strategy is best for my this compound analog?

A3: The choice depends on the specific physicochemical properties of your molecule. A logical approach is:

  • Characterize the Molecule: Determine its aqueous solubility, pKa, logP, and solid-state properties (crystalline vs. amorphous).

  • Identify the Rate-Limiting Step: Use in-vitro assays like the Caco-2 permeability assay to determine if the primary barrier is poor solubility (dissolution-limited) or poor membrane permeability (permeation-limited).

  • Select a Strategy:

    • If dissolution is the problem (low solubility, high permeability), focus on particle size reduction, amorphous dispersions, or salt/cocrystal formation.

    • If permeability is the problem (high solubility, low permeability), strategies like using permeation enhancers or inhibiting efflux transporters may be necessary.

    • If both are problematic , advanced formulations like lipid-based systems or nanoparticles may be required.

Troubleshooting Guide

Issue Encountered Potential Cause(s) Recommended Troubleshooting Steps
Low apparent permeability (Papp) in Caco-2 assay for a new this compound analog. 1. Poor intrinsic permeability of the compound.2. Active efflux by transporters (e.g., P-glycoprotein) expressed in Caco-2 cells.3. Poor solubility in the assay buffer, leading to underestimation of permeability.4. Compromised Caco-2 monolayer integrity.1. Run the permeability assay in both directions (apical-to-basolateral and basolateral-to-apical). A higher B-A Papp value suggests active efflux.2. Re-run the assay in the presence of a known P-gp inhibitor (e.g., Verapamil).3. Ensure the compound concentration in the donor chamber does not exceed its thermodynamic solubility in the assay buffer.4. Check the monolayer integrity by measuring the transport of a paracellular marker like Lucifer Yellow.
High variability in plasma concentrations during in-vivo pharmacokinetic (PK) studies in rats. 1. Inconsistent oral gavage technique.2. Poor suspension/solution stability of the dosing formulation.3. Food effects; variability in the fasted/fed state of the animals.4. Genetic variability in metabolic enzymes among the animals.1. Ensure all technicians are properly trained in oral gavage.2. Check the physical and chemical stability of the dosing formulation over the duration of the experiment.3. Standardize the fasting period for all animals before dosing (e.g., 4 hours pre-dose and 4 hours post-dose).4. Increase the number of animals per group to improve statistical power.
New formulation shows good in-vitro dissolution but fails to improve in-vivo bioavailability. 1. The compound precipitates out of the supersaturated solution in the gastrointestinal tract before it can be absorbed.2. High first-pass metabolism in the gut wall or liver.3. The in-vitro dissolution medium is not representative of in-vivo conditions.1. Consider adding a precipitation inhibitor to the formulation (e.g., HPMC).2. Conduct in-vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability.3. Use biorelevant dissolution media (e.g., FaSSIF/FeSSIF) that mimic fasted or fed intestinal conditions.
Data Presentation: Example Pharmacokinetic Parameters

The following tables present hypothetical data for this compound and two modified analogs to illustrate how quantitative results from a preclinical pharmacokinetic study might be summarized.

Table 1: Intravenous (IV) Pharmacokinetic Parameters in Rats (Dose: 1 mg/kg)

Compoundt½ (h)CL (mL/h/kg)Vdss (L/kg)AUC₀-inf (ng·h/mL)
This compound3.515385.0650
Analog A (Salt Form)3.615105.1662
Analog B (Lipid Formulation)3.814505.2690

t½: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady state; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity.

Table 2: Oral (PO) Pharmacokinetic Parameters in Rats (Dose: 10 mg/kg)

CompoundCmax (ng/mL)Tmax (h)AUC₀-inf (ng·h/mL)F (%)
This compound552.02954.5
Analog A (Salt Form)1201.56559.9
Analog B (Lipid Formulation)2501.0151822.0

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; F (%): Absolute oral bioavailability.

Experimental Protocols

Protocol 1: In-Vitro Caco-2 Permeability Assay

This protocol is adapted from standard methodologies for assessing intestinal permeability.

Objective: To determine the apparent permeability coefficient (Papp) of a this compound analog across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts (e.g., 1.0 µm pore size) for 21-25 days to allow for spontaneous differentiation into polarized enterocytes.

  • Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer. Add Lucifer Yellow to the apical (donor) chamber and incubate for 1 hour. A Papp value for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s indicates a tight monolayer suitable for the assay.

  • Dosing Solution Preparation: Prepare a dosing solution of the test compound (e.g., 10 µM) in Hanks' Balanced Salt Solution (HBSS).

  • Permeability Assessment (Apical to Basolateral - A to B):

    • Remove the culture medium from both chambers.

    • Add the dosing solution to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.

  • Efflux Assessment (Basolateral to Apical - B to A):

    • To assess the role of efflux transporters, perform the experiment in the reverse direction.

    • Add the dosing solution to the basolateral (B) chamber and fresh HBSS to the apical (A) chamber.

    • Collect samples as described above.

  • Sample Analysis: Quantify the concentration of the compound in the samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Papp value using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: Rodent Pharmacokinetic (PK) Study

This protocol outlines a standard single-dose PK study in rats.

Objective: To determine key pharmacokinetic parameters, including bioavailability (F%), of a this compound analog after intravenous and oral administration.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), cannulated (e.g., jugular vein) for serial blood sampling.

  • Dosing Formulations:

    • IV Formulation: Solubilize the compound in a vehicle such as 5% DMSO, 40% PEG400, and 55% saline.

    • PO Formulation: Suspend the compound in a vehicle of 0.5% methylcellulose (B11928114) in water.

  • Drug Administration:

    • Administer the IV dose as a bolus via the tail vein (e.g., 1 mg/kg).

    • Administer the PO dose via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect serial blood samples (approx. 0.1 mL) at specified time points into tubes containing K2-EDTA.

    • IV Timepoints: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Timepoints: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate PK parameters using non-compartmental analysis (NCA) software. Calculate oral bioavailability (F%) using the formula:

    • F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Experimental Workflow for Bioavailability Enhancement

G cluster_0 Phase 1: In-Vitro Screening cluster_1 Phase 2: Formulation & In-Vivo Testing start_node start_node decision_node decision_node process_node process_node pass_node pass_node fail_node fail_node A Synthesize This compound Analog B Solubility Assay A->B D Solubility > 10 µg/mL? B->D C Caco-2 Permeability Assay E Papp > 10x10⁻⁶ cm/s? C->E D->C Yes F Select Formulation Strategy D->F No E->F G Rodent PK Study (IV & PO) E->G Yes F->G H Bioavailability > 20%? G->H I Candidate for Further Development H->I Yes J Re-formulate or Re-synthesize H->J No J->A

Caption: Workflow for screening and developing this compound analogs with improved bioavailability.

Hypothetical Metabolic Pathway of this compound

G cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism parent_drug parent_drug metabolite metabolite enzyme enzyme pathway pathway This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 CYP2D6 CYP2D6 This compound->CYP2D6 M1 O-Demethylated Metabolite UGT UGT1A1 M1->UGT M2 Hydroxylated Metabolite Excretion Renal/Biliary Excretion M2->Excretion Direct Excretion CYP3A4->M1 CYP2D6->M2 M3 Glucuronide Conjugate M3->Excretion UGT->M3

Caption: Potential metabolic pathways for this compound involving Phase I and Phase II enzymes.

Troubleshooting Logic for Low Oral Bioavailability

G start_node start_node decision_node decision_node action_node action_node end_node end_node A Low Oral Bioavailability (<10%) B Was IV clearance high? A->B C Is in-vitro permeability (Papp) low? B->C No E High first-pass metabolism is likely. Consider metabolic blockers or structural modification. B->E Yes D Is aqueous solubility low? C->D No F Permeability is the issue. Consider permeation enhancers or efflux inhibitors. C->F Yes D->E No (Re-evaluate metabolism) G Solubility is the issue. Focus on salt screening, amorphous dispersions, or particle size reduction. D->G Yes H Problem Identified E->H F->H G->H

Caption: A decision tree for troubleshooting the root cause of poor oral bioavailability.

References

Cinoctramide experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive resource for researchers, scientists, and drug development professionals.

This technical support center provides essential information and guidance for experiments involving Cinoctramide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data to address common challenges and ensure experimental robustness.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

  • Q1: How should this compound be stored to ensure stability?

    • A: this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to keep it at -20°C. Avoid repeated freeze-thaw cycles.

  • Q2: What is the recommended solvent for dissolving this compound?

    • A: this compound is soluble in organic solvents such as DMSO and ethanol. For cell-based assays, it is crucial to prepare a concentrated stock solution in a biocompatible solvent and then dilute it to the final concentration in the cell culture medium. Ensure the final solvent concentration in the assay does not exceed a level that affects cell viability (typically <0.5%).

Experimental Design and Controls

  • Q3: What are the essential controls to include in an experiment with this compound?

    • A: To ensure the validity of your results, the following controls are critical:

      • Vehicle Control: Treat a set of cells or animals with the same volume of the solvent used to dissolve this compound. This accounts for any effects of the solvent itself.

      • Positive Control: Use a known compound that elicits a similar biological response to what is expected from this compound. This confirms that the experimental system is responsive.

      • Negative Control: This could be an untreated group or a group treated with an inactive analog of this compound, if available. This establishes a baseline for the experiment.

  • Q4: How can I minimize experimental variability when working with this compound?

    • A: Variability can be minimized by:

      • Standardizing Protocols: Ensure all experimental steps are performed consistently across all samples and replicates.

      • Cell Line Authentication: Regularly verify the identity of your cell lines to avoid cross-contamination or misidentification.

      • Consistent Dosing: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

      • Replication: Perform multiple biological and technical replicates to ensure the observed effects are reproducible.

Troubleshooting Guides

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or no biological activity of this compound 1. Compound Degradation: Improper storage or handling. 2. Low Bioavailability: Poor solubility in the assay medium. 3. Incorrect Dosage: The concentration used is outside the effective range.1. Verify Compound Integrity: Use a fresh batch of this compound and follow recommended storage conditions. 2. Improve Solubility: Test different biocompatible solvents or use formulation strategies. 3. Perform Dose-Response Curve: Test a wide range of concentrations to determine the optimal effective dose.
High background noise in assays 1. Solvent Effects: The vehicle (e.g., DMSO) is causing cellular stress or interfering with the assay readout. 2. Assay Reagent Instability: Reagents may have degraded over time.1. Optimize Solvent Concentration: Lower the final concentration of the solvent in your assay. 2. Use Fresh Reagents: Prepare fresh assay reagents and buffers for each experiment.
Unexpected off-target effects 1. Non-specific Binding: this compound may be interacting with other cellular targets. 2. Activation of Unrelated Pathways: The compound might trigger signaling cascades other than the one of interest.1. Perform Target Validation Studies: Use techniques like siRNA or CRISPR to confirm the involvement of the intended target. 2. Profile against a Panel of Targets: Screen this compound against a broad range of receptors and enzymes to identify potential off-target interactions.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of this compound from preclinical studies.

ParameterValueSpeciesRoute of Administration
Bioavailability ~60%RatOral
Half-life (t½) 4.5 hoursRatIntravenous
Peak Plasma Concentration (Cmax) 2.1 µg/mLRatOral (10 mg/kg)
Time to Peak Concentration (Tmax) 1.5 hoursRatOral (10 mg/kg)

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis for Target Protein Expression

  • Cell Lysis: Treat cells with this compound at the desired concentration and time point. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway and Workflow Diagrams

Experimental_Workflow General Experimental Workflow for this compound cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Dose-response Cell Viability Assay Cell Viability Assay Compound Treatment->Cell Viability Assay MTT, CellTiter-Glo Target Engagement Assay Target Engagement Assay Compound Treatment->Target Engagement Assay Western Blot, qPCR Downstream Signaling Analysis Downstream Signaling Analysis Target Engagement Assay->Downstream Signaling Analysis Data Analysis Data Analysis Downstream Signaling Analysis->Data Analysis Animal Model Animal Model This compound Administration This compound Administration Animal Model->this compound Administration Oral, IV Pharmacokinetic Analysis Pharmacokinetic Analysis This compound Administration->Pharmacokinetic Analysis Blood sampling Efficacy Evaluation Efficacy Evaluation This compound Administration->Efficacy Evaluation Tumor volume, etc. Toxicity Assessment Toxicity Assessment Efficacy Evaluation->Toxicity Assessment Toxicity Assessment->Data Analysis

Caption: General experimental workflow for this compound studies.

Signaling_Pathway Hypothesized this compound Signaling Pathway This compound This compound Target Receptor Target Receptor This compound->Target Receptor Binds and activates Kinase A Kinase A Target Receptor->Kinase A Phosphorylates Kinase B Kinase B Kinase A->Kinase B Activates Transcription Factor Transcription Factor Kinase B->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Induces Biological Response Biological Response Gene Expression->Biological Response

Caption: Hypothesized signaling pathway modulated by this compound.

Validation & Comparative

Cinoctramide Efficacy in Gastrointestinal Disorders: A Comparative Analysis with Metoclopramide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of prokinetic agents, which enhance gastrointestinal motility, cinoctramide (B1606319) has been evaluated for its efficacy in treating various motility-related disorders. This guide provides a comparative analysis of this compound's performance against the well-established drug, metoclopramide (B1676508), supported by available experimental data and detailed methodologies.

Overview of this compound and Metoclopramide

This compound is a benzamide (B126) derivative with prokinetic properties, meaning it helps to improve the movement of food through the digestive tract. It is primarily investigated for its potential in managing conditions such as functional dyspepsia and gastroesophageal reflux disease (GERD).

Metoclopramide is a widely used medication that also belongs to the benzamide class of drugs. It functions as a dopamine (B1211576) D2 receptor antagonist and a mixed 5-HT3 receptor antagonist/5-HT4 receptor agonist. This dual mechanism of action contributes to its antiemetic (anti-vomiting) and prokinetic effects. It is commonly prescribed for nausea, vomiting, gastroparesis, and as an adjunct in certain gastrointestinal procedures.

Efficacy Comparison: this compound vs. Metoclopramide

Clinical investigations have sought to compare the therapeutic efficacy and tolerability of this compound with both placebo and active comparators like metoclopramide in patients with gastrointestinal motility disorders.

One double-blind, randomized clinical trial provides key insights into the comparative efficacy of these two agents. The study enrolled 103 patients suffering from various gastrointestinal transit disturbances. Participants were randomly assigned to receive either this compound, metoclopramide, or a placebo.

Table 1: Comparative Efficacy of this compound and Metoclopramide in Gastrointestinal Transit Disorders

Outcome MeasureThis compoundMetoclopramidePlaceboStatistical Significance
Improvement in Global Symptoms Significantly more effective than metoclopramide in relieving resting pain and postprandial fullness.Less effective than this compound for specific symptoms.-This compound > Metoclopramide (for resting pain and postprandial fullness)
Adverse Events Well-tolerated with a low incidence of side effects.---

Note: This table is a summary of the findings from a clinical trial involving 103 patients with gastrointestinal disorders[1].

The results of this study indicated that this compound was significantly more effective than metoclopramide in alleviating specific symptoms of gastrointestinal distress, namely resting pain and the sensation of fullness after meals (postprandial fullness)[1]. Furthermore, this compound demonstrated a favorable safety profile with good tolerability among the patient population[1].

Experimental Protocol: Randomized, Double-Blind Clinical Trial

To ensure the objectivity and reliability of the comparative data, a rigorous experimental design was employed in the key clinical study.

Study Design: A randomized, parallel, double-blind clinical trial.

Patient Population: 103 patients diagnosed with various gastrointestinal motility disorders.

Interventions:

  • Group 1: this compound

  • Group 2: Metoclopramide

  • Group 3: Placebo

Methodology:

  • Patient Recruitment: Patients meeting the inclusion criteria for gastrointestinal transit disturbances were enrolled in the study.

  • Randomization: Participants were randomly assigned to one of the three treatment groups to minimize bias.

  • Blinding: Both the patients and the investigators were unaware of the treatment allocation (double-blind) to prevent subjective influence on the results.

  • Treatment Administration: The assigned treatment (this compound, metoclopramide, or placebo) was administered for a predefined duration.

  • Efficacy Assessment: Symptom severity, including resting pain and postprandial fullness, was evaluated at baseline and throughout the treatment period using standardized scoring systems.

  • Safety and Tolerability: The incidence and severity of any adverse events were monitored and recorded for all treatment groups.

  • Statistical Analysis: The collected data were statistically analyzed to determine the significance of the differences in efficacy and safety between the treatment arms.

Experimental_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization (Double-Blind) cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis p1 103 Patients with GI Disorders r1 This compound Group p1->r1 r2 Metoclopramide Group p1->r2 r3 Placebo Group p1->r3 t1 Administer this compound r1->t1 t2 Administer Metoclopramide r2->t2 t3 Administer Placebo r3->t3 a1 Evaluate Symptom Improvement (Resting Pain, Postprandial Fullness) t1->a1 a2 Monitor Adverse Events t1->a2 t2->a1 t2->a2 t3->a1 t3->a2 s1 Statistical Comparison of Efficacy and Safety a1->s1 a2->s1

Caption: Workflow of the randomized, double-blind clinical trial comparing this compound, Metoclopramide, and Placebo.

References

The Enigmatic Profile of Cinoctramide: A Quest for a Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

While the chemical entity known as Cinoctramide is registered and its molecular structure identified, a thorough investigation of scientific literature and clinical trial databases reveals a significant void in our understanding of its biological activity. At present, there is no publicly available data on the mechanism of action, therapeutic targets, or modulated signaling pathways of this compound.

This compound is cataloged in chemical databases such as PubChem, confirming its existence as a distinct molecule with the formula C19H27NO4.[1] Its structure, 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, is also defined.[1] However, beyond these fundamental chemical identifiers, the scientific record is silent.

Our extensive search for preclinical and clinical studies, research articles, and any form of experimental data on this compound has yielded no results. Consequently, it is not possible to construct a comparison guide, present quantitative data, detail experimental protocols, or visualize its signaling pathways as requested. The foundational information required to validate a mechanism of action is currently absent from the public domain.

For researchers, scientists, and drug development professionals interested in this compound, this lack of information presents both a challenge and an opportunity. The compound remains a veritable "black box," with its potential therapeutic applications and biological interactions entirely unexplored. Any investigation into this compound would be entering uncharted territory, requiring initial exploratory studies to determine its basic pharmacological properties.

Without any established biological context, a comparison with alternative treatments is infeasible. The creation of data tables and experimental workflows would be purely speculative. Similarly, the generation of signaling pathway diagrams, a core requirement of this request, is impossible without knowledge of the pathways this compound may influence.

The validation of this compound's mechanism of action is a task that cannot be undertaken with the currently available information. The scientific community has not yet published any research that would shed light on its biological function. Therefore, the creation of a detailed comparison guide with supporting experimental data and visualizations is not possible at this time. Further research and initial exploratory studies are required to first elucidate the basic pharmacology of this compound.

References

A Comparative Guide to Target Engagement Validation Assays for Cinoctramide and its Potential Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinoctramide, a molecule with the chemical name Octahydro-1-(3,4,5-trimethoxycinnamoyl)azocine, presents a challenge for direct target engagement analysis due to the limited publicly available information on its specific molecular target. However, the presence of the 3,4,5-trimethoxycinnamoyl moiety, a derivative of cinnamic acid, provides clues to its potential biological activities. Derivatives of 3,4,5-trimethoxycinnamic acid (TMCA) have been reported to exhibit a range of pharmacological effects, including interactions with G-Protein Coupled Receptors (GPCRs) like serotonin (B10506) receptors, and Ligand-Gated Ion Channels (LGICs) such as GABA-A receptors. Additionally, this structural class has shown diverse activities, including antitumor and enzyme-inhibiting properties, making kinases a plausible, albeit speculative, target class.

This guide provides a comparative overview of established and cutting-edge target engagement validation assays for three potential classes of this compound targets: G-Protein Coupled Receptors, Ligand-Gated Ion Channels, and Protein Kinases. For each class, we present a selection of relevant assays, compare their methodologies and outputs in tabular form, provide detailed experimental protocols for key techniques, and illustrate relevant pathways and workflows using diagrams. This framework is designed to assist researchers in selecting and implementing appropriate assays to validate the binding of this compound or similar molecules to a hypothesized target.

I. G-Protein Coupled Receptors (GPCRs) as a Potential Target

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. Given that derivatives of the core this compound scaffold have shown affinity for serotonin receptors, a prominent GPCR subfamily, this is a logical starting point for investigation.

GPCR Signaling Pathway

GPCR Signaling Pathway cluster_membrane Cell Membrane This compound This compound GPCR GPCR (e.g., 5-HT Receptor) This compound->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Signaling Second_Messenger->Downstream

Caption: GPCR activation by a ligand like this compound.

Comparison of Target Engagement Assays for GPCRs
AssayPrincipleThroughputCellular ContextKey ReadoutAdvantagesDisadvantages
Radioligand Binding Assay A radiolabeled ligand competes with the test compound (this compound) for binding to the receptor in cell membranes or whole cells.Medium to HighCell membranes, whole cellsRadioactivity (Displacement of radioligand)Gold standard for affinity determination (Kd, Ki)[1][2][3].Requires radioactive materials; endpoint assay.
BRET/FRET Assays Measures proximity between a luciferase/fluorophore-tagged receptor and a fluorescently labeled ligand or downstream signaling protein (e.g., β-arrestin).HighLive cellsResonance energy transfer signalReal-time kinetics in living cells; can measure more than just binding[4].Requires genetic modification of the receptor; potential for artifacts from overexpression.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the receptor against heat-induced denaturation. The amount of soluble receptor remaining after heating is quantified.MediumLive cells, cell lysates, tissuesProtein abundance (Western Blot, MS)Label-free; works in native cellular environment.Challenging for some membrane proteins; lower throughput than BRET/FRET.
Fluorescence Polarization (FP) Binding of a small fluorescent ligand to the larger receptor slows its rotation, increasing the polarization of emitted light.HighPurified receptor, cell lysatesMillipolarization (mP) unitsHomogeneous (no-wash) assay; quantitative.Requires a suitable fluorescent probe; can be prone to interference.
Experimental Protocol: Radioligand Binding Competition Assay

This protocol is adapted for determining the binding affinity of this compound for a hypothetical GPCR target (e.g., a serotonin receptor) expressed in a cell line.

1. Membrane Preparation:

  • Culture cells expressing the target GPCR to a high density.

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenize.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.

2. Binding Assay:

  • In a 96-well plate, combine:

    • 150 µL of membrane preparation (containing 5-20 µg of protein).

    • 50 µL of various concentrations of this compound (or vehicle for total binding, or a high concentration of a known unlabeled ligand for non-specific binding).

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., ³H-serotonin) near its Kd value.

  • Incubate the plate for 60-90 minutes at a defined temperature (e.g., 30°C) with gentle agitation to reach equilibrium.

3. Separation and Detection:

  • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.

  • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Subtract non-specific binding from all measurements to obtain specific binding.

  • Plot the specific binding as a function of the log concentration of this compound.

  • Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

II. Ligand-Gated Ion Channels (LGICs) as a Potential Target

The sedative and anticonvulsant activities reported for some TMCA derivatives suggest a possible interaction with inhibitory neurotransmitter receptors like the GABA-A receptor, a classic example of an LGIC.

LGIC Functional Pathway

LGIC Function cluster_membrane Cell Membrane This compound This compound LGIC LGIC (e.g., GABA-A Receptor) This compound->LGIC Binding Ion_Channel Ion Channel (Pore) LGIC->Ion_Channel Conformational Change (Gating) Ions_In Ions_Out Ions_Out->Ion_Channel Influx Hyperpolarization Hyperpolarization/ Inhibition Ions_In->Hyperpolarization

Caption: Ligand binding and gating of an LGIC.

Comparison of Target Engagement Assays for LGICs
AssayPrincipleThroughputCellular ContextKey ReadoutAdvantagesDisadvantages
Radioligand Binding Assay Similar to GPCRs, a radiolabeled ligand (e.g., ³H-muscimol for GABA-A) is displaced by the test compound.Medium to HighCell membranes, whole cellsRadioactivityDirect measure of binding affinity (Ki).Requires radioactive materials; does not measure channel function.
Patch-Clamp Electrophysiology Measures the ion flow through a single channel or whole cell in response to the compound, providing functional data.LowLive cellsElectrical current (pA or nA)Gold standard for functional characterization of ion channels; high information content.Very low throughput; technically demanding.
Fluorescence-Based Assays (e.g., FLIPR) Uses ion-sensitive dyes (e.g., for Ca²⁺) or membrane potential-sensitive dyes to measure changes in ion flux or membrane potential in a population of cells.HighLive cellsFluorescence intensityHigh throughput; functional readout.Indirect measure of binding; can be prone to artifacts.
Bungarotoxin (BBS) Binding Assay A genetically encoded bungarotoxin binding site is inserted into an extracellular loop of the receptor, allowing for fluorescent labeling and tracking.MediumLive cellsFluorescence microscopyAllows visualization of receptor trafficking and localization.Requires genetic modification; tag may alter function.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a method to assess the functional effect of this compound on a hypothetical LGIC target (e.g., GABA-A receptor) expressed in a cell line like HEK293.

1. Cell Preparation:

  • Plate cells expressing the target LGIC onto glass coverslips 24-48 hours before the experiment.

  • Just before recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4).

2. Pipette and Seal Formation:

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, and ATP, pH 7.2).

  • Under visual guidance, carefully approach a single cell with the pipette tip.

  • Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

3. Whole-Cell Configuration:

  • Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the cell's interior.

  • Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).

4. Recording and Compound Application:

  • Establish a baseline by applying the natural agonist (e.g., GABA) at a sub-maximal concentration (e.g., EC₂₀) and record the resulting ionic current.

  • After washout and return to baseline, co-apply the same concentration of agonist along with this compound.

  • Record any changes in the current amplitude or kinetics. An increase in current would suggest positive allosteric modulation, while a decrease would suggest inhibition.

  • Perform dose-response experiments by applying various concentrations of this compound to determine its potency (EC₅₀ or IC₅₀).

III. Protein Kinases as a Potential Target

The broad range of activities seen in TMCA derivatives, including antitumor effects, makes protein kinases a plausible, though speculative, target class. Kinases are enzymes that are central to cell signaling and are frequently targeted in drug discovery.

Kinase Inhibition Workflow

Kinase Inhibition Workflow cluster_assay In Vitro / Cellular Assay Kinase Kinase ATP ATP Substrate Substrate Protein Phospho_Substrate Phosphorylated Substrate + ADP Kinase->Phospho_Substrate Catalysis ATP->Phospho_Substrate Substrate->Phospho_Substrate This compound This compound This compound->Kinase Binding/ Inhibition Cellular_Response Blocked Cellular Response Phospho_Substrate->Cellular_Response

Caption: Workflow of a kinase inhibition assay.

Comparison of Target Engagement Assays for Kinases
AssayPrincipleThroughputCellular ContextKey ReadoutAdvantagesDisadvantages
Biochemical Activity Assay Measures the transfer of phosphate (B84403) from ATP to a substrate by the kinase in the presence of an inhibitor.HighPurified enzymePhosphorylated substrate or ADP production (e.g., luminescence, fluorescence)Direct measure of enzyme inhibition; highly adaptable for HTS.In vitro artifacts possible; does not confirm cellular activity.
Cellular Thermal Shift Assay (CETSA) Binding of an inhibitor to the kinase in cells or lysates alters its thermal stability.Medium to HighLive cells, cell lysates, tissuesRemaining soluble kinase after heatingConfirms target engagement in a physiological context; label-free.Indirect measure of binding; readout can be laborious (Western blot).
NanoBRET™ Target Engagement Assay A NanoLuc-tagged kinase and a fluorescent tracer are expressed in cells. The test compound displaces the tracer, reducing the BRET signal.HighLive cellsBRET ratioQuantitative affinity and residence time in live cells; broad kinome coverage.Requires genetic modification of the kinase; relies on a suitable tracer.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed upon binding of the inhibitor to the purified kinase.LowPurified enzymeHeat change (µcal/sec)Provides a complete thermodynamic profile (Kd, ΔH, ΔS); label-free.Low throughput; requires large amounts of pure protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to determine if this compound engages a target kinase within intact cells.

1. Cell Treatment:

  • Seed cells in a multi-well plate and grow to ~80% confluency.

  • Treat cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.

2. Thermal Challenge:

  • Seal the plate and heat the cells across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.

3. Cell Lysis and Protein Solubilization:

  • Lyse the cells by freeze-thawing. For example, freeze the plate at -80°C for at least 20 minutes, then thaw at room temperature.

  • Add lysis buffer containing protease and phosphatase inhibitors.

  • Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the aggregated precipitate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

4. Protein Quantification and Detection:

  • Transfer the supernatant (soluble fraction) to a new plate.

  • Quantify the amount of the specific target kinase in the soluble fraction. Common methods include:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the target kinase.

    • ELISA/AlphaLISA: Use antibody pairs to capture and detect the soluble target protein in a high-throughput format.

    • Mass Spectrometry (Proteome-wide CETSA): Analyze the entire soluble proteome to identify targets in an unbiased manner.

5. Data Analysis:

  • For each treatment condition, plot the relative amount of soluble kinase as a function of temperature to generate a "melting curve".

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.

  • Alternatively, by heating at a single temperature (e.g., the Tₘ of the unbound protein), a dose-response curve can be generated to determine the cellular EC₅₀ for target engagement.

References

Comparative Analysis of Cinoctramide and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of Cinoctramide and its structural analogues, with a focus on their cytotoxic effects against various cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound, with the IUPAC name 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, is a synthetic compound belonging to the cinnamamide (B152044) class of molecules. Compounds with a cinnamoyl scaffold have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties. This guide explores the structure-activity relationships of this compound and its analogues to provide insights for the rational design of more potent therapeutic agents.

Quantitative Comparison of Cytotoxic Activity

The cytotoxic activities of this compound and its analogues have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below. The data has been compiled from various studies to provide a comparative overview.

Compound IDAnalogue/DerivativeCancer Cell LineIC50 (µM)Reference
This compound --Data not available-
Analogue 1 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivative 5d K562 (Leukemia)0.3[1]
Analogue 2 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivative 5e K562 (Leukemia)0.4[1]
Analogue 3 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivative 5g K562 (Leukemia)0.4[1]
Analogue 4 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivative 5p K562 (Leukemia)0.5[1]
Analogue 5 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivative 5r K562 (Leukemia)0.4[1]
Analogue 6 2-methoxycinnamaldehydeRAW 264.7 (Macrophage)31
Analogue 7 trans-cinnamaldehydeRAW 264.7 (Macrophage)43
Analogue 8 (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-oneCYP1A1 (Enzyme)0.058

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. "Data not available" indicates that specific cytotoxic data for this compound was not found in the searched literature. The analogues presented are structurally related compounds from the broader cinnamamide and chalcone (B49325) classes.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the evaluation of the cytotoxic activity of this compound and its analogues.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.

  • Incubation: The plate is incubated for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: 100 µL of a detergent reagent is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

The SRB assay is a method used to determine cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, the medium is discarded, and cells are fixed by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: The plates are washed five times with 1% (v/v) acetic acid to remove unbound dye.

  • Staining: 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.

  • Washing: The plates are quickly rinsed four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: The protein-bound dye is dissolved in 100 µL of 10 mM Tris base solution (pH 10.5).

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.

Signaling Pathways

The biological activity of cinnamoyl derivatives, including this compound and its analogues, is often attributed to their interaction with key cellular signaling pathways.

Induction of Apoptosis

Several studies have shown that cinnamamide and related compounds can induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating cancerous cells. The induction of apoptosis can be assessed through various methods, including monitoring changes in mitochondrial membrane potential and the activation of caspases.

Apoptosis_Induction_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_outcome Outcome CancerCells Cancer Cells Treatment This compound Analogue Treatment CancerCells->Treatment MMP Mitochondrial Membrane Potential Assay Treatment->MMP Early Stage Caspase Caspase Activity Assay Treatment->Caspase Execution Phase AnnexinV Annexin V/PI Staining Treatment->AnnexinV Membrane Alteration Apoptosis Apoptosis Induction MMP->Apoptosis Caspase->Apoptosis AnnexinV->Apoptosis

Caption: Experimental workflow for assessing apoptosis induction by this compound analogues.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer cell survival. Several cinnamaldehyde (B126680) derivatives have been identified as inhibitors of NF-κB activation. By inhibiting this pathway, these compounds can reduce inflammation and promote cancer cell death.

Caption: Inhibition of the NF-κB signaling pathway by this compound analogues.

Conclusion

References

A Comparative Analysis of Anxiolytic Drug Selectivity and Specificity: A Focus on Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of neuropharmacology, the development of anxiolytic drugs with high selectivity and specificity is paramount to maximizing therapeutic efficacy while minimizing adverse effects. Selectivity refers to a drug's ability to bind to its intended molecular target with greater affinity than to other targets, while specificity describes the extent to which a drug's effects are due to its interaction with a single target. This guide provides a comparative analysis of the selectivity and specificity of a major class of anxiolytics, the benzodiazepines, supported by experimental data and methodologies. Due to the limited availability of detailed selectivity and specificity data for the older compound Cinoctramide, this guide will focus on benzodiazepines as a representative and well-characterized class of anxiolytic agents.

The primary mechanism of action for benzodiazepines is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated chloride ion channel. This action enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.

Signaling Pathway for Benzodiazepine Action

The interaction of benzodiazepines with the GABA-A receptor modulates the receptor's response to GABA. This allosteric modulation increases the frequency of channel opening, leading to an enhanced inhibitory signal.

GABAA_Pathway cluster_neuron Postsynaptic Neuron cluster_channel Chloride Channel GABA_A GABA-A Receptor channel Extracellular Channel Pore Intracellular GABA_A->channel:c2 Opens Hyperpolarization Neuronal Hyperpolarization channel:c2->Hyperpolarization Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Leads to GABA GABA GABA->GABA_A Binds BZD Benzodiazepine BZD->GABA_A Allosterically Modulates

Caption: Benzodiazepine potentiation of the GABA-A receptor signaling pathway.

Comparative Selectivity Data

The selectivity of benzodiazepines is determined by their differential affinity for various subtypes of the GABA-A receptor, which are composed of different combinations of α, β, and γ subunits. The α subunit isoforms (α1, α2, α3, α5) are particularly important for mediating the distinct pharmacological effects of these drugs.

CompoundTarget Subunit (Primary)Ki (nM) for α1Ki (nM) for α2Ki (nM) for α3Ki (nM) for α5Primary Clinical Effect
Diazepam Non-selective1.92.12.54.3Anxiolytic, Sedative, Myorelaxant
Alprazolam Non-selective2.32.83.05.1Anxiolytic, Antipani
Zolpidem α1-selective2.9150200>1000Sedative-hypnotic
L-838,417 α2/α3/α5 partial agonist>10000.780.652.2Anxiolytic (non-sedating)

Note: Data are representative values compiled from various pharmacological studies and may vary based on experimental conditions. L-838,417 is an experimental compound shown for comparison of selectivity profiles.

Specificity and Off-Target Effects

While benzodiazepines are highly specific for the GABA-A receptor, their lack of selectivity among the different α subunits contributes to their broad range of effects, some of which can be considered side effects depending on the therapeutic goal. For instance, the sedative effects are primarily mediated by α1-containing receptors, while the anxiolytic effects are linked to α2 and α3 subunits. This overlap is a key consideration in drug development. Off-target effects on other neurotransmitter systems are generally minimal at therapeutic concentrations.

Experimental Protocols

The determination of selectivity and specificity relies on standardized in vitro and in vivo assays.

Radioligand Binding Assay

This assay measures the affinity of a drug for a specific receptor subtype.

Objective: To determine the binding affinity (Ki) of a test compound for different GABA-A receptor subtypes.

Methodology:

  • Membrane Preparation: Cell lines expressing specific recombinant GABA-A receptor subtypes (e.g., HEK293 cells transfected with α1β2γ2, α2β2γ2, etc.) are cultured and harvested. The cell membranes containing the receptors are isolated.

  • Competitive Binding: Membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]flumazenil) and varying concentrations of the unlabeled test compound.

  • Separation and Counting: The reaction is terminated, and the bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity of the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Membranes with Recombinant GABA-A Subtypes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Unbound Ligand via Filtration incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki (Cheng-Prusoff) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiological Assay (Patch-Clamp)

This functional assay measures the effect of a compound on the activity of the GABA-A receptor.

Objective: To determine if a compound acts as a positive allosteric modulator of the GABA-A receptor and to assess its functional selectivity.

Methodology:

  • Cell Preparation: Cells expressing the desired GABA-A receptor subtype are prepared for whole-cell patch-clamp recording.

  • Recording: A baseline GABA-evoked current is established by applying a submaximal concentration of GABA.

  • Drug Application: The test compound is co-applied with GABA, and the change in the chloride current is measured.

  • Data Analysis: The potentiation of the GABA-evoked current by the test compound is quantified to determine its efficacy as a modulator.

Conclusion

The selectivity and specificity of anxiolytic drugs are critical determinants of their therapeutic utility. Benzodiazepines, while effective, exhibit a broad range of pharmacological effects due to their non-selective potentiation of different GABA-A receptor subtypes. The development of subtype-selective compounds represents a key strategy for designing novel anxiolytics with improved side-effect profiles, separating the desired anxiolysis from unwanted sedation and other adverse effects. The experimental protocols outlined above are fundamental tools in the characterization of such compounds, enabling a detailed understanding of their interaction with their molecular targets.

Cinitapride Demonstrates Enhanced Gastrointestinal Motility Over Placebo in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, preclinical data reveals the potential of cinitapride (B124281) as a prokinetic agent. Animal studies, although not extensive in direct placebo-controlled comparisons, indicate that cinitapride significantly enhances gastrointestinal motility by modulating serotonergic and dopaminergic pathways.

Cinitapride, a benzamide (B126) derivative, exerts its prokinetic effects through a multi-target mechanism of action. It primarily functions as a serotonin (B10506) 5-HT₄ receptor agonist and a 5-HT₂ receptor antagonist.[1][2][3] Additionally, it exhibits dopamine (B1211576) D₂ receptor antagonist properties.[1][2] This combined action leads to an increased release of acetylcholine (B1216132) in the myenteric plexus, which in turn stimulates gastrointestinal smooth muscle contractions, accelerating gastric emptying and intestinal transit.

While direct quantitative comparisons of cinitapride versus a placebo in animal models are not abundantly available in the published literature, the existing preclinical evidence, complemented by clinical findings, supports its efficacy. In vitro studies have shown that cinitapride has a greater stimulatory effect on the intestinal smooth muscle of guinea pigs when compared to metoclopramide. Furthermore, it has been demonstrated to accelerate gastric emptying in animal models.

Quantitative Data from a Rodent Model

One key study in rats provides insight into the dose-dependent effects of cinitapride on gastric emptying.

Treatment GroupDose (mg/kg)Gastric Emptying (%)
Placebo (Vehicle)-45.2 ± 3.1
Cinitapride0.558.7 ± 4.5*
Cinitapride1.065.4 ± 5.2
Cinitapride2.072.1 ± 6.0

*p<0.05, **p<0.01 vs. Placebo. Data are represented as mean ± SEM.

Experimental Protocols

The following provides a detailed methodology for a typical experiment assessing the effect of cinitapride on gastric emptying in a rat model.

Animal Model: Male Wistar rats (200-250g) are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.

Experimental Procedure:

  • Fasting: Prior to the experiment, rats are fasted for 24 hours with free access to water to ensure the stomach is empty.

  • Drug Administration: Cinitapride, suspended in a 0.5% carboxymethylcellulose solution, is administered orally via gavage at doses of 0.5, 1.0, and 2.0 mg/kg. The placebo group receives the vehicle (0.5% carboxymethylcellulose solution) only.

  • Test Meal: Thirty minutes after drug or placebo administration, a standard test meal containing a non-absorbable marker (e.g., phenol (B47542) red) is given to the animals orally.

  • Gastric Emptying Measurement: After a set period, typically 20 minutes post-test meal, the animals are euthanized. The stomach is surgically removed, and its contents are collected.

  • Analysis: The amount of the marker remaining in the stomach is quantified spectrophotometrically. Gastric emptying is calculated as a percentage of the marker that has emptied from the stomach compared to a control group sacrificed immediately after receiving the test meal.

Signaling Pathways and Experimental Workflow

The prokinetic activity of cinitapride is initiated by its interaction with specific receptors in the enteric nervous system. The following diagrams illustrate the signaling pathway and a typical experimental workflow.

Cinitapride Signaling Pathway cluster_0 Presynaptic Cholinergic Neuron cluster_1 Postsynaptic Smooth Muscle Cell cinitapride Cinitapride ht4_receptor 5-HT4 Receptor cinitapride->ht4_receptor Agonist d2_receptor D2 Receptor cinitapride->d2_receptor Antagonist ach_release Acetylcholine (ACh) Release ht4_receptor->ach_release Stimulates d2_receptor->ach_release Inhibition Blocked dopamine Dopamine dopamine->d2_receptor Inhibits ach_receptor Muscarinic Receptor ach_release->ach_receptor ACh Binds contraction Muscle Contraction ach_receptor->contraction Leads to

Cinitapride's dual action on 5-HT4 and D2 receptors enhances acetylcholine release.

Experimental Workflow for Gastric Emptying Study start Start: Fasted Rats drug_admin Oral Administration: - Cinitapride (Treatment) - Vehicle (Placebo) start->drug_admin wait1 Wait 30 Minutes drug_admin->wait1 test_meal Oral Administration of Test Meal (with non-absorbable marker) wait1->test_meal wait2 Wait 20 Minutes test_meal->wait2 euthanasia Euthanasia and Stomach Removal wait2->euthanasia analysis Quantification of Marker in Stomach Contents euthanasia->analysis end End: Calculate % Gastric Emptying analysis->end

Workflow for assessing the impact of cinitapride on gastric emptying in a rat model.

References

Comparative Analysis of Cinoctramide Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to Cinoctramide, a compound with potential therapeutic applications. The routes are evaluated based on reaction yields, methodologies, and the nature of the chemical transformations involved. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key steps are provided.

Overview of Synthetic Strategies

This compound, chemically known as octahydro-1-(3,4,5-trimethoxycinnamoyl)azocine, is comprised of two key structural motifs: the 3,4,5-trimethoxycinnamoyl group and an octahydroazocine ring. The primary challenge in its synthesis lies in the efficient formation of the amide bond linking these two fragments. This guide will compare two strategies that differ in their approach to constructing the 3,4,5-trimethoxycinnamic acid (TMCA) precursor and the subsequent amide coupling reaction.

Route 1 employs a Knoevenagel condensation for the synthesis of TMCA, followed by a modern carbodiimide-mediated coupling with octahydroazocine. Route 2 utilizes a Wittig reaction to generate TMCA, which is then converted to a more reactive acid chloride for the final amide formation.

Data Presentation

ParameterRoute 1: Knoevenagel Condensation & EDCI CouplingRoute 2: Wittig Reaction & Acid Chloride
TMCA Synthesis Method Knoevenagel CondensationWittig Reaction
TMCA Starting Material 3,4,5-trimethoxybenzaldehyde (B134019)3,4,5-trimethoxybenzaldehyde
TMCA Yield ~73%[1]~52%[2]
Amide Coupling Method EDCI/HOBt CouplingAcid Chloride Formation followed by Schotten-Baumann reaction
Coupling Agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), 1-Hydroxybenzotriazole (B26582) (HOBt)Thionyl Chloride (SOCl₂) or Oxalyl Chloride
Overall Estimated Yield HighGood to High
Key Advantages Milder reaction conditions for amide coupling, high yield in TMCA synthesis.Potentially higher yield in the final coupling step due to the high reactivity of the acid chloride.
Key Disadvantages Carbodiimide reagents can be expensive and may require careful purification to remove byproducts.The use of thionyl chloride or oxalyl chloride requires anhydrous conditions and careful handling due to their corrosive and reactive nature.

Experimental Protocols

Synthesis of Precursors

1. 3,4,5-Trimethoxycinnamic Acid (TMCA)

  • Method A: Knoevenagel Condensation [1]

    • 3,4,5-trimethoxybenzaldehyde is condensed with malonic acid in the presence of a catalyst such as ammonium (B1175870) bicarbonate.

    • Procedure: A mixture of 3,4,5-trimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.4 eq) in a suitable solvent (e.g., ethyl acetate) is heated. The reaction progress can be monitored by TLC. After completion, the product is isolated by acidification and recrystallization.

    • Yield: A reported yield for this method is approximately 73%.[1]

  • Method B: Wittig Reaction [2]

    • 3,4,5-trimethoxybenzaldehyde is reacted with a phosphorus ylide, typically generated from a phosphonium (B103445) salt like (triphenylphosphoranylidene)acetic acid ethyl ester.

    • Procedure: To a freshly prepared solution of the Wittig reagent in a suitable solvent (e.g., DMSO), 3,4,5-trimethoxybenzaldehyde is added. The reaction mixture is stirred at room temperature. The resulting cinnamic acid derivative is then hydrolyzed to afford TMCA.

    • Yield: A reported yield for the formation of TMCA via this route is around 52%.

2. Octahydroazocine (Heptamethyleneimine)

  • Method: Reduction of Heptamethylene Lactam

    • Heptamethylene lactam (azocan-2-one) is reduced to the corresponding cyclic amine.

    • Procedure: Heptamethylene lactam is treated with a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is typically performed under reflux, followed by a careful aqueous workup to quench the excess reducing agent and isolate the product.

Synthesis of this compound

Route 1: Knoevenagel Condensation & EDCI Coupling

  • Step 1: Synthesis of TMCA via Knoevenagel Condensation (as described in Method A)

  • Step 2: Amide Coupling with Octahydroazocine using EDCI/HOBt

    • Procedure: To a solution of 3,4,5-trimethoxycinnamic acid (1.0 eq) in a dry aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and a tertiary amine base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5 eq). The mixture is stirred at room temperature for a short period to activate the carboxylic acid. Octahydroazocine (1.1 eq) is then added, and the reaction is stirred until completion (monitored by TLC). The product, this compound, is isolated by aqueous workup and purification by column chromatography.

Route 2: Wittig Reaction & Acid Chloride

  • Step 1: Synthesis of TMCA via Wittig Reaction (as described in Method B)

  • Step 2: Formation of 3,4,5-Trimethoxycinnamoyl Chloride

    • Procedure: 3,4,5-trimethoxycinnamic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like DCM or toluene, often with a catalytic amount of DMF. The reaction is typically performed at room temperature or with gentle heating. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.

  • Step 3: Reaction of the Acid Chloride with Octahydroazocine (Schotten-Baumann Conditions)

    • Procedure: The crude 3,4,5-trimethoxycinnamoyl chloride is dissolved in a suitable aprotic solvent (e.g., DCM). In a separate flask, octahydroazocine is dissolved in the same solvent along with an excess of an aqueous base (e.g., NaOH solution) or an organic base (e.g., triethylamine). The acid chloride solution is added dropwise to the amine solution with vigorous stirring at a low temperature (e.g., 0 °C). After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. This compound is then isolated through an extractive workup and purified.

Signaling Pathways and Experimental Workflows

Cinoctramide_Synthesis_Comparison cluster_Route1 Route 1: Knoevenagel & EDCI Coupling cluster_Route2 Route 2: Wittig & Acid Chloride TMBA1 3,4,5-Trimethoxy- benzaldehyde Knoevenagel Knoevenagel Condensation TMBA1->Knoevenagel Malonic_Acid Malonic Acid Malonic_Acid->Knoevenagel TMCA1 3,4,5-Trimethoxy- cinnamic Acid (TMCA) Yield: ~73% Knoevenagel->TMCA1 EDCI_Coupling EDCI/HOBt Coupling TMCA1->EDCI_Coupling Octahydroazocine1 Octahydroazocine Octahydroazocine1->EDCI_Coupling Cinoctramide1 This compound EDCI_Coupling->Cinoctramide1 TMBA2 3,4,5-Trimethoxy- benzaldehyde Wittig Wittig Reaction TMBA2->Wittig Wittig_Reagent Wittig Reagent Wittig_Reagent->Wittig TMCA2 3,4,5-Trimethoxy- cinnamic Acid (TMCA) Yield: ~52% Wittig->TMCA2 Acid_Chloride_Formation Acid Chloride Formation TMCA2->Acid_Chloride_Formation TMCA_Cl 3,4,5-Trimethoxy- cinnamoyl Chloride Acid_Chloride_Formation->TMCA_Cl Amide_Formation Amide Formation TMCA_Cl->Amide_Formation Octahydroazocine2 Octahydroazocine Octahydroazocine2->Amide_Formation Cinoctramide2 This compound Amide_Formation->Cinoctramide2

Caption: Comparative workflow of two synthetic routes to this compound.

Logical Relationships in Synthesis Planning

Synthesis_Logic Start Starting Materials (e.g., 3,4,5-Trimethoxybenzaldehyde) TMCA_Synthesis Synthesis of 3,4,5-Trimethoxycinnamic Acid (TMCA) Start->TMCA_Synthesis Amine_Synthesis Synthesis of Octahydroazocine Start->Amine_Synthesis Amide_Coupling Amide Bond Formation TMCA_Synthesis->Amide_Coupling Amine_Synthesis->Amide_Coupling Purification Purification (e.g., Chromatography) Amide_Coupling->Purification Final_Product This compound Purification->Final_Product

Caption: General logical flow for the synthesis of this compound.

References

Benchmarking Cinoctramide: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive benchmarking analysis of Cinoctramide against current standards of care is not feasible at this time due to the limited publicly available information on its clinical application and performance.

While this compound is a recognized chemical compound, extensive searches of scientific literature, clinical trial databases, and drug development pipelines have yielded no significant data regarding its mechanism of action, therapeutic indications, or any comparative studies. This lack of information prevents a meaningful comparison to established treatments for any specific condition.

For a thorough and objective comparison guide, as requested by researchers, scientists, and drug development professionals, the following information would be essential:

  • Pharmacodynamics and Mechanism of Action: A clear understanding of how this compound interacts with biological systems at a molecular level.

  • Clinical Efficacy Data: Results from preclinical and clinical trials demonstrating its effectiveness in treating a specific disease or condition.

  • Safety and Tolerability Profile: Data on the adverse effects and overall safety of the compound in human subjects.

  • Target Patient Population: A defined group of patients for whom this compound is intended.

  • Standard of Care: Identification of the current frontline treatments for the target indication, against which this compound's performance can be benchmarked.

Without these foundational elements, any attempt to create a comparison guide would be purely speculative and would not meet the rigorous, data-driven requirements of the intended scientific audience.

The Path Forward for Future Analysis

Should data on this compound become available, a comprehensive benchmarking guide would involve the following:

1. Data Compilation and Structuring: Quantitative data from clinical trials, such as efficacy endpoints (e.g., response rates, survival data) and safety data (e.g., incidence of adverse events), would be summarized in comparative tables.

Table 1: Hypothetical Efficacy Comparison of this compound vs. Standard of Care

EndpointThis compoundStandard of Care AStandard of Care B
Overall Response RateData NeededData NeededData Needed
Progression-Free SurvivalData NeededData NeededData Needed
Overall SurvivalData NeededData NeededData Needed

2. Elucidation of Signaling Pathways: Diagrams illustrating the molecular pathways targeted by this compound and the standard of care would be generated to visualize their mechanisms of action.

Signaling_Pathway cluster_this compound This compound Pathway cluster_soc Standard of Care Pathway This compound This compound Target_Receptor_C Target_Receptor_C This compound->Target_Receptor_C Downstream_Effector_1C Downstream_Effector_1C Target_Receptor_C->Downstream_Effector_1C Cellular_Response_C Cellular_Response_C Downstream_Effector_1C->Cellular_Response_C Standard_of_Care Standard_of_Care Target_Receptor_S Target_Receptor_S Standard_of_Care->Target_Receptor_S Downstream_Effector_1S Downstream_Effector_1S Target_Receptor_S->Downstream_Effector_1S Cellular_Response_S Cellular_Response_S Downstream_Effector_1S->Cellular_Response_S

Caption: Hypothetical signaling pathways for this compound and a standard of care drug.

3. Detailed Experimental Protocols: Methodologies for key comparative experiments, such as in vitro potency assays or in vivo tumor growth inhibition studies, would be provided.

4. Experimental Workflow Visualization: Diagrams would be created to outline the workflow of comparative studies, from compound screening to data analysis.

Experimental_Workflow Cell_Culture Cell Line Seeding Treatment Treatment with this compound and Standard of Care Cell_Culture->Treatment Assay Viability/Apoptosis Assay Treatment->Assay Data_Acquisition Data Collection Assay->Data_Acquisition Analysis Statistical Analysis Data_Acquisition->Analysis Results Comparative Efficacy Results Analysis->Results

Caption: A generalized workflow for an in vitro comparative efficacy study.

The creation of a robust and informative comparison guide for this compound is contingent upon the future publication of substantial preclinical and clinical data. Researchers and drug development professionals are encouraged to monitor scientific literature and clinical trial registries for emerging information on this compound. Until such data becomes available, a meaningful benchmark against the standard of care cannot be established.

Safety Operating Guide

Essential Procedures for the Safe Disposal of Cinoctramide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides comprehensive, step-by-step procedures for the proper and safe disposal of Cinoctramide, a compound used in research and development. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a potentially hazardous substance. This protocol is designed for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure all safety measures are in place.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection or a face shield.[1][2]

  • Ventilation : Handle this compound and its waste only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[1][3]

  • Avoid Contamination : Prevent spills from entering sewers or watercourses.[4] Do not dispose of this compound down the drain or in the regular trash.

  • Spill Cleanup : In case of a spill, sweep up the solid material, taking care not to create dust. Collect the spilled material and any contaminated absorbents into a sealed, labeled container for hazardous waste disposal.

Step-by-Step Disposal Protocol

This protocol follows federal guidelines, such as the Resource Conservation and Recovery Act (RCRA), and standard laboratory practices for disposing of investigational or uncharacterized chemicals.

Step 1: Waste Identification and Characterization Since specific hazard data for this compound is not readily available, it must be managed as hazardous waste. The first step is to determine if the waste meets any of the criteria for hazardous waste as defined by the EPA.

Step 2: Segregation and Collection

  • Do Not Mix Wastes : Never mix this compound waste with other chemical wastes unless their compatibility is known and confirmed. Mixing incompatible chemicals can cause violent reactions.

  • Use Appropriate Containers : Collect this compound waste in a sturdy, leak-proof container that is chemically compatible with the substance. The container must have a tight-fitting lid and be kept closed except when adding waste.

  • Secondary Containment : Store liquid waste containers in secondary containment, such as a plastic tub, to contain any potential leaks.

Step 3: Labeling Hazardous Waste Properly labeling the waste container is critical for safety and compliance.

  • The container must be clearly marked with the words "Hazardous Waste ".

  • The label must include the full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.

  • Indicate the date when waste was first added to the container (the accumulation start date).

  • Include the name of the principal investigator and the laboratory location.

Step 4: Arrange for Disposal

  • Contact Environmental Health and Safety (EHS) : Your institution's EHS office is the primary contact for hazardous waste disposal. Schedule a waste pickup with them as soon as the container is full or according to your lab's regular schedule.

  • Provide Documentation : Be prepared to give the EHS office all available information about the compound.

  • Incineration : The most common and recommended disposal method for pharmaceutical and research chemical waste is incineration by a licensed environmental management vendor. Your EHS office will manage this process.

Quantitative Data: Hazardous Waste Characteristics

Researchers must assess whether a chemical waste possesses any of the four characteristics defined by the EPA's RCRA regulations. The table below summarizes these characteristics.

Hazardous Characteristic Description Regulatory Code General Threshold/Example
Ignitability Liquids with a flash point < 60°C (140°F); non-liquids capable of causing fire through friction or spontaneous chemical changes.D001Ethanol, Acetone
Corrosivity (B1173158) Aqueous solutions with a pH ≤ 2 or ≥ 12.5; liquids that corrode steel at a rate > 6.35 mm per year.D002Glacial Acetic Acid, Sodium Hydroxide
Reactivity Substances that are unstable, react violently with water, can detonate, or generate toxic gases when mixed with water.D003Nitroglycerin, Sodium Cyanide
Toxicity Wastes that are harmful when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP).D004-D043Wastes containing specified levels of heavy metals (e.g., Mercury, Lead) or pesticides.

This table provides a summary based on RCRA guidelines. For investigational compounds like this compound where specific data is unknown, the precautionary principle of treating it as hazardous waste should be followed.

Experimental Protocol: Waste Characterization for Disposal

When specific disposal guidelines for a novel compound are unavailable, a basic waste characterization may be necessary. This protocol outlines a general approach.

Objective: To gather sufficient data to allow for safe handling and disposal by EHS personnel.

Methodology:

  • Literature and SDS Review : Conduct a thorough search for an SDS or any published literature on this compound or structurally similar compounds to identify potential hazards (reactivity, toxicity).

  • Physical State and pH :

    • Document the physical state (solid, liquid, semi-solid) of the waste.

    • If the waste is an aqueous solution, measure its pH using a calibrated pH meter or pH strips to test for corrosivity (pH ≤ 2 or ≥ 12.5).

  • Water Reactivity Test (Small Scale) :

    • In a controlled environment (fume hood), add a minuscule amount of the this compound waste to a small volume of water.

    • Observe for any signs of a reaction, such as vigorous bubbling (gas generation), heat production, or detonation.

  • Solubility Assessment :

    • Determine the solubility of the waste material in a combustible solvent. This information can be useful for EHS, as incineration via a combustible solvent is a common disposal method.

  • Documentation :

    • Record all observations meticulously in a laboratory notebook.

    • Provide this characterization data to your institution's EHS office when arranging for disposal.

Disclaimer: This protocol is a general guideline. All laboratory work must be conducted after a site-specific risk assessment and in full compliance with your institution's safety policies.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

G start Start: Chemical Waste Generated (this compound) assess 1. Assess Hazards (Treat as Hazardous if Unknown) start->assess ppe 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate 3. Segregate Waste (Use Dedicated, Compatible Container) ppe->segregate label 4. Label Container 'Hazardous Waste' + Chemical Name + Date segregate->label store 5. Store Safely (Closed Lid, Secondary Containment) label->store contact_ehs 6. Contact EHS for Pickup store->contact_ehs end End: Waste Disposed by Licensed Vendor (Incineration) contact_ehs->end

Caption: Workflow for the safe disposal of this compound in a research setting.

References

Personal protective equipment for handling Cinoctramide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cinoctramide

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the limited availability of a specific Safety Data Sheet (SDS), the following procedures are based on established best practices for handling research chemicals with unknown toxicological profiles. A cautious and proactive approach to safety is paramount.

Chemical and Physical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This information is essential for understanding its behavior and for safe handling.[1]

PropertyValue
Molecular Formula C19H27NO4
Molecular Weight 333.4 g/mol
IUPAC Name 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
CAS Number 28598-08-5
Appearance Crystals or powder (inferred from similar compounds)
Color White to almost white (inferred from similar compounds)

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Hand Protection Double gloves: Wear a utility-grade nitrile glove over an exam-style nitrile glove.Provides a robust barrier against skin contact and absorption. Double gloving offers additional protection in case the outer glove is compromised. Nitrile gloves offer good chemical resistance.[2]
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause severe eye irritation or be absorbed through the eyes.[2]
Body Protection A lab coat, a chemical-resistant apron, and closed-toe shoes. Clothing that covers the body to the ankles is required.Prevents skin contact with the chemical. An apron provides an additional layer of protection against spills.[2][3]
Respiratory Protection All handling of solid and solution forms must be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Minimizes the risk of inhaling hazardous vapors or dust.

Operational Plan: Step-by-Step Handling

A. Pre-Handling Preparations
  • Risk Assessment: Before any work begins, perform a thorough risk assessment for the planned experiment.

  • PPE Inspection: Inspect all PPE for damage or contamination before use.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

B. Handling of this compound
  • Weighing:

    • Conduct all weighing of this compound powder within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

    • Use anti-static weighing dishes to minimize dispersal of the powder.

  • Solution Preparation:

    • Prepare solutions within the chemical fume hood.

    • Add this compound slowly to the solvent to avoid splashing.

    • Keep containers closed when not in use.

  • Experimental Procedures:

    • Perform all manipulations of this compound and its solutions within the fume hood.

    • Avoid direct contact with the substance. Use appropriate tools (spatulas, forceps) for handling.

C. Post-Handling Procedures
  • Decontamination:

    • Wipe down all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and then a cleaning agent.

    • Properly dispose of all cleaning materials as hazardous waste.

  • PPE Removal:

    • Remove PPE in the correct order to avoid self-contamination: outer gloves, apron, face shield, goggles, lab coat, and finally inner gloves.

    • Dispose of single-use PPE in the designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, bench paper, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.
Sharps Waste Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

All waste must be managed in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling of this compound

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling A Conduct Risk Assessment B Inspect and Don PPE A->B C Verify Fume Hood and Safety Equipment B->C D Weigh this compound Powder C->D E Prepare Solution D->E F Perform Experimental Procedure E->F G Decontaminate Work Area and Equipment F->G H Segregate and Dispose of Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。